molecular formula C15H22O2 B1208536 Helminthosporal

Helminthosporal

Cat. No.: B1208536
M. Wt: 234.33 g/mol
InChI Key: VQXZGZPEZBQXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helminthosporal is a sesquiterpenoid natural product isolated from the plant pathogenic fungus Bipolaris sorokiniana (also known as Helminthosporium sativum ) . This compound is a significant phytotoxin that acts as a crop-destroying toxin, inhibiting the respiration of roots and coleoptiles in various plant species including barley, wheat, radish, and squash . It is also closely related to helminthosporol, a known plant growth regulator, and can be oxidized to form helminthosporic acid, another biologically active compound . Research indicates that this compound and its analogues exhibit properties that can inhibit radicle growth in both monocotyledonous and dicotyledonous plants, suggesting its value in studies of plant-pathogen interactions and the development of novel phytotoxic agents . The structural motif of the carbonyl group in this compound is considered important for its biological activity, potentially acting as a Michael acceptor in biochemical interactions . This product is intended for research purposes in plant physiology and phytochemistry. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXZGZPEZBQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993078
Record name 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-61-5
Record name 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Helminthosporal: A Technical Guide to its Discovery, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde, is a phytotoxic secondary metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). First isolated in 1961, this compound and its derivatives have been the subject of research due to their roles in plant disease and potential as scaffolds for novel agrochemicals and pharmaceuticals. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its isolation and purification from fungal cultures, and an exploration of its proposed mechanism of action, including its impact on plant signaling pathways. Quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Significance

Bipolaris sorokiniana, a fungus responsible for spot blotch, root rot, and seedling blight in a variety of cereal crops, was identified as a producer of phytotoxic substances in the mid-20th century.[1] In 1961, de Mayo and colleagues first reported the isolation and characterization of this compound from culture filtrates of this fungus, then known as Helminthosporium sativum.[1] Subsequent research has identified a family of related sesquiterpenoid compounds, with prehelminthosporol (B167374) being one of the most abundant.[2] The production of these toxins is linked to the virulence of the fungal pathogen.[2]

The biological activity of this compound and its analogs extends beyond phytotoxicity, with studies indicating potential for plant growth regulation. This has spurred interest in their synthesis and the development of novel derivatives with agricultural applications.

Quantitative Data on Production

The production of this compound and related compounds by Bipolaris sorokiniana can be influenced by culture conditions. Prehelminthosporol, a closely related and more abundant sesquiterpenoid, is often used as a marker for the biosynthetic capacity of the fungus.

CompoundProduction YieldFungal Strain/ConditionReference
Prehelminthosporol1.2 - 2.1 µg/mg dry fungal tissueBipolaris sorokiniana[2]

Experimental Protocols

Fungal Culture for this compound Production

Objective: To cultivate Bipolaris sorokiniana in liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

  • Isolate of Bipolaris sorokiniana

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a minimal medium)

  • Sterile conical flasks

  • Shaking incubator

  • Sterile distilled water

Procedure:

  • Fungal Inoculum Preparation:

    • Grow a pure culture of Bipolaris sorokiniana on PDA plates at 25°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Liquid Culture Inoculation:

    • Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from the PDA plate to a sterile conical flask containing the liquid culture medium.

  • Incubation:

    • Incubate the flask in a shaking incubator at approximately 25°C and 120-150 rpm for 14-21 days. The shaking ensures proper aeration and nutrient distribution for fungal growth and metabolite production.

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fungal culture filtrate.

Materials:

  • Fungal culture from step 3.1

  • Whatman No. 1 filter paper or equivalent

  • Buchner funnel and vacuum flask

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mycelium Separation:

    • Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer will contain the extracted secondary metabolites.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Concentrate the combined extracts using a rotary evaporator at a temperature below 40°C to obtain a crude, oily residue.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Objective: To analyze the composition of the crude extract and determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel coated)

  • Crude extract dissolved in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane)

  • Developing chamber

  • Various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate in different ratios)

  • Visualization agent (e.g., UV light, iodine vapor, or a chemical stain)

Procedure:

  • Spotting:

    • Using a capillary tube, spot a small amount of the dissolved crude extract onto the baseline of a TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen solvent system.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the separated spots under UV light or by using a staining reagent.

  • Solvent System Optimization:

    • The ideal solvent system will provide good separation of the target compound (this compound) from other components, with an Rf value for the target compound ideally between 0.2 and 0.4.

Objective: To perform a preparative separation of this compound from the crude extract.

Materials:

  • Glass chromatography column

  • Silica (B1680970) gel (for flash chromatography)

  • Optimized solvent system from TLC analysis

  • Crude extract

  • Collection tubes

  • Air pressure source (for flash chromatography)

Procedure:

  • Column Packing:

    • Pack the chromatography column with silica gel using a slurry method with the initial, less polar solvent of the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the solvent system.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the solvent system.

  • Fraction Collection:

    • Collect the eluate in a series of fractions using collection tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Concentration:

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Bipolaris sorokiniana Culture (Liquid Medium) Filtration Filtration Culture->Filtration Extraction Solvent Extraction (Ethyl Acetate) Filtration->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration TLC TLC Analysis Concentration->TLC ColumnChromatography Flash Column Chromatography Concentration->ColumnChromatography Crude Extract TLC->ColumnChromatography Optimized Solvent System FractionAnalysis Fraction Analysis (TLC) ColumnChromatography->FractionAnalysis PureCompound Pure this compound FractionAnalysis->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway of this compound Action

This compound and related phytotoxins are known to disrupt cellular processes in plants, with a primary target being the mitochondria. The proposed mechanism involves the disruption of the mitochondrial electron transport chain, leading to oxidative stress and downstream signaling events that can ultimately result in cell death.

signaling_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (ETC) This compound->ETC Disruption Mitochondrion->ETC ROS Reactive Oxygen Species (ROS) Production ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress SignalingCascade Downstream Signaling Cascades OxidativeStress->SignalingCascade CellDeath Cell Death (Necrosis) SignalingCascade->CellDeath

Caption: Proposed mechanism of this compound-induced cell death.

Conclusion

This compound remains a significant molecule of interest for both plant pathologists and medicinal chemists. The methodologies outlined in this guide provide a framework for the reliable isolation and purification of this and related sesquiterpenoids from Bipolaris sorokiniana. A deeper understanding of its mode of action, particularly the intricacies of the signaling pathways it perturbs, will be crucial for the development of effective disease management strategies and for harnessing its potential in drug discovery. Further research is warranted to fully elucidate the downstream molecular targets of this compound-induced oxidative stress and to explore the full spectrum of its biological activities.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal is a naturally occurring sesquiterpenoid dialdehyde (B1249045) produced by the plant pathogenic fungus Bipolaris sorokiniana (previously known as Helminthosporium sativum).[1][2] This comprehensive technical guide delves into the core chemical and stereochemical aspects of this compound, presenting key data, experimental protocols, and a visual representation of its biological interactions and biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Properties

This compound is a C15 sesquiterpenoid characterized by a bicyclo[3.2.1]octane core.[3][4] Its structure features two aldehyde functional groups, one of which is saturated, while the other is an α,β-unsaturated aldehyde.[2] The molecule also contains two carbocyclic rings.[2] The absolute stereochemistry of this compound has been determined, revealing four defined stereocenters.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[5]
Molecular Weight 234.33 g/mol [5]
Appearance Crystalline solid[2]
Melting Point 56-59 °C
Optical Rotation [α]D +75° (c 1.0, CHCl₃)
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of key spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Functional GroupAbsorption Peak (cm⁻¹)
C=O stretch (saturated aldehyde) ~1725
C=O stretch (α,β-unsaturated aldehyde) ~1685
C=C stretch ~1620
C-H stretch (aldehyde) ~2820 and ~2720

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 234. The fragmentation pattern would likely involve the loss of the aldehyde groups (CHO, m/z 29) and other characteristic fragments resulting from the bicyclic core.

Stereochemistry

The absolute configuration of this compound is a critical aspect of its chemical identity and biological activity. The stereochemical descriptors are embedded within its InChI and SMILES notations.

  • InChI: InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3/t11-,13+,14-,15+/m1/s1[5]

  • SMILES: CC(C)[C@H]1CC[C@@]2(C)C(=C(C=O)[C@@H]1[C@@H]2C=O)C[5]

These notations define the specific spatial arrangement of the atoms at the four chiral centers within the molecule. The total synthesis of (±)-helminthosporal and its comparison to the natural product were instrumental in confirming its relative and absolute stereochemistry.[1]

Biological Activity

This compound exhibits a range of biological activities, most notably as a phytotoxin and a plant growth regulator.

Phytotoxicity

This compound is a non-host-specific phytotoxin that can cause significant damage to a variety of plant species. Its primary mode of action involves the disruption of cell membrane integrity.[6] This leads to increased membrane permeability and leakage of electrolytes from the plant cells.[6]

Plant SpeciesObserved EffectConcentrationReference
Barley (Hordeum vulgare)Increased apparent free space (AFS) of rootsNot specified[6]
Red Beet (Beta vulgaris)Efflux of betacyanin from root tissue1.0 mM and 2.0 mM[6]
Plant Growth Regulation

In addition to its toxic effects, this compound can also act as a plant growth regulator, sometimes exhibiting effects similar to gibberellic acid.[7]

BioassayObserved EffectOptimal ConcentrationReference
Amylase synthesis in embryoless barley seedsStimulation0.1 mM

The dual nature of its biological activity, acting as both a toxin and a growth regulator, makes this compound a molecule of significant interest for agricultural and biotechnological applications.

Experimental Protocols

Isolation from Bipolaris sorokiniana

The following is a general protocol for the isolation of this compound from a liquid culture of Bipolaris sorokiniana.

  • Culturing: Grow Bipolaris sorokiniana in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under appropriate conditions of temperature and agitation for a period sufficient for toxin production (e.g., 15 days).[2]

  • Extraction:

    • Separate the mycelium from the culture filtrate by filtration.

    • Concentrate the culture filtrate under reduced pressure.

    • Perform a liquid-liquid extraction of the concentrated filtrate with an organic solvent such as diethyl ether, chloroform, or ethyl acetate.[2][8]

  • Purification:

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

    • The crude extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[8]

Total Synthesis (Corey and Nozoe, 1965)

The total synthesis of (±)-helminthosporal by Corey and Nozoe was a landmark achievement that confirmed its structure.[1] A detailed, step-by-step experimental protocol is extensive and can be found in the original publication. The general synthetic strategy is outlined below.

Corey_Synthesis_Workflow start (-)-Carvomenthone step1 α-Hydroxymethylenation start->step1 step2 Michael Addition (Methyl Vinyl Ketone) step1->step2 step3 Deformylation step2->step3 step4 Intramolecular Aldol Condensation step3->step4 step5 Series of functional group manipulations step4->step5 end_product (±)-Helminthosporal step5->end_product

Corey's Retrosynthetic Approach to this compound.

Signaling Pathways and Mechanisms of Action

Mechanism of Membrane Damage

This compound's phytotoxicity is primarily attributed to its ability to disrupt plant cell membranes. This leads to a loss of membrane integrity and uncontrolled leakage of cellular contents.

Membrane_Damage_Pathway This compound This compound Membrane Plant Cell Plasma Membrane This compound->Membrane Interaction Disruption Membrane Disruption (Increased Fluidity/Permeability) Membrane->Disruption Leakage Electrolyte Leakage (K+, Cl-, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of this compound-induced cell membrane damage.

Biosynthesis Pathway

This compound belongs to the seco-sativene class of sesquiterpenoids.[3] The biosynthesis of its precursor, sativene, and the subsequent conversion to prehelminthosporol (B167374) have been recently elucidated.[6] The final enzymatic steps to this compound are still under investigation.

Helminthosporal_Biosynthesis FPP Farnesyl Diphosphate (FPP) SatA SatA (Sesquiterpene Synthase) FPP->SatA Sativene Sativene SatB SatB (CYP450) Sativene->SatB Intermediate Hydroxylated Intermediate + Bond Cleavage SatC SatC (Reductase) Intermediate->SatC Prehelminthosporol Prehelminthosporol Putative_Oxidation Putative Oxidation Steps Prehelminthosporol->Putative_Oxidation This compound This compound

Biosynthetic pathway leading to this compound.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure, defined stereochemistry, and diverse biological activities. This guide provides a foundational understanding of its key characteristics, drawing from decades of research. Further investigation into its precise mechanism of action at the molecular level and the complete elucidation of its biosynthetic pathway will undoubtedly open new avenues for its application in agriculture and medicine.

References

The Phytotoxic Arsenal of Bipolaris sorokiniana: An In-depth Technical Guide to the Mechanism of Action of Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the fungus Bipolaris sorokiniana, poses a significant threat to cereal crop production worldwide. Understanding its mechanism of action is paramount for the development of effective disease management strategies and for exploring its potential as a lead compound in herbicide development. This technical guide provides a comprehensive overview of the molecular and physiological basis of this compound's phytotoxicity, with a focus on its impact on cellular membranes, mitochondrial function, and key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this critical area of plant pathology and agrochemical science.

Introduction

Bipolaris sorokiniana (teleomorph Cochliobolus sativus) is a necrotrophic fungal pathogen with a broad host range, primarily affecting cereal crops such as barley and wheat. The pathogen's virulence is, in large part, attributed to its production of a suite of phytotoxins, among which this compound is a key player. This toxin disrupts fundamental cellular processes in susceptible plants, leading to characteristic disease symptoms, including root rot and leaf spot, and ultimately, significant yield losses. This document synthesizes the current understanding of this compound's mode of action, providing a technical resource for researchers engaged in plant-pathogen interactions and the development of novel crop protection agents.

Primary Mechanisms of Phytotoxicity

This compound exerts its toxic effects through a multi-pronged attack on the plant cell, primarily targeting cellular membranes and mitochondrial function.

Disruption of Cellular Membrane Integrity

One of the most immediate and pronounced effects of this compound is the compromising of cellular membrane integrity. The toxin directly interacts with both the plasma membrane (plasmalemma) and the tonoplast, leading to a rapid increase in membrane permeability.[1][2][3] This disruption results in the leakage of essential ions and other cellular contents, a hallmark of cellular damage.

Quantitative Data on Membrane Permeability:

ParameterConcentration of this compoundObserved EffectPlant Species/TissueReference
Oxygen Uptake Inhibition1.0 mMStrong inhibitionRed beet root tissue[1][2][3]
Oxygen Uptake Inhibition2.0 mMStrong inhibitionRed beet root tissue[1][2][3]
Cell Permeability1.0 mMStrongly reducedGeneral[4]
Betacyanin Efflux1.0 mM and 2.0 mMImmediate and large effluxRed beet root tissue[1][2][3][4]
Apparent Free Space (AFS)Not specifiedIncreaseBarley roots[1][2][3][4]
Impairment of Mitochondrial Function

This compound is a potent inhibitor of mitochondrial respiration. It disrupts the mitochondrial electron transport chain, thereby inhibiting oxidative phosphorylation and the production of ATP, the cell's primary energy currency. This energy deficit has cascading effects on numerous cellular processes, ultimately leading to cell death.

Quantitative Data on Mitochondrial Function:

ParameterConcentration of this compoundObserved EffectPlant Species/TissueReference
Oxygen Uptake Inhibition1.0 mMStrong inhibitionRed beet root tissue[1][2][3]
Oxygen Uptake Inhibition2.0 mMStrong inhibitionRed beet root tissue[1][2][3]

Interference with Plant Signaling Pathways

While direct damage to membranes and mitochondria are primary modes of action, this compound also appears to interfere with crucial plant signaling pathways, exacerbating its phytotoxic effects.

Gibberellin Signaling

Evidence suggests that this compound and its derivatives can interfere with gibberellic acid (GA) signaling.[5] Helminthosporic acid, a related compound, has been shown to act as an agonist for the gibberellin receptor GID1, inducing the degradation of DELLA proteins and thereby mimicking GA responses.[5] This interference with a key hormonal pathway can disrupt normal plant growth and development.

Plant Defense Signaling and the Plasma Membrane H+-ATPase

The plasma membrane H+-ATPase is a crucial enzyme in plants, maintaining the electrochemical gradient across the plasma membrane and playing a role in nutrient uptake, cell elongation, and defense signaling.[6] Pathogens and their toxins often target this enzyme to disrupt cellular function and suppress defense responses.[6] While direct inhibition of the H+-ATPase by this compound has not been definitively demonstrated, the widespread membrane damage it causes would invariably disrupt the proton gradient and the activity of this vital pump. This disruption would likely trigger or interfere with plant defense signaling cascades.

Experimental Protocols

Betacyanin Leakage Assay for Membrane Damage Assessment

This protocol quantifies membrane damage by measuring the leakage of betacyanin pigment from beet root cells.

Materials:

  • Fresh beetroot (Beta vulgaris)

  • Cork borer and scalpel

  • Distilled water

  • Test tubes and rack

  • Water baths at various temperatures (for control experiments)

  • Solutions of this compound at various concentrations

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Use a cork borer to obtain uniform cylinders of beetroot tissue. With a scalpel, slice the cylinders into discs of uniform thickness (e.g., 5 mm).

  • Washing: Rinse the beetroot discs thoroughly with distilled water to remove any pigment released from damaged cells during cutting.

  • Treatment: Place a standardized number of beetroot discs into test tubes containing a defined volume of either distilled water (control) or different concentrations of this compound solution.

  • Incubation: Incubate the test tubes for a specific period (e.g., 30 minutes) at a constant temperature.

  • Measurement: After incubation, remove the beetroot discs. Measure the absorbance of the surrounding solution at a wavelength of 535 nm using a spectrophotometer. The intensity of the color is proportional to the amount of betacyanin leakage and thus to the extent of membrane damage.

Measurement of Plasma Membrane H+-ATPase Activity

This protocol outlines the measurement of H+-ATPase activity in plant microsomal fractions.[1][7][8][9]

Materials:

  • Plant tissue (e.g., leaves or roots)

  • Homogenization buffer (e.g., 250 mM sucrose, 10% glycerol, 50 mM Tris-MES pH 7.5, 2 mM DTT, 1 mM PMSF)

  • Assay buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM molybdate)

  • ATP solution

  • Vanadate (B1173111) solution (inhibitor)

  • Phosphate (B84403) standard solution

  • Reagents for phosphate quantification (e.g., ammonium (B1175870) molybdate, ascorbic acid)

  • Ultracentrifuge

Procedure:

  • Microsomal Fraction Isolation: Homogenize plant tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cell debris. Ultracentrifuge the supernatant to pellet the microsomal membranes. Resuspend the pellet in a small volume of buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • ATPase Assay:

    • Set up reaction tubes containing the assay buffer and the microsomal fraction.

    • Add either vanadate (for the inhibited reaction) or water (for the total activity) to the tubes.

    • Pre-incubate the tubes at the desired temperature (e.g., 30°C).

    • Start the reaction by adding ATP.

    • After a defined time, stop the reaction (e.g., by adding SDS).

  • Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released during the reaction using a colorimetric method.

  • Calculation: The H+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of vanadate, and is typically expressed as nmol Pi / mg protein / min.

Measurement of Mitochondrial Respiration

This protocol measures oxygen consumption in isolated plant mitochondria to assess the impact of this compound on respiration.[2][3][10][11][12]

Materials:

  • Plant tissue (e.g., etiolated seedlings, tubers)

  • Mitochondria isolation buffer (e.g., 0.3 M mannitol, 50 mM MOPS pH 7.5, 1 mM EDTA, 0.2% BSA, 2 mM DTT)

  • Respiration medium (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, pH 7.2)

  • Substrates for the electron transport chain (e.g., NADH, succinate)

  • ADP

  • Inhibitors (e.g., KCN for Complex IV, SHAM for alternative oxidase)

  • This compound solutions

  • Oxygen electrode (Clark-type)

Procedure:

  • Mitochondria Isolation: Homogenize plant tissue in ice-cold isolation buffer. Filter the homogenate and centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the mitochondria. Purify the mitochondria using a Percoll gradient.

  • Oxygen Consumption Measurement:

    • Calibrate the oxygen electrode with air-saturated respiration medium.

    • Add a known amount of isolated mitochondria to the electrode chamber containing respiration medium.

    • Add the respiratory substrate (e.g., NADH).

    • Measure the basal rate of oxygen consumption.

    • Add ADP to measure the state 3 respiration rate (phosphorylating).

    • Add this compound at various concentrations and record the change in oxygen consumption rate to determine its inhibitory effect.

    • Use specific inhibitors to pinpoint the site of inhibition within the electron transport chain.

Visualizing the Mechanism and Workflows

Proposed Signaling Pathway of this compound Phytotoxicity

Helminthosporal_Signaling This compound This compound Plasmalemma Plasma Membrane This compound->Plasmalemma Direct Interaction Tonoplast Tonoplast This compound->Tonoplast Direct Interaction Mitochondrion Mitochondrion This compound->Mitochondrion Direct Interaction GA_signaling Interference with Gibberellin Signaling This compound->GA_signaling MembranePermeability Increased Membrane Permeability Plasmalemma->MembranePermeability Tonoplast->MembranePermeability ETCinhibition Electron Transport Chain Inhibition Mitochondrion->ETCinhibition OxPhosDecoupling Oxidative Phosphorylation Decoupling Mitochondrion->OxPhosDecoupling IonLeakage Ion Leakage MembranePermeability->IonLeakage H_ATPase_disruption Disruption of H+-ATPase Function MembranePermeability->H_ATPase_disruption CellularDamage Cellular Damage IonLeakage->CellularDamage ATP_depletion ATP Depletion ETCinhibition->ATP_depletion ROS_production Increased ROS Production ETCinhibition->ROS_production OxPhosDecoupling->ATP_depletion ATP_depletion->H_ATPase_disruption ATP_depletion->CellularDamage ROS_production->CellularDamage CellDeath Programmed Cell Death (PCD) GA_signaling->CellDeath CellularDamage->CellDeath

Caption: Proposed signaling pathway of this compound phytotoxicity.

Experimental Workflow for Betacyanin Leakage Assay

Betacyanin_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Obtain uniform beetroot cylinders with cork borer prep2 Slice cylinders into uniform discs prep1->prep2 prep3 Wash discs with distilled water prep2->prep3 treat1 Place discs in test tubes with This compound solutions prep3->treat1 treat2 Incubate at constant temperature for a set time treat1->treat2 analysis1 Remove beetroot discs treat2->analysis1 analysis2 Measure absorbance of the solution at 535 nm analysis1->analysis2 analysis3 Correlate absorbance with membrane damage analysis2->analysis3

Caption: Experimental workflow for the betacyanin leakage assay.

Experimental Workflow for Mitochondrial Respiration Assay

Mito_Respiration_Workflow cluster_isolation Mitochondria Isolation cluster_measurement Oxygen Consumption Measurement iso1 Homogenize plant tissue in isolation buffer iso2 Differential centrifugation to obtain crude mitochondrial pellet iso1->iso2 iso3 Purify mitochondria using a Percoll gradient iso2->iso3 meas2 Add isolated mitochondria to respiration medium iso3->meas2 meas1 Calibrate oxygen electrode meas1->meas2 meas3 Add respiratory substrate (e.g., NADH) meas2->meas3 meas4 Measure basal and ADP-stimulated respiration meas3->meas4 meas5 Add this compound and record inhibition meas4->meas5

Caption: Experimental workflow for the mitochondrial respiration assay.

Conclusion and Future Directions

This compound's phytotoxicity stems from a multifaceted attack on fundamental cellular processes. Its ability to disrupt membrane integrity and inhibit mitochondrial respiration leads to a rapid decline in cellular health. Furthermore, its interference with key signaling pathways, such as gibberellin signaling, highlights the complexity of its mode of action.

For researchers and drug development professionals, several avenues for future investigation are apparent:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A deeper understanding of the relationship between the structure of this compound and its phytotoxic activity could guide the synthesis of novel and more potent herbicidal compounds.

  • Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of this compound within the cell membrane and mitochondria will provide a more detailed picture of its mechanism and could reveal novel targets for fungicides.

  • Comprehensive Signaling Pathway Analysis: Further research is needed to fully unravel the signaling cascades triggered or inhibited by this compound. This knowledge could lead to the development of plant varieties with enhanced resistance.

By continuing to dissect the intricate mechanisms of this compound's phytotoxicity, the scientific community can pave the way for innovative solutions to combat the devastating effects of Bipolaris sorokiniana on global food security.

References

Helminthosporal: A Fungal Metabolite with Dual Roles in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helminthosporal is a sesquiterpenoid dialdehyde (B1249045) produced by several fungal species, notably Bipolaris sorokiniana (formerly Helminthosporium sativum), a pathogen responsible for significant crop diseases. Initially identified as a phytotoxin, subsequent research has revealed its complex role as a plant growth regulator, exhibiting both inhibitory and stimulatory effects depending on the plant species and concentration. This guide provides a comprehensive overview of the biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study.

Biological Activity and Quantitative Effects

This compound's impact on plant growth is multifaceted. It is recognized for its phytotoxic properties, including the inhibition of seed germination and disruption of cell membrane integrity. Conversely, it and its analogues have demonstrated gibberellin-like activity, promoting shoot elongation in certain plant species.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analogues on various plant species as reported in scientific literature.

Table 1: Effect of this compound Analogues on Sorghum (Sorghum bicolor) and Cucumber (Cucumis sativus) Radicle Growth

CompoundConcentration (M)Sorghum Root Growth Inhibition (%)Cucumber Radicle Growth Stimulation (%)
Analogue 10a10⁻³22127
Analogue 10b10⁻³4580
Analogue 10c10⁻³6055
Analogue 10d10⁻³7530
Analogue 10e10⁻³8215
Analogue 10f10⁻³5595
Analogue 1110⁻³30110
Analogue 1210⁻³6840
Analogue 1310⁻³5070
Analogue 1410⁻³40100

Table 2: Effect of this compound on Red Beet Root Cell Membrane Permeability (Betacyanin Efflux)

This compound Concentration (mM)Oxygen Uptake Inhibition (%)Betacyanin Efflux (Absorbance)
1.0HighSignificant and immediate
2.0StrongSignificant and immediate

Mechanisms of Action

This compound exerts its effects on plants through at least two distinct mechanisms: disruption of cell membrane integrity and interaction with the gibberellin signaling pathway.

Membrane Damage

This compound directly affects the plasmalemma and tonoplast, leading to increased membrane permeability.[1] This disruption results in the leakage of cellular contents, such as ions and pigments (e.g., betacyanin from beet roots), and is a primary contributor to its phytotoxic effects.[1] This membrane-damaging activity appears to be independent of its effects on cellular respiration.[1]

Gibberellin-like Activity

This compound and its more stable analogue, helminthosporic acid, exhibit activities similar to the plant hormone gibberellin (GA).[2][3][4] Research has shown that helminthosporic acid functions as an agonist for the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4] Upon binding to GID1, it promotes the formation of a GID1-DELLA protein complex, leading to the degradation of the DELLA protein, a repressor of GA-responsive genes.[4] This derepression of GA signaling pathways results in downstream effects such as shoot elongation.

Signaling Pathways

Gibberellin Signaling Pathway Activation by Helminthosporic Acid

The following diagram illustrates the proposed mechanism by which helminthosporic acid, an analogue of this compound, activates the gibberellin signaling pathway.

Gibberellin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Helminthosporic_Acid Helminthosporic Acid GID1 GID1 Receptor Helminthosporic_Acid->GID1 Binds GID1_H_Acid GID1-H-Acid Complex DELLA DELLA Protein (Repressor) Proteasome 26S Proteasome DELLA->Proteasome Degradation GID1_H_Acid_DELLA GID1-H-Acid-DELLA Complex DELLA->GID1_H_Acid_DELLA Transcription_Factors Transcription Factors DELLA->Transcription_Factors Inhibits GID1_H_Acid->GID1_H_Acid_DELLA Conformational change and binding SCF_Complex SCF Complex (E3 Ubiquitin Ligase) SCF_Complex->DELLA Ubiquitination Ub Ubiquitin GID1_H_Acid_DELLA->SCF_Complex Recruits GA_Responsive_Gene GA-Responsive Gene Growth_Response Growth Response (e.g., shoot elongation) GA_Responsive_Gene->Growth_Response Transcription & Translation Transcription_Factors->GA_Responsive_Gene Activates

Caption: Helminthosporic acid-mediated gibberellin signaling pathway.

Experimental Protocols

Protocol for Assessing this compound-Induced Cell Membrane Damage using Electrolyte Leakage Assay

This protocol is adapted from standard methods for measuring electrolyte leakage as an indicator of cell membrane integrity.

1. Plant Material and Treatment:

  • Use uniformly grown plant tissues (e.g., leaf discs of 1 cm diameter from 3-4 week old barley plants).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) in deionized water. Ensure the final solvent concentration is non-toxic to the plant tissue (typically <0.1%).

  • Float leaf discs on the this compound solutions or a control solution (deionized water with the same concentration of the solvent) in petri dishes. Use at least 3-5 replicates per treatment.

  • Incubate at room temperature under light for a specified period (e.g., 6, 12, 24 hours).

2. Measurement of Electrolyte Leakage:

  • After incubation, rinse the leaf discs with deionized water to remove surface electrolytes.

  • Place the rinsed leaf discs in individual tubes containing a known volume of deionized water (e.g., 20 mL).

  • Shake the tubes gently for a set time (e.g., 2-3 hours) at room temperature.

  • Measure the initial electrical conductivity of the solution (C1) using a conductivity meter.

  • To measure the total electrolyte content, autoclave the tubes with the leaf discs at 121°C for 15-20 minutes to kill the tissue and release all electrolytes.

  • Cool the tubes to room temperature and measure the final electrical conductivity (C2).

3. Data Analysis:

  • Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

  • Compare the electrolyte leakage between control and this compound-treated samples.

Protocol for Rice Seedling Growth Bioassay

This protocol is designed to quantify the gibberellin-like activity of this compound on rice shoot elongation.

1. Seed Sterilization and Germination:

  • Surface sterilize rice seeds (e.g., Oryza sativa L. cv. 'Taichung Native 1') with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 20 minutes, and then rinse thoroughly with sterile distilled water.

  • Germinate the seeds on moist sterile filter paper in the dark at 28-30°C for 2-3 days.

2. Seedling Culture and Treatment:

  • Select uniformly germinated seeds and place them in glass vials containing a set volume (e.g., 2 mL) of test solution.

  • Prepare test solutions with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) in a suitable buffer or nutrient solution.

  • Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 28°C).

3. Measurement and Data Analysis:

  • After a defined growth period (e.g., 7 days), measure the length of the second leaf sheath and the longest root of each seedling.

  • Calculate the average and standard deviation for each treatment group.

  • Plot the dose-response curve for shoot elongation and root inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Plant_Material Select & Prepare Plant Material (e.g., seeds, leaf discs) Treatment Apply this compound Solutions to Plant Material Plant_Material->Treatment Helminthosporal_Solutions Prepare this compound Test Solutions (various concentrations) Helminthosporal_Solutions->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Measure_Growth Measure Growth Parameters (e.g., root/shoot length) Incubation->Measure_Growth Measure_Membrane_Damage Measure Membrane Damage (e.g., electrolyte leakage) Incubation->Measure_Membrane_Damage Data_Analysis Statistical Analysis & Dose-Response Curves Measure_Growth->Data_Analysis Measure_Membrane_Damage->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for bioassays of this compound.

Conclusion

This compound is a noteworthy fungal secondary metabolite with significant potential in agricultural and biotechnological applications. Its dual-action as both a phytotoxin and a growth promoter, contingent on concentration and plant species, makes it a fascinating subject for further research. A deeper understanding of its interaction with plant signaling pathways, particularly the gibberellin pathway, could pave the way for the development of novel plant growth regulators or bioherbicides. The experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

The Forerunners of a Fungal Toxin: A Technical Guide to the Precursors of Helminthosporal and Their Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the precursors of helminthosporal, a phytotoxic sesquiterpenoid produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum). While this compound itself is a well-documented phytotoxin, research has revealed that it is not directly synthesized by the fungus but rather arises from the transformation of immediate precursors. This guide delves into the identity, isolation, characterization, and biological activities of these precursor molecules, providing a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug discovery.

The Immediate Precursors: Prethis compound and Prehelminthosporol (B167374)

Early investigations into the toxins of Helminthosporium sativum discovered that this compound is not present in the fungal culture itself but is formed from precursors upon treatment with acid, base, or heat.[1] The primary immediate precursor has been identified as prethis compound .[1] This compound, along with the related prehelminthosporol , represents the true biosynthetic products of the fungus that give rise to the toxic aldehyde, this compound.

Prethis compound can exist in an acetal (B89532) form and is found in aged fungal extracts.[1] Prehelminthosporol has also been isolated from fresh extracts.[1] It is believed that both prethis compound and prehelminthosporol exist in the fungal culture as unstable complexes, possibly as dimeric hemiacetals, which readily break down under mild conditions to yield this compound and its corresponding alcohol, helminthosporol.[1]

Biosynthesis of this compound Precursors

The biosynthetic pathway of these sativene (B1246779) sesquiterpenoids is thought to proceed via a farnesyl cyclization mechanism, with mevalonic acid serving as a key building block. While the detailed enzymatic steps are a subject of ongoing research, a proposed pathway involves the cyclization of farnesyl pyrophosphate to form the characteristic bicyclo[3.2.1]octane core of the sativene skeleton. Subsequent oxidative modifications and rearrangements would then lead to the formation of prethis compound and prehelminthosporol.

This compound Biosynthesis Mevalonic_Acid Mevalonic Acid Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Mevalonic_Acid->Farnesyl_Pyrophosphate Multiple Steps Sativene Sativene Skeleton Farnesyl_Pyrophosphate->Sativene Cyclization Precursors Prethis compound & Prehelminthosporol Sativene->Precursors Oxidation/ Rearrangement This compound This compound Precursors->this compound Acid/Base/Heat

Caption: Proposed biosynthetic pathway of this compound from mevalonic acid.

Biological Activity of this compound Precursors

While much of the literature focuses on the phytotoxicity of this compound, studies have been conducted on its immediate precursor, prehelminthosporol, revealing a range of biological effects. Limited quantitative data is available for prethis compound itself.

Quantitative Data on Biological Activity

The following table summarizes the known quantitative biological activities of prehelminthosporol.

CompoundOrganism/SystemBiological EffectConcentrationCitation
PrehelminthosporolWheat coleoptileGrowth Inhibition10⁻³ M[2]
Growth Inhibition10⁻⁴ M[2]
Growth Promotion10⁻⁵ M[2]
PrehelminthosporolBarley rootsIncreased rate of nuclear disintegration≥ 30 µg/mL[2]
Mechanism of Action

The biological activity of prehelminthosporol is primarily attributed to its ability to disrupt cellular membranes and interfere with key metabolic processes. This disruption leads to increased membrane permeability and leakage of cellular components, such as ATP.[2] Furthermore, prehelminthosporol has been shown to inhibit essential energy-producing pathways, including photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria. It also affects the activity of plasma membrane-associated enzymes.

Mechanism_of_Action Prehelminthosporol Prehelminthosporol Cell_Membrane Plant Cell Membrane Prehelminthosporol->Cell_Membrane Interacts with Mitochondria Mitochondria Prehelminthosporol->Mitochondria Enters Chloroplasts Chloroplasts Prehelminthosporol->Chloroplasts Enters Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Oxidative_Phosphorylation_Inhibition Inhibition of Oxidative Phosphorylation Mitochondria->Oxidative_Phosphorylation_Inhibition Photophosphorylation_Inhibition Inhibition of Photophosphorylation Chloroplasts->Photophosphorylation_Inhibition ATP_Leakage ATP Leakage Membrane_Disruption->ATP_Leakage Cell_Death Cell Death Membrane_Disruption->Cell_Death Oxidative_Phosphorylation_Inhibition->Cell_Death Photophosphorylation_Inhibition->Cell_Death

Caption: Cellular targets and mechanism of action of prehelminthosporol.

Experimental Protocols

The following sections outline the general methodologies for the isolation and characterization of this compound precursors, based on the foundational work of De Mayo and colleagues.[1][2] Due to the age of these publications, full experimental details may require access to the original articles.

Fungal Culture and Extraction

Extraction_Workflow start Start: Culture of Helminthosporium sativum culture Liquid Culture or Mycelial Mats start->culture extraction Extraction with Organic Solvent (e.g., Chloroform) culture->extraction crude_extract Crude Extract Containing Precursors extraction->crude_extract purification Chromatographic Purification crude_extract->purification

Caption: General workflow for the extraction of this compound precursors.

Protocol Overview:

  • Fungal Culture: Helminthosporium sativum (now known as Bipolaris sorokiniana) is cultured in a suitable liquid medium.

  • Extraction: The culture filtrate or the mycelial mats are extracted with an organic solvent such as chloroform (B151607) to yield a crude extract containing the precursors.[3]

  • Purification: The crude extract is then subjected to chromatographic techniques for the separation and purification of the individual precursors.

Isolation and Purification of Precursors

Protocol Overview:

  • Chromatography: "Flash" chromatography on silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC) have been used for the purification of prehelminthosporol.

  • Characterization: The purified compounds are characterized using a combination of analytical techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecules.

    • Gas Chromatography (GC): For the analysis of volatile derivatives. For example, prehelminthosporol can be analyzed by GC as its trimethylsilyl (B98337) derivative.

Conclusion and Future Directions

The precursors of this compound, prethis compound and prehelminthosporol, are the true biosynthetic products of Bipolaris sorokiniana that lead to the formation of the well-known phytotoxin. Prehelminthosporol has demonstrated significant biological activity, including both plant growth inhibition and promotion depending on the concentration, through mechanisms involving membrane disruption and metabolic inhibition.

Future research should focus on several key areas:

  • Elucidation of the complete biosynthetic pathway: Identifying and characterizing the enzymes involved in the conversion of farnesyl pyrophosphate to prethis compound and prehelminthosporol.

  • Quantitative biological activity of prethis compound: A significant data gap exists regarding the specific phytotoxicity and other biological effects of prethis compound.

  • Exploration of pharmacological potential: The ability of these molecules to disrupt cell membranes and inhibit metabolic pathways suggests they could be investigated as potential leads for the development of new antimicrobial or anticancer agents.

  • Detailed signaling pathway analysis: Understanding the precise molecular signaling cascades initiated by these precursors in plant cells could provide valuable insights into plant-pathogen interactions and identify new targets for disease control.

This guide provides a foundational understanding of the precursors to this compound, offering a starting point for further investigation into these fascinating and biologically active natural products.

References

An In-depth Technical Guide to the Natural Analogs of Helminthosporal and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by several plant pathogenic fungi, has garnered significant interest for its diverse biological activities. Beyond the parent compound, a family of naturally occurring analogs exhibits a wide spectrum of functions, from potent phytotoxicity and plant growth regulation to promising anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the core natural analogs of this compound, detailing their biological functions, quantitative activity, and the experimental protocols used for their evaluation. Furthermore, this guide elucidates the signaling pathways through which these molecules exert their effects, offering valuable insights for researchers in agronomy, plant pathology, and pharmacology.

Introduction

This compound is a secondary metabolite primarily produced by fungi of the genera Bipolaris (formerly Helminthosporium) and Cochliobolus, which are known plant pathogens affecting a wide range of cereal crops. The biological activities of this compound and its natural analogs are of considerable interest, with implications for both agriculture and medicine. These compounds share a common sesquiterpenoid backbone but differ in their functional groups, leading to a diversity of biological effects. This guide will focus on the following key natural analogs:

  • Prehelminthosporol: A hemiacetal precursor to this compound.

  • 9-Hydroxyprehelminthosporol: A hydroxylated derivative of prehelminthosporol.

  • Helminthosporic Acid: An oxidized analog of this compound.

  • Victoxinine: A nitrogen-containing analog.

  • Sativanone (B1253008) and Isosativanone (B15287397): Isoflavanones with structural similarities.

This document aims to provide a detailed technical resource for professionals engaged in the study and application of these natural products.

Phytotoxic and Plant Growth Regulatory Functions

Several natural analogs of this compound exhibit significant effects on plant physiology, acting as both toxins and growth regulators.

Phytotoxicity

Prehelminthosporol has been identified as a potent phytotoxin. Studies have shown that it can disrupt cell membranes, leading to electrolyte leakage and ultimately cell death in susceptible plants.[1][2]

Quantitative Data: Phytotoxicity

CompoundAssayTest OrganismEndpointResultReference
PrehelminthosporolMycelium and Culture Filtrate AnalysisBarley (Hordeum vulgare)Correlation between production and virulenceIsolates with low toxin production showed lower virulence.[3]
Victoxinine (as part of H. victoriae toxin)Electrolyte Leakage AssayOat (Avena sativa)Loss of electrolytesToxin causes loss of electrolytes from roots, leaves, and coleoptiles.[2]
Victoxinine (as part of H. victoriae toxin)Protoplast Viability AssayOat (Avena sativa)Protoplast rupturePlasma membranes of susceptible protoplasts broke within 1 hour of exposure.[2]
Gibberellin-like Activity

Helminthosporic acid, in particular, has been shown to mimic the activity of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and seed germination.[4][5][6] This activity is attributed to its ability to act as an agonist for the gibberellin receptor, GID1.[4][7]

Quantitative Data: Gibberellin-like Activity

CompoundAssayTest OrganismEndpointResultReference
Helminthosporic AcidSecond Leaf Sheath ElongationRice (Oryza sativa)Growth stimulationHigher gibberellin-like activity than helminthosporol.[4][6]
Helminthosporic AcidHypocotyl ElongationArabidopsis thalianaGrowth stimulationDemonstrates gibberellin-like activity.[4]

Anti-inflammatory and Antioxidant Functions

The isoflavanone (B1217009) analogs, sativanone and isosativanone, are structurally related to flavonoids, a class of compounds well-known for their antioxidant and anti-inflammatory properties. While direct quantitative data for these specific analogs is limited, the activities of structurally similar flavonoids provide a strong indication of their potential in these areas.

Anti-inflammatory Activity

Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and by modulating key signaling pathways like NF-κB and MAPK.[8][9][10][11]

Quantitative Data: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundAssayCell LineEndpointIC50 Value (µM)Reference
3',4'-DihydroxyflavoneNitric Oxide Production InhibitionRAW 264.7Inhibition of LPS-induced NO9.61 ± 1.36[9]
LuteolinNitric Oxide Production InhibitionRAW 264.7Inhibition of LPS-induced NO16.90 ± 0.74[9]
2',3',5,7-TetrahydroxyflavoneNitric Oxide Production InhibitionRAW 264.7Inhibition of LPS-induced NO19.7[12]
LuteolinNitric Oxide Production InhibitionRAW 264.7Inhibition of LPS-induced NO17.1[12]
(2R,3R)-2',3',7,8-TetrahydroxyflavanonolNitric Oxide Production InhibitionRAW 264.7Inhibition of LPS-induced NO17[13]
Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals, a property that can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayEndpointIC50 Value (µg/mL)Reference
Ethanol (B145695) Extract of Anogeissus leiocarpusDPPH Radical Scavenging50% inhibition104.74[14]
Butylated Hydroxyanisole (BHA)DPPH Radical Scavenging50% inhibition112.05[14]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging50% inhibition202.35[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Phytotoxicity Bioassay: Lettuce Seed Germination and Root Elongation

This bioassay is a common method to assess the phytotoxic effects of chemical compounds.[15][16][17]

  • Materials:

    • Lettuce seeds (Lactuca sativa)

    • Petri dishes (90-100 mm)

    • Filter paper (Whatman No. 3 or equivalent)

    • Test compound solutions at various concentrations

    • Distilled water (control)

    • Incubator

  • Procedure:

    • Place a sterile filter paper in each petri dish.

    • Add a defined volume (e.g., 2-10 mL) of the test solution or distilled water (control) to each dish to saturate the filter paper.

    • Place a set number of lettuce seeds (e.g., 20-25) evenly spaced on the filter paper in each dish.

    • Seal the petri dishes to prevent moisture loss (e.g., with parafilm or in a plastic bag).

    • Incubate the dishes in the dark at a constant temperature (e.g., 24 ± 1°C) for a period of 5 days (120 hours).

    • After the incubation period, count the number of germinated seeds in each dish.

    • Measure the root length of each germinated seedling.

    • Calculate the germination percentage and the percentage of root growth inhibition compared to the control.

Gibberellin-like Activity Bioassay: Dwarf Rice Seedling Growth

This bioassay utilizes dwarf rice mutants that are deficient in or have a reduced response to endogenous gibberellins, making them highly sensitive to exogenous application.[18][19][20]

  • Materials:

    • Dwarf rice seeds (e.g., Oryza sativa cv. 'Tan-ginbozu')

    • Test compound solutions at various concentrations

    • Gibberellic acid (GA3) standard solutions

    • Vials or small containers with agar (B569324) medium (0.8% w/v)

    • Micropipette

    • Growth chamber

  • Procedure:

    • Sterilize rice seeds and germinate them in the dark at 30°C for 48 hours.

    • Plant the germinated seedlings in vials containing agar medium.

    • Grow the seedlings in a growth chamber under continuous light at 30°C for 3 days.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution or GA3 standard to the second leaf sheath of each seedling using a micropipette (micro-drop method).

    • Continue to grow the seedlings under the same conditions for an additional 3-4 days.

    • Measure the length of the second leaf sheath.

    • Compare the elongation of the leaf sheath in response to the test compound with that of the GA3 standards to determine the gibberellin-like activity.

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for compounds with anti-inflammatory potential.[13][21][22][23]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (10% FBS, penicillin/streptomycin)

    • Lipopolysaccharide (LPS)

    • Test compound solutions at various concentrations

    • Griess Reagent (for nitrite (B80452) determination)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate the cells for 18-24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at ~540 nm.

    • Calculate the percentage of inhibition of nitric oxide production for each concentration of the test compound compared to the LPS-only control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This is a common and relatively simple spectrophotometric assay to measure the antioxidant capacity of a compound.[14][24][25][26]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol

    • Test compound solutions at various concentrations

    • A standard antioxidant (e.g., ascorbic acid, Trolox, or BHT)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • In a test tube or microplate well, mix a volume of the test solution with a volume of the DPPH solution.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance (discoloration from purple to yellow).

    • Calculate the percentage of DPPH radical scavenging activity.

Antioxidant Assay: ABTS Radical Cation Scavenging Activity

This assay is another widely used method to assess antioxidant capacity, based on the scavenging of the ABTS radical cation.[27][28][29][30][31]

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Methanol or ethanol

    • Test compound solutions at various concentrations

    • A standard antioxidant (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the resulting blue-green ABTS•+ solution with methanol or ethanol to an absorbance of ~0.70 at 734 nm.

    • In a test tube or microplate well, mix a small volume of the test solution with a larger volume of the diluted ABTS•+ solution.

    • Include a control containing the solvent and the ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

    • The reduction of the ABTS•+ by the antioxidant causes a decrease in absorbance.

    • Calculate the percentage of ABTS radical scavenging activity.

Signaling Pathways

The diverse biological activities of this compound analogs are underpinned by their interactions with specific cellular signaling pathways.

Gibberellin Signaling Pathway (Helminthosporic Acid)

Helminthosporic acid functions as an agonist of the gibberellin receptor GID1. This interaction initiates a signaling cascade that is analogous to that of natural gibberellins.[4][16][17][32][33]

Gibberellin_Signaling cluster_nucleus Nucleus GID1 GID1 DELLA DELLA (Repressor) GID1->DELLA conformational change allows binding to SCF SCF Complex (E3 Ubiquitin Ligase) GID1->SCF recruits PIF PIF (Transcription Factor) DELLA->PIF represses Proteasome Proteasome DELLA->Proteasome degradation Growth_Genes Growth-Promoting Genes PIF->Growth_Genes activates SCF->DELLA ubiquitinates Ub Ubiquitin H_Acid Helminthosporic Acid H_Acid->GID1

Caption: Gibberellin signaling pathway initiated by Helminthosporic Acid.

NF-κB Signaling Pathway (Sativanone and Isosativanone - Postulated)

Based on the known activities of structurally similar flavonoids, it is postulated that sativanone and isosativanone may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[8][10][34]

NF_kappaB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates Proteasome Proteasome IκBα->Proteasome ubiquitination and degradation IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) NFκB_nucleus->Inflammatory_Genes activates transcription IκBα_NFκB->NFκB releases Sativanones Sativanone/ Isosativanone Sativanones->IKK inhibit (postulated)

Caption: Postulated inhibition of the NF-κB pathway by Sativanone and Isosativanone.

MAPK Signaling Pathway (Sativanone and Isosativanone - Postulated)

Similar to the NF-κB pathway, the MAPK signaling cascade is another potential target for the anti-inflammatory actions of sativanone and isosativanone, as observed with other flavonoids.[8][10][11][34]

MAPK_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS Receptor Receptor LPS->Receptor activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes activates transcription Sativanones Sativanone/ Isosativanone Sativanones->MAPKKK inhibit (postulated)

Caption: Postulated inhibition of the MAPK pathway by Sativanone and Isosativanone.

Conclusion

The natural analogs of this compound represent a fascinating and diverse group of bioactive molecules. Their functions, ranging from phytotoxicity and plant growth regulation to potential therapeutic applications as anti-inflammatory and antioxidant agents, underscore their importance in both agricultural and pharmaceutical research. This technical guide has provided a consolidated resource on the quantitative activities, experimental evaluation, and underlying signaling pathways of these compounds. Further research into the precise mechanisms of action and structure-activity relationships of these analogs will undoubtedly open new avenues for the development of novel agrochemicals and therapeutic drugs.

References

Helminthosporal's Role in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Helminthosporal is a potent, non-host-specific phytotoxin produced by the pathogenic fungus Bipolaris sorokiniana (also known as Helminthosporium sativum), the causative agent of significant diseases in cereal crops like wheat and barley. As a key virulence factor, this sesquiterpenoid toxin plays a crucial role in pathogenesis by inducing cellular damage in the host plant, thereby facilitating fungal invasion and nutrient acquisition. Its primary mechanism of action involves the direct disruption of plant cell membrane integrity, leading to electrolyte leakage and cell death. Concurrently, this compound inhibits vital metabolic processes, including mitochondrial respiration and ATP-dependent enzyme synthesis. This guide provides an in-depth analysis of this compound's biosynthesis, its molecular mechanisms of action, quantitative toxicity data, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

The Pathogen: Bipolaris sorokiniana

Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a destructive fungal pathogen with a global distribution, particularly affecting cereal cultivation in warmer, more humid regions.[1] It is responsible for a range of diseases, including spot blotch, common root rot, seedling blight, and head blight on staple crops such as barley and wheat, leading to significant yield losses.[1][2] The pathogen's success is, in large part, attributed to its production of secondary metabolites that act as virulence factors.[2][3]

This compound: A Key Virulence Factor

Among the metabolites produced by B. sorokiniana, this compound is a well-characterized sesquiterpene phytotoxin that is essential for disease development.[2] It is considered a non-selective toxin, meaning it can damage a wide range of plant tissues, which is a key aspect of its function in pathogenesis.[4][5] The toxin weakens or kills host cells ahead of the advancing fungal hyphae, pre-digesting the tissue and making nutrients more accessible for the pathogen's growth and proliferation.[2][6]

Biosynthesis of this compound

This compound is a complex secondary metabolite. Its biosynthesis in Bipolaris sorokiniana involves multiple enzymatic steps, characteristic of terpenoid synthesis pathways in fungi. The immediate and most abundant precursor to this compound is Prehelminthosporol.[4][7][8] This precursor is released by fungal spores upon contact with water, even before germination, suggesting it plays a critical role in the very early stages of infection.[7] The production of these sesquiterpenoid toxins is a key component of the fungus's pathogenic arsenal.[2]

G cluster_fungus Within Bipolaris sorokiniana cluster_plant Release into Plant Environment fungus B. sorokiniana enzymes Sesquiterpene Synthase Pathway fungus->enzymes Primary Metabolism precursor Prehelminthosporol enzymes->precursor Biosynthesis toxin This compound precursor->toxin Conversion release Toxin Release (Spores/Hyphae) toxin->release

Caption: Simplified biosynthetic pathway of this compound in B. sorokiniana.

Mechanism of Action in Plant Cells

This compound employs a multi-pronged attack on the plant cell, targeting both structural integrity and metabolic function.

Primary Target: Disruption of Cellular Membranes

The most significant mode of action for this compound is its ability to directly damage the permeability of plant cell membranes.[6][9] It affects both the outer plasma membrane (plasmalemma) and the internal vacuolar membrane (tonoplast).[9] This disruption leads to:

  • Increased Apparent Free Space (AFS): An increase in the AFS of tissues like barley roots indicates widespread cell membrane disruption.[6][9]

  • Electrolyte and Solute Leakage: The compromised membranes can no longer regulate the passage of ions and molecules, leading to a rapid efflux of cellular contents.[9] This effect is independent of the toxin's impact on cellular respiration.[6][9]

Metabolic Inhibition

This compound is a potent inhibitor of cellular respiration.

  • Inhibition of Oxygen Uptake: At concentrations of 1.0 mM and 2.0 mM, it strongly inhibits oxygen consumption in plant tissues.[6][9]

  • Mitochondrial Disruption: The toxin is known to inhibit mitochondrial electron transport and uncouple oxidative phosphorylation, severely depleting the cell's supply of ATP.[2]

Enzymatic and Hormonal Interference

The depletion of cellular energy reserves has cascading effects on other cellular processes.

  • Inhibition of Amylase Synthesis: this compound and its derivatives can inhibit the gibberellic acid (GA3)-induced synthesis of α-amylase in barley aleurone cells, which is an energy-intensive process. This is thought to be a direct result of the blockage of ATP supply.[6]

  • Gibberellin-like Activity: Paradoxically, some related compounds like helminthosporol (B155037) exhibit gibberellin-like plant growth regulatory effects, such as promoting shoot elongation in rice seedlings.[2] However, this compound itself is primarily known for inhibiting root growth.[2][6]

G cluster_membrane Membrane Effects cluster_metabolic Metabolic Effects cluster_downstream Downstream Consequences toxin This compound plasmalemma Plasmalemma toxin->plasmalemma Direct Interaction tonoplast Tonoplast toxin->tonoplast mitochondria Mitochondria toxin->mitochondria Inhibition mem_damage Increased Permeability & Disruption plasmalemma->mem_damage tonoplast->mem_damage leakage Ion & Solute Leakage mem_damage->leakage cell_death Cell Death / Necrosis leakage->cell_death resp_inhibit Inhibition of Respiration & OxPhos mitochondria->resp_inhibit atp_decline ATP Depletion resp_inhibit->atp_decline enzyme_inhibit Inhibition of α-Amylase Synthesis atp_decline->enzyme_inhibit Blocks Energy Supply atp_decline->cell_death

Caption: Cellular mechanisms of this compound phytotoxicity.

Quantitative Analysis of Phytotoxicity

The biological activity of this compound and its precursors has been quantified in various bioassays. The data highlights its potent effects at micromolar to millimolar concentrations.

CompoundPlant/TissueAssayConcentrationObserved EffectCitation
This compound Red Beet RootOxygen Uptake1.0 - 2.0 mMStrong inhibition of respiration.[6][9]
This compound Red Beet RootMembrane Permeability1.0 - 2.0 mMImmediate and large efflux of betacyanin.[6][9]
This compound Wheat GenotypesCell Permeability1.0 mMStrongly reduced cell permeability.[6]
Helminthosporol Rice SeedlingsRoot Growth> 50 ppmInhibition of root growth.[2]
Helminthosporol Rice SeedlingsRoot Emergence300 ppmComplete suppression of root emergence.[2]
Prehelminthosporol Barley CellsNecrosis0.1 - 0.3 µg/µLCalculated concentration sufficient to cause necrosis.[7]
Prehelminthosporol B. sorokiniana SporesToxin Content-4.8 pg per non-germinated spore.[7]

Key Experimental Protocols

The following protocols are fundamental for assessing the phytotoxic effects of this compound and similar compounds.

Protocol 5.1: Betacyanin Efflux Assay for Membrane Permeability
  • Objective: To quantify membrane damage by measuring the leakage of betacyanin pigment from beet root cells.

  • Materials and Reagents: Fresh red beets (Beta vulgaris), this compound stock solution, buffer solution (e.g., 10 mM MES, pH 6.5), spectrophotometer, cork borer, scalpel, flasks.

  • Methodology:

    • Prepare beet root discs of uniform size (e.g., 10 mm diameter, 1 mm thick) using a cork borer and scalpel.

    • Thoroughly wash the discs with deionized water to remove pigment from damaged surface cells until the wash water is clear.

    • Place a set number of discs (e.g., 10) into flasks containing a known volume of buffer.

    • Add this compound to achieve the desired final concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Include a buffer-only control.

    • Incubate the flasks on a shaker at a constant temperature for a defined time course (e.g., sampling at 30, 60, 120 minutes).

    • At each time point, remove an aliquot of the buffer and measure the absorbance at 535 nm, which corresponds to betacyanin.

    • After the final time point, boil the discs in a known volume of water to release the total pigment content and measure the absorbance.

  • Data Analysis: Express pigment leakage as a percentage of the total pigment released after boiling. Compare the leakage rates between control and treated samples.

Protocol 5.2: Root Elongation Inhibition Assay
  • Objective: To determine the effect of this compound on primary root growth.

  • Materials and Reagents: Seeds of a sensitive plant species (e.g., lettuce, Lactuca sativa), this compound solutions of varying concentrations, agar (B569324) or filter paper, petri dishes, growth chamber.

  • Methodology:

    • Surface sterilize seeds with a brief wash in 1% sodium hypochlorite, followed by several rinses with sterile deionized water.

    • Prepare petri dishes containing either sterile filter paper wetted with the test solutions or 0.8% water agar amended with the test solutions. Test concentrations could range from 10 µM to 500 µM, including a solvent control.

    • Place a set number of seeds (e.g., 10-15) in each petri dish.

    • Seal the dishes and place them vertically in a growth chamber with controlled light and temperature conditions.

    • After a set period (e.g., 3-5 days), photograph the plates or scan them.

  • Data Analysis: Use image analysis software to measure the length of the primary root for each seedling. Calculate the average root length for each treatment and express it as a percentage of the control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

G cluster_material Plant Material Preparation cluster_data Data Collection & Endpoint Measurement start Start: Hypothesis Formulation prep_toxin Prepare Toxin Solutions (Varying Concentrations) start->prep_toxin treatment Apply Toxin Treatment & Incubate prep_toxin->treatment seeds Seeds (e.g., Lettuce) seeds->treatment tissue Tissue Explants (e.g., Beet Root Discs) tissue->treatment cells Cell Suspension Cultures cells->treatment measure_growth Measure Growth (Root Length, Biomass) treatment->measure_growth measure_leakage Measure Leakage (Conductivity, Pigment Efflux) treatment->measure_leakage measure_meta Measure Metabolism (Respiration, ATP Levels) treatment->measure_meta analysis Statistical Analysis (e.g., IC50, ANOVA) measure_growth->analysis measure_leakage->analysis measure_meta->analysis end Conclusion analysis->end

Caption: General experimental workflow for phytotoxicity assessment.

Conclusion and Future Directions

This compound stands out as a critical virulence factor for Bipolaris sorokiniana, facilitating disease through a potent combination of membrane disruption and metabolic inhibition. Its non-specific mode of action ensures its efficacy against a broad range of host tissues, making it a formidable weapon in the pathogen's arsenal.

For researchers and drug development professionals, understanding the molecular interactions of this compound offers several opportunities:

  • Herbicide Development: The toxin's potent, non-selective herbicidal activity could serve as a model for the synthesis of new agrochemicals.[8][10]

  • Fungicide Targets: The biosynthetic pathway of this compound presents a potential target for novel fungicides. Inhibiting the production of this key toxin could significantly reduce the pathogen's virulence.

  • Breeding for Resistance: While the toxin is non-host-specific, screening crop varieties for tolerance to this compound could be a viable strategy for identifying germplasm with enhanced general resistance to cellular stress, potentially contributing to more durable field resistance against B. sorokiniana.

References

Spectroscopic Data of Helminthosporal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Helminthosporal, a sesquiterpenoid natural product. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound and its analogues is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for a closely related this compound analogue, which serves as a critical reference for the characterization of this class of compounds.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a this compound Analogue

Positionδ (ppm)MultiplicityJ (Hz)
12.58m
1.65m
1.95m
1.45m
1.80m
42.25m
52.75d4.5
76.10d5.5
9-CH₃1.05s
10-CH₃1.80s
12-CH(CH₃)₂2.40sept7.0
13-CH₃1.10d7.0
14-CH₃1.12d7.0
15-CHO9.75s

Data is based on a closely related analogue and may vary slightly for this compound.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ) for a this compound Analogue

Positionδ (ppm)
152.5
230.0
335.0
448.0
560.0
6140.0
7135.0
845.0
940.0
1015.0
1125.0
1233.0
1320.0
1420.5
15195.0

Data is based on a closely related analogue and may vary slightly for this compound.

Experimental Protocol for NMR Data Acquisition

The following provides a general experimental protocol for the acquisition of NMR data for sesquiterpenoids like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Experiments (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software are utilized.

  • Spectral widths and acquisition times are optimized based on the corresponding 1D spectra.

  • The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Mass Spectrometric Data

Molecular Formula: C₁₅H₂₂O₂

Molecular Weight: 234.34 g/mol

Table 3: Expected m/z Values for Key Fragments of this compound in EI-MS

m/zProposed Fragment
234[M]⁺ (Molecular Ion)
219[M - CH₃]⁺
206[M - C₂H₄]⁺
191[M - C₃H₇]⁺
163[M - C₅H₉O]⁺

This table represents a theoretical fragmentation pattern. Actual results may vary based on experimental conditions.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following outlines a general procedure for acquiring mass spectrometric data for sesquiterpenoids.

Instrumentation:

  • A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

GC-MS (for volatile compounds):

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

LC-MS (for less volatile compounds):

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate.

  • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

  • Scan Range: m/z 100-1000.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (e.g., EI-MS, ESI-MS) Chromatography->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1. General workflow for the spectroscopic analysis of natural products.
Logic Diagram for NMR Data Interpretation

This diagram outlines the logical steps involved in interpreting NMR data to deduce the structure of a molecule.

NMR_Interpretation H_NMR ¹H NMR: - Chemical Shift - Integration - Multiplicity (J-coupling) Fragments Assemble Structural Fragments H_NMR->Fragments C_NMR ¹³C NMR: - Chemical Shift - DEPT (CH, CH₂, CH₃) C_NMR->Fragments COSY COSY: ¹H-¹H Correlations COSY->Fragments HSQC HSQC: ¹H-¹³C (1-bond) Correlations HSQC->Fragments HMBC HMBC: ¹H-¹³C (2-3 bond) Correlations HMBC->Fragments Structure Propose Final Structure Fragments->Structure

Figure 2. Logic diagram for NMR data interpretation in structure elucidation.

Helminthosporal: A Technical Examination of its Phytotoxic Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by the phytopathogenic fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), is a non-host-specific toxin implicated in various plant diseases, including root rot, leaf spot, and seedling blight in a range of cereal crops. Its broad-spectrum phytotoxicity has made it a subject of interest for understanding plant-pathogen interactions and for its potential as a natural herbicide. This technical guide provides an in-depth analysis of the effects of this compound on different plant species, detailing its phytotoxic manifestations, underlying mechanisms of action, and the signaling pathways it perturbs.

Phytotoxic Effects of this compound on Various Plant Species

This compound exhibits a wide range of phytotoxic effects, primarily characterized by growth inhibition and tissue necrosis. The extent of these effects is dependent on the plant species, the concentration of the toxin, and the duration of exposure.

Quantitative Data on Phytotoxic Effects

The following tables summarize the quantitative data on the effects of this compound on seed germination and root elongation across different plant species.

Table 1: Effect of this compound on Seed Germination

Plant SpeciesConcentration (µg/mL)Germination Inhibition (%)Reference
Lettuce (Lactuca sativa)Not SpecifiedStrong Inhibition[1]
Wheat (Triticum aestivum)Not SpecifiedLesion formation on detached leaves[2]
Barley (Hordeum vulgare)Not SpecifiedStrong Inhibition[3]

Table 2: Effect of this compound on Root Elongation

Plant SpeciesConcentrationRoot Growth Inhibition (%)Reference
Sorghum (Sorghum bicolor)10⁻³ M (analogues)22 - 82[4]
Cucumber (Cucumis sativus)10⁻³ M (analogues)- (Stimulation up to 127%)[4]
Barley (Hordeum vulgare)Not SpecifiedSignificant Inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the study of this compound.

Extraction and Purification of this compound from Bipolaris sorokiniana

1. Fungal Culture:

  • Grow isolates of Bipolaris sorokiniana on a suitable liquid medium, such as a minimal medium, in flasks.[1]

  • Inoculate the flasks with mycelial discs from a fresh culture of the fungus.[1]

  • Incubate the flasks at approximately 25°C for a period of 21 days to allow for toxin production.[1]

2. Extraction:

  • After the incubation period, separate the fungal mycelium from the culture filtrate by filtration using Whatman No. 1 filter paper.[1]

  • Adjust the pH of the cell-free culture filtrate to 2.0 by adding 1N HCl.[1]

  • Add activated charcoal to the acidified filtrate and stir, then let it stand overnight to allow for the adsorption of the toxin.[1]

  • Separate the charcoal with the adsorbed toxin from the liquid by centrifugation at 5000 rpm for 5 minutes.[1]

  • Discard the supernatant and suspend the charcoal in ethanol (B145695).[1]

  • Remove the ethanol by filtration and suspend the charcoal cake in chloroform. Stir and filter the mixture to obtain the crude toxin extract.[1]

3. Purification:

  • The crude extract can be further purified using Thin Layer Chromatography (TLC).[2]

  • Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed for more refined purification. A common approach involves using a C18 reverse-phase column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).[5][6]

Phytotoxicity Bioassay: Seed Germination and Root Elongation

This bioassay is a standard method to assess the phytotoxic effects of chemical compounds on plants.[7][8]

1. Preparation of Test Solutions:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or acetone).

  • Prepare a series of dilutions from the stock solution to create a range of test concentrations. A negative control (solvent only) should also be prepared.

2. Seed Plating:

  • Select seeds of the target plant species. Commonly used species include lettuce (Lactuca sativa), radish (Raphanus sativus), and various cereal crops.[9]

  • Sterilize the seeds superficially to prevent microbial contamination.

  • Place a set number of seeds (e.g., 10-20) on a filter paper in a petri dish.

  • Moisten the filter paper with a specific volume of the respective test solution or control.

3. Incubation:

  • Seal the petri dishes to maintain humidity.

  • Incubate the dishes in a controlled environment (e.g., a growth chamber) with a defined light/dark cycle and temperature for a period of 3 to 7 days.[7]

4. Data Collection and Analysis:

  • After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.

  • Measure the length of the primary root of each germinated seedling.

  • Calculate the percentage of inhibition for both germination and root elongation for each concentration relative to the control.

  • Dose-response curves can be generated to determine the IC50 (the concentration that causes 50% inhibition) value.[10]

Signaling Pathways and Mechanisms of Action

The phytotoxicity of this compound is attributed to its ability to disrupt cellular processes and trigger defense responses in plants.

Membrane Disruption and Cellular Damage

One of the primary modes of action of this compound is the disruption of plant cell membranes. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[3] The toxin is also known to inhibit mitochondrial electron transport and oxidative phosphorylation, leading to a depletion of cellular energy.[3]

Interaction with Plant Signaling Pathways

While specific signaling cascades directly triggered by this compound are still under investigation, it is evident that its presence elicits plant defense responses. These responses are typically mediated by a complex network of signaling molecules, including phytohormones like jasmonic acid (JA) and ethylene (B1197577) (ET).

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: These pathways are central to the plant's defense against necrotrophic pathogens and wounding. It is hypothesized that the cellular damage caused by this compound acts as a trigger for the activation of the JA and ET signaling cascades. This activation leads to the expression of a suite of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of secondary metabolites.[9][11]

The following diagram illustrates a hypothetical model of this compound-induced signaling in a plant cell.

Helminthosporal_Signaling This compound This compound CellMembrane Cell Membrane Disruption This compound->CellMembrane Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CellularDamage Cellular Damage (e.g., Ion Leakage) CellMembrane->CellularDamage ROS Reactive Oxygen Species (ROS) Production CellularDamage->ROS Phytotoxicity Phytotoxic Symptoms (Growth Inhibition, Necrosis) CellularDamage->Phytotoxicity Mitochondria->ROS MAPK_Cascade MAP Kinase Cascade ROS->MAPK_Cascade JA_Pathway Jasmonic Acid (JA) Signaling Pathway DefenseGenes Activation of Defense Genes (e.g., PR proteins) JA_Pathway->DefenseGenes ET_Pathway Ethylene (ET) Signaling Pathway ET_Pathway->DefenseGenes MAPK_Cascade->JA_Pathway MAPK_Cascade->ET_Pathway DefenseGenes->Phytotoxicity Transcriptome_Workflow PlantTreatment Plant Treatment (this compound vs. Control) RNA_Extraction RNA Extraction PlantTreatment->RNA_Extraction LibraryPrep cDNA Library Preparation RNA_Extraction->LibraryPrep Sequencing High-Throughput Sequencing (e.g., RNA-Seq) LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis (DEG identification, Pathway analysis) Sequencing->DataAnalysis GeneValidation Gene Expression Validation (e.g., qRT-PCR) DataAnalysis->GeneValidation

References

Early Studies on Helminthosporal Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), was the subject of significant early research due to its potent effects on cereal crops. These foundational studies established its role in plant pathogenesis, characterized its biological activities, and provided initial insights into its mechanism of action. This technical guide synthesizes the findings from these early investigations, presenting quantitative toxicity data, detailing generalized experimental protocols, and visualizing the proposed toxicological pathways. The information is intended to provide a comprehensive resource for researchers exploring natural product toxicology, herbicide development, and the molecular basis of plant-pathogen interactions.

Quantitative Phytotoxicity Data

Early studies quantified the biological activity of this compound and its related compounds, primarily focusing on their effects on the germination and growth of various plant species. The data revealed a notable selectivity, with monocotyledonous plants generally exhibiting greater sensitivity to growth inhibition than dicotyledonous plants. The key quantitative findings from this era are summarized below.

CompoundTest OrganismAssay TypeConcentrationObserved EffectCitation(s)
HelminthosporolRice (Oryza sativa)Shoot Elongation10 - 300 ppmStimulated shoot elongation.[1]
HelminthosporolRice (Oryza sativa)Root Growth Inhibition> 50 ppmInhibited root growth.[1]
HelminthosporolRice (Oryza sativa)Root Emergence300 ppmSuppressed root emergence.[1]
This compound AnaloguesSorghum (Sorghum bicolor)Radicle Growth Inhibition100 µg/mL23-56% inhibition of root growth.[1]
This compound AnaloguesCucumber (Cucumis sativus)Radicle Growth Stimulation100 µg/mL5-30% stimulation of root growth.[1]
PrehelminthosporolBarley (Hordeum vulgare)Cellular Integrity≥ 30 µg/mLSignificantly increased nuclear disintegration in root cortex cells.[1]
B. sorokiniana Culture FiltrateBarley (Hordeum vulgare)Seedling Growth InhibitionDiluted Filtrate21-73% inhibition of seedling growth over a 5-day period.[1]

Experimental Protocols

While the original publications from the mid-20th century often lack the detailed step-by-step formatting of modern papers, it is possible to reconstruct the general methodologies employed for assessing this compound's phytotoxicity. The following represents a generalized protocol for a seedling root elongation assay, a common method of the period.

Generalized Root Elongation Bioassay Protocol

This protocol describes a typical laboratory method to assess the effect of this compound on the early growth of seedlings.

1. Preparation of Test Solutions:

  • A stock solution of crystalline this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetone) due to its low water solubility.
  • A series of dilutions are made from the stock solution using distilled water or a nutrient solution to achieve the desired final test concentrations (e.g., 10, 50, 100, 300 ppm).
  • A control solution is prepared containing the same concentration of the solvent used for the stock solution, diluted in the same manner.

2. Seed Preparation and Sterilization:

  • Seeds of the target species (e.g., rice, barley, sorghum) are selected for uniformity and viability.
  • To prevent microbial contamination, seeds are surface-sterilized. A common method involves soaking seeds in a dilute solution of sodium hypochlorite (B82951) (e.g., 1% for 10-15 minutes), followed by several rinses with sterile distilled water.

3. Assay Setup:

  • Petri dishes (e.g., 9 cm diameter) are lined with a sterile filter paper (e.g., Whatman No. 1).
  • A standard volume of each test solution (or control solution) is added to the filter paper in each Petri dish to ensure uniform moistening (e.g., 5 mL).
  • A predetermined number of sterilized seeds (e.g., 10-20) are placed on the moistened filter paper in each dish, spaced evenly to avoid contact.

4. Incubation:

  • The Petri dishes are sealed (e.g., with parafilm) to maintain humidity.
  • Incubation is carried out in a controlled environment, typically in complete darkness to prevent photosynthesis and focus on root growth, at a constant temperature (e.g., 25°C).
  • The duration of the incubation period is typically between 3 to 7 days.

5. Data Collection and Analysis:

  • After the incubation period, the primary root (radicle) length of each germinated seedling is measured, typically in millimeters.
  • The average root length for each concentration is calculated.
  • The percentage of inhibition is determined by comparing the average root length in each test concentration to the average root length of the control group using the formula:
  • % Inhibition = [ (Control Length - Treatment Length) / Control Length ] * 100

Mechanism of Action

Early research into this compound's mode of action identified the disruption of cell membrane integrity as a primary toxicological effect. This damage occurs independently of the toxin's other reported effects, such as the inhibition of respiration and oxidative phosphorylation.[1][2] The toxin is believed to interact directly with the plasma membrane (plasmalemma) and the vacuolar membrane (tonoplast), leading to a loss of selective permeability.[2] This increased permeability results in the uncontrolled leakage of ions and essential molecules, such as ATP, from the cell, ultimately leading to cell death.[1][2]

Visualized Workflow: Phytotoxicity Assessment

The following diagram illustrates the typical experimental workflow for assessing the phytotoxicity of this compound using a root elongation assay.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution B Create Serial Dilutions (Test Concentrations) A->B D Moisten Filter Paper in Petri Dish with Solution B->D C Surface-Sterilize Test Seeds E Place Seeds on Filter Paper C->E D->E F Incubate in Darkness (3-7 days at 25°C) E->F G Measure Primary Root Length F->G H Calculate Average Length per Concentration G->H I Determine Percent Inhibition vs. Control H->I J Dose-Response Curve & Toxicity Data I->J Generates

Caption: Workflow for a typical root elongation phytotoxicity bioassay.

Visualized Pathway: Proposed Mechanism of Toxicity

This diagram illustrates the proposed mechanism by which this compound exerts its toxic effects at the cellular level, focusing on its direct action on cellular membranes.

G cluster_cell Plant Cell cluster_effects Cellular Effects PM Plasma Membrane (Plasmalemma) PERM Increased Membrane Permeability PM->PERM TP Vacuolar Membrane (Tonoplast) TP->PERM HEL This compound HEL->PM Direct Interaction HEL->TP Direct Interaction LEAK Leakage of Ions & Metabolites (e.g., ATP) PERM->LEAK DEATH Loss of Homeostasis & Cell Death LEAK->DEATH

References

Helminthosporal and its Impact on Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, exhibits a significant and complex impact on seed germination. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental protocols related to this compound and its analogs. While this compound itself primarily acts as a potent inhibitor of seed germination through multifaceted mechanisms including membrane damage, respiratory inhibition, and disruption of essential enzymatic processes, its analogs, such as Helminthosporic acid, can paradoxically promote gibberellin-like activity. This document summarizes the key findings from scientific literature, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers investigating natural product herbicides, plant-pathogen interactions, and novel drug development targets.

The Dichotomous Role of this compound and Its Derivatives in Plant Physiology

This compound and its related compounds, including helminthosporol (B155037) and helminthosporic acid, are secondary metabolites of fungal origin, notably from Bipolaris sorokiniana (also known as Helminthosporium sativum), a pathogen responsible for various diseases in cereal crops.[1][2] These compounds exhibit a fascinating duality in their effects on plant growth and development, particularly in the context of seed germination.

This compound itself is predominantly recognized as a phytotoxin, capable of inhibiting seed germination and causing disease symptoms in plants like wheat.[3] Its precursor, prehelminthosporol, is also implicated in the phytotoxicity of the fungus.[3][4] In contrast, derivatives such as helminthosporol and helminthosporic acid have been shown to possess gibberellin-like bioactivity, promoting growth in a manner similar to this key plant hormone.[3][5] This guide will focus primarily on the inhibitory effects of this compound on seed germination, while also elucidating the contrasting promotional mechanisms of its analogs to provide a comprehensive understanding.

Mechanism of Action: Inhibition of Seed Germination by this compound

This compound employs a multi-pronged approach to inhibit seed germination, targeting cellular integrity, energy metabolism, and critical signaling pathways.

Disruption of Cellular Membranes and Energy Production

A primary mode of action for this compound is the disruption of plant cell membrane permeability.[6] This leads to an increased apparent free space in tissues like barley roots and an efflux of cellular contents, indicating significant membrane damage.[6] This damage occurs at both the plasma membrane and the tonoplast.[6]

Furthermore, this compound is a potent inhibitor of cellular respiration. At concentrations of 1.0 mM and 2.0 mM, it strongly inhibits oxygen uptake in red beet root tissue.[6] This disruption of respiration is thought to block the supply of ATP, the essential energy currency for the metabolic processes required for germination, within the aleurone layer of seeds.[7]

Interference with Gibberellin-Induced α-Amylase Synthesis

Gibberellic acid (GA) is a crucial hormone that triggers the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains during germination. This enzyme is responsible for the breakdown of starch reserves in the endosperm into sugars, which provide energy for the growing embryo.

This compound can inhibit the GA-induced synthesis of α-amylase.[7] Interestingly, in the absence of GA, this compound at an optimal concentration of 0.1 mM can stimulate a modest increase in α-amylase synthesis in embryoless barley seeds, though this is only about 25% of the stimulation caused by GA alone.[8] However, in the presence of GA, both this compound and its monoacid derivative act as inhibitors of this vital process.[7] The inhibitory effect is reduced if the tissue is pre-incubated with GA before the addition of this compound.[7]

This compound This compound CellMembrane Cell Membrane (Plasmalemma & Tonoplast) This compound->CellMembrane disrupts Mitochondria Mitochondria This compound->Mitochondria inhibits Amylase_Synth α-Amylase Synthesis This compound->Amylase_Synth inhibits GA-induced synthesis MembraneDamage Membrane Damage & Leakage CellMembrane->MembraneDamage Respiration Cellular Respiration Mitochondria->Respiration GA_Signal Gibberellic Acid (GA) Signal ATP ATP Production Respiration->ATP Germination Seed Germination ATP->Germination provides energy for AleuroneCell Aleurone Cell GA_Signal->AleuroneCell AleuroneCell->Amylase_Synth induces Starch Starch Reserves Amylase_Synth->Starch hydrolyzes Sugars Sugars Starch->Sugars Sugars->Germination provides energy for MembraneDamage->Germination prevents H_acid Helminthosporic Acid GID1 GID1 Receptor H_acid->GID1 binds to DELLA DELLA Protein (Repressor) Complex GID1-H-acid-DELLA Complex GID1->Complex Proteasome 26S Proteasome DELLA->Complex GA_Genes GA-Responsive Genes (e.g., for α-amylase) DELLA->GA_Genes represses Complex->Proteasome targets DELLA to Degradation DELLA Degradation Proteasome->Degradation Degradation->GA_Genes lifts repression of Transcription Transcription GA_Genes->Transcription Germination Germination & Growth Transcription->Germination start Start prep_sol Prepare this compound Test Solutions & Controls start->prep_sol plate Plate Seeds in Petri Dishes on Filter Paper with Solutions prep_sol->plate sterilize Surface Sterilize Seeds sterilize->plate incubate Incubate in Controlled Environment (5-7 days) plate->incubate measure Measure Germination Rate, Root Length, Shoot Length incubate->measure analyze Calculate % Inhibition (vs. Control) measure->analyze end End analyze->end

References

Helminthosporal: An In-depth Technical Guide on its Ecological Significance in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), plays a significant ecological role in agricultural systems. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its phytotoxic effects, mechanisms of action, and its potential as a natural herbicide. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in the fields of agriculture and pharmacology.

Introduction

Bipolaris sorokiniana is a significant pathogen responsible for various diseases in cereals like barley and wheat, including common root rot, spot blotch, and black point[1]. The pathogenicity of this fungus is, in part, attributed to the production of phytotoxins, with this compound being a key player. Understanding the ecological significance of this compound is crucial for developing effective disease management strategies and for exploring its potential applications in agriculture, such as in weed management. This document synthesizes the current knowledge on this compound, providing a technical resource for researchers.

Phytotoxic Effects of this compound

This compound exhibits a broad spectrum of phytotoxic effects on various plant species. Its primary mode of action involves the disruption of cellular integrity and key metabolic processes, leading to stunted growth and, ultimately, cell death.

Disruption of Cell Membrane Permeability

A primary and immediate effect of this compound is the damage to plant cell membranes. This has been demonstrated through various experimental observations:

  • Increased Apparent Free Space (AFS) in Barley Roots: Treatment with this compound leads to an increase in the AFS of barley roots, indicating a disruption of the cell membrane's integrity[2].

  • Electrolyte and Betacyanin Leakage: The toxin induces a significant efflux of electrolytes and betacyanin from red beet root tissue. This leakage occurs rapidly under both aerobic and anaerobic conditions, suggesting a direct action on the plasmalemma and tonoplast membranes, independent of respiratory effects[2][3].

Inhibition of Plant Growth

This compound is a potent inhibitor of plant growth, affecting both seed germination and seedling development.

  • Root Growth Inhibition: It significantly inhibits the root growth of susceptible seedlings. This inhibitory effect is dose-dependent[4].

  • General Growth Inhibition: Diluted culture filtrates of B. sorokiniana containing this compound have been shown to inhibit the overall growth of seedlings[1].

Mechanism of Action

The phytotoxicity of this compound stems from its interference with fundamental cellular processes, including respiration and hormonal signaling pathways.

Impairment of Mitochondrial Respiration

This compound disrupts the mitochondrial electron transport chain, a critical process for cellular energy production.

  • Inhibition of Oxygen Uptake: The toxin strongly inhibits oxygen uptake in plant tissues at concentrations of 1.0 mM and 2.0 mM[2][3].

  • Effect on Electron Transport: Specifically, this compound inhibits malate-dependent electron transport in mitochondria of susceptible corn, while stimulating succinate-dependent electron transport, which is consistent with increased membrane permeability[5].

Interference with Gibberellic Acid (GA) Signaling

This compound and its monoacid derivative interfere with the gibberellic acid (GA₃)-induced synthesis of α-amylase in the aleurone cells of barley seeds. This is a crucial process for the mobilization of starch reserves during germination.

  • Stimulation and Inhibition of Amylase Synthesis: At an optimal concentration of 0.1 mM, this compound can stimulate the synthesis of amylase and other proteins in embryoless barley seeds. However, it also inhibits the GA₃-induced synthesis of amylase[2]. The monoacid derivative is a more potent inhibitor of GA-induced amylase synthesis.

  • Interaction with GA Signaling Pathway: The GA signaling pathway in barley aleurone cells involves the degradation of the DELLA protein, SLN1, a negative regulator of the pathway. GA perception leads to the degradation of SLN1, which in turn allows for the expression of GAMYB, a transcriptional activator of α-amylase genes[3][6][7]. This compound is thought to interfere with this pathway, potentially by inhibiting the degradation of SLN1 or by affecting downstream components, thereby blocking the synthesis of α-amylase.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

Biological Activity Organism/Tissue Concentration Effect Reference
Amylase Synthesis StimulationEmbryoless Barley Seeds0.1 mMOptimal stimulation[2]
Oxygen Uptake InhibitionRed Beet Root Tissue1.0 mM - 2.0 mMStrong inhibition[2][3]
Root Growth Inhibition (ED₅₀)Susceptible SeedlingsSee Table 250% inhibition
This compound Analog ED₅₀ (µg/mL) for Root Growth Inhibition
HC toxin I0.2
HC toxin II0.4
HC toxin III2.0
HC toxin IV20

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of this compound.

Assessment of Cell Membrane Permeability: Electrolyte Leakage Assay

This protocol is a common method to quantify cell death by measuring the leakage of electrolytes from damaged cell membranes[8][9].

  • Plant Material: Leaf discs or root segments from control and this compound-treated plants.

  • Treatment: Tissues are incubated in solutions containing various concentrations of this compound for specific durations.

  • Measurement:

    • The tissues are rinsed and placed in deionized water.

    • The electrical conductivity of the water is measured at various time points using a conductivity meter.

    • A final measurement is taken after boiling the tissues to release all electrolytes, which is used for normalization.

  • Data Analysis: The percentage of electrolyte leakage is calculated relative to the total electrolytes.

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial respiration can be assessed by measuring oxygen consumption.

  • Mitochondria Isolation: Mitochondria are isolated from plant tissues (e.g., corn seedlings) through differential centrifugation.

  • Oxygen Consumption Measurement:

    • A Clark-type oxygen electrode or a high-resolution respirometer is used.

    • Isolated mitochondria are suspended in a reaction buffer containing respiratory substrates (e.g., malate, succinate).

    • This compound is added at various concentrations, and the rate of oxygen consumption is recorded.

  • Data Analysis: The rate of oxygen consumption in the presence of this compound is compared to the control.

α-Amylase Activity Assay in Barley Aleurone Layers

This assay measures the effect of this compound on the GA-induced synthesis of α-amylase[10][11][12].

  • Preparation of Aleurone Layers: Embryos are removed from barley seeds, and the remaining embryoless half-seeds are sterilized.

  • Incubation: The half-seeds are incubated in a medium containing GA₃ with or without different concentrations of this compound.

  • Enzyme Extraction: After incubation, the aleurone layers are homogenized to extract proteins, including α-amylase.

  • Amylase Activity Measurement:

    • The enzyme extract is incubated with a starch solution.

    • The amount of reducing sugars produced is quantified using a colorimetric method with 3,5-dinitrosalicylic acid (DNS) reagent.

  • Data Analysis: The α-amylase activity in this compound-treated samples is compared to the GA₃-only control.

Signaling Pathways

Gibberellic Acid Signaling Pathway in Barley Aleurone Cells

The following diagram illustrates the key components of the GA signaling pathway leading to α-amylase synthesis and the proposed point of interference by this compound.

GAsignaling GA Gibberellic Acid (GA) Receptor GA Receptor (GID1) GA->Receptor binds to SLN1_active DELLA Protein (SLN1) (Active Repressor) Receptor->SLN1_active promotes degradation of SLN1_inactive Degraded SLN1 GAMYB_inactive GAMYB (Inactive) SLN1_active->GAMYB_inactive represses GAMYB_active GAMYB (Active) Transcription Factor GAMYB_inactive->GAMYB_active activation Amylase_gene α-Amylase Gene GAMYB_active->Amylase_gene activates transcription of Amylase_protein α-Amylase Synthesis Amylase_gene->Amylase_protein leads to This compound This compound This compound->SLN1_active may inhibit degradation

GA Signaling Pathway and this compound Interference.
Experimental Workflow for Assessing this compound's Phytotoxicity

The following diagram outlines a typical experimental workflow to characterize the phytotoxic effects of this compound.

ExperimentalWorkflow cluster_extraction 1. Toxin Production & Extraction cluster_bioassays 2. Phytotoxicity Bioassays cluster_mechanism 3. Mechanism of Action Studies Fungus Bipolaris sorokiniana Culture Extraction Extraction & Purification of this compound Fungus->Extraction SeedGermination Seed Germination Assay Extraction->SeedGermination RootGrowth Root Growth Inhibition Assay Extraction->RootGrowth CellViability Cell Viability Assay (e.g., Evans Blue) Extraction->CellViability EnzymeAssay Enzyme Activity Assay (α-Amylase) SeedGermination->EnzymeAssay MembranePermeability Membrane Permeability (Electrolyte Leakage) RootGrowth->MembranePermeability MitochondrialResp Mitochondrial Respiration (Oxygen Consumption) CellViability->MitochondrialResp GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) MitochondrialResp->GeneExpression

Workflow for this compound Phytotoxicity Assessment.

Ecological Significance and Future Perspectives

This compound's role as a phytotoxin contributes significantly to the virulence of B. sorokiniana, facilitating its colonization of host tissues by weakening the plant's defenses. From an agricultural perspective, this has several implications:

  • Crop Disease: It is a key factor in the development of common root rot and other diseases in cereals, leading to significant yield losses.

  • Allelopathy: The release of this compound into the soil can have allelopathic effects, inhibiting the growth of competing plants.

  • Natural Herbicide Potential: The potent phytotoxic activity of this compound and its derivatives makes them interesting candidates for the development of bio-herbicides. Their natural origin may offer advantages in terms of environmental biodegradability compared to synthetic herbicides.

Future research should focus on several key areas:

  • Detailed Signaling Pathway Elucidation: Further investigation is needed to pinpoint the exact molecular targets of this compound within the plant cell and to fully understand its interaction with various signaling cascades.

  • Structure-Activity Relationship Studies: A deeper understanding of how the chemical structure of this compound relates to its biological activity could guide the synthesis of more potent and selective herbicidal compounds.

  • Field Efficacy and Environmental Impact: For its potential use as a bioherbicide, extensive field trials are necessary to evaluate its efficacy under various environmental conditions and to assess its non-target effects and overall environmental safety.

Conclusion

This compound is a multifaceted fungal secondary metabolite with significant ecological implications in agriculture. Its ability to disrupt fundamental plant processes makes it a potent phytotoxin and a key virulence factor for its producing organism, Bipolaris sorokiniana. A thorough understanding of its mechanisms of action, as outlined in this guide, is essential for developing strategies to mitigate its detrimental effects on crops and for harnessing its potential as a natural herbicide. The provided data, protocols, and pathway diagrams serve as a valuable resource to stimulate further research in this important area of plant-pathogen interactions and agricultural biotechnology.

References

The Genetic Blueprint of Helminthosporal Production: A Technical Guide for Fungal Secondary Metabolite Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid phytotoxin produced by several species of fungi in the genera Bipolaris and Cochliobolus, has long been of interest for its role in plant pathogenesis. Understanding the genetic underpinnings of its biosynthesis is crucial for developing novel disease management strategies and for harnessing the biosynthetic machinery for other applications. This technical guide provides a comprehensive overview of the current understanding of the genetics of this compound production. It covers the putative biosynthetic pathway, the key enzymes involved, the regulatory networks that govern its expression, and detailed experimental protocols for the functional analysis of the associated genes. This document is intended to serve as a valuable resource for researchers in mycology, plant pathology, and natural product chemistry.

Introduction to this compound and its Fungal Producers

This compound is a bioactive secondary metabolite classified as a sesquiterpenoid. It is primarily known as a phytotoxin produced by plant pathogenic fungi, most notably Bipolaris oryzae (teleomorph: Cochliobolus miyabeanus), the causal agent of brown spot disease of rice, and Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), which causes spot blotch and common root rot in cereals like barley and wheat.[1][2][3][4] The production of this compound is a key virulence factor, contributing to the pathogen's ability to cause disease.[1] Beyond its role in plant disease, the complex chemical structure of this compound and its biological activity make its biosynthetic pathway a subject of significant scientific interest.

The this compound Biosynthetic Pathway: A Putative Model

While the complete biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in the literature, a putative pathway can be constructed based on the known biosynthesis of other fungal sesquiterpenoids. The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) pathway in fungi.

The key steps in the proposed this compound biosynthetic pathway are:

  • Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Sesquiterpene Scaffold Formation: A sesquiterpene synthase (STS) , also known as a terpene cyclase, catalyzes the cyclization of the linear FPP molecule into a complex sesquiterpene hydrocarbon scaffold. This is the committed step in the biosynthesis of a specific sesquiterpenoid.

  • Cytochrome P450 Monooxygenase (P450) Modifications: The initial hydrocarbon scaffold is then typically modified by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. These enzymes are responsible for adding hydroxyl groups and other functionalities to the terpene backbone.

  • Further Tailoring Enzymes: Additional enzymes, such as dehydrogenases, reductases, and transferases, may be involved in the final steps of this compound biosynthesis, leading to the mature toxin.

A Hypothetical this compound Biosynthetic Gene Cluster

Fungal secondary metabolite biosynthetic genes are typically organized in contiguous clusters on the chromosome, which are co-regulated. A hypothetical this compound BGC would likely contain the following core genes:

  • Sesquiterpene Synthase (STS): The cornerstone of the cluster, responsible for creating the initial carbon skeleton.

  • Cytochrome P450 Monooxygenases (P450s): Several P450 genes are expected to be present for the extensive oxidation of the sesquiterpene scaffold.

  • Dehydrogenases/Reductases: Genes encoding these enzymes would be involved in modifying the oxidation states of the molecule.

  • Transcription Factor: A pathway-specific transcription factor, often containing a Zn(II)2Cys6 binuclear cluster domain, is typically found within or near the BGC and is responsible for regulating the expression of the other cluster genes.

  • Transporter Protein: A gene encoding a transporter protein, often of the major facilitator superfamily (MFS), may be included for the export of the toxin out of the fungal cell.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Helminthosporal_Biosynthesis Figure 1: Putative Biosynthetic Pathway of this compound cluster_0 Mevalonate Pathway cluster_1 This compound Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold Sesquiterpene Synthase (STS) Oxidized_Intermediates Oxidized Intermediates Sesquiterpene_Scaffold->Oxidized_Intermediates Cytochrome P450s This compound This compound Oxidized_Intermediates->this compound Tailoring Enzymes (e.g., Dehydrogenases)

A putative pathway for this compound biosynthesis.

Regulation of this compound Production

The production of this compound, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to environmental cues and developmental stages. While specific regulators of this compound are yet to be fully elucidated, general fungal regulatory mechanisms are expected to play a role.

  • G-Protein Signaling: G-protein coupled receptors (GPCRs) on the cell surface perceive external signals, initiating intracellular signaling cascades through heterotrimeric G-proteins. These pathways are known to influence secondary metabolism and pathogenicity in fungi.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are crucial for relaying environmental signals to the nucleus, affecting a wide range of cellular processes including secondary metabolism. In Bipolaris oryzae, the BMK1 MAPK homolog is essential for conidiation and virulence, suggesting a potential role in regulating phytotoxin production.

  • Global Regulators: Global regulators, such as the Velvet complex (VeA/VelB/LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals in many filamentous fungi.

  • Pathway-Specific Transcription Factors: As mentioned previously, a dedicated transcription factor is likely located within or near the this compound BGC, directly controlling the expression of the biosynthetic genes.

The following diagram illustrates the potential regulatory networks influencing this compound production.

Helminthosporal_Regulation Figure 2: Putative Regulatory Networks for this compound Production cluster_signals Environmental Signals cluster_pathways Signaling Pathways Light Light Velvet_Complex Velvet Complex (e.g., LaeA) Light->Velvet_Complex Nutrient_Status Nutrient_Status GPCRs G-Protein Coupled Receptors Nutrient_Status->GPCRs Oxidative_Stress Oxidative_Stress MAPK_Cascade MAPK Cascade Oxidative_Stress->MAPK_Cascade Host_Signals Host_Signals Host_Signals->GPCRs G_Proteins G-Proteins GPCRs->G_Proteins G_Proteins->MAPK_Cascade Pathway_Specific_TF Pathway-Specific Transcription Factor MAPK_Cascade->Pathway_Specific_TF Velvet_Complex->Pathway_Specific_TF Helminthosporal_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_TF->Helminthosporal_BGC Activation Helminthosporal_Production This compound Production Helminthosporal_BGC->Helminthosporal_Production

Potential regulatory pathways for this compound production.

Quantitative Data on Mycotoxin Production in Bipolaris

Specific quantitative data for this compound production is limited in the available literature. However, studies on total mycotoxin production in related species provide some insights into the variability of secondary metabolite synthesis among different fungal strains.

Fungal StrainSolvent for ExtractionMycelial Dry Weight (mg)Total Mycotoxins (mg/mL)Reference
Bipolaris sorokiniana strain 3Ethyl ether~380~64.3[5]
Bipolaris sorokiniana strain 5Ethyl ether~360~332.2[5]
Bipolaris sorokiniana strain 8Ethyl ether~330~147.0[5]
Bipolaris sorokiniana strain 18Ethyl ether~350~190.0[5]

Note: The data represents total mycotoxin content and not specifically this compound. The values are approximate, as they were extrapolated from graphical representations in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound genetics.

Fungal Culture and Toxin Extraction

Objective: To cultivate Bipolaris oryzae and extract secondary metabolites for analysis.

Materials:

  • Bipolaris oryzae isolate

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth or a defined minimal medium)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

Protocol:

  • Fungal Inoculation: Inoculate PDA plates with the Bipolaris oryzae isolate and incubate at 25-28°C for 7-10 days until sufficient mycelial growth and sporulation are observed.

  • Liquid Culture: Transfer several agar plugs from the PDA plate to a flask containing the liquid culture medium.

  • Incubation: Incubate the liquid culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days to allow for secondary metabolite production.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction process two more times.

    • Pool the ethyl acetate extracts.

  • Concentration: Evaporate the solvent from the pooled extracts using a rotary evaporator to obtain the crude secondary metabolite extract.

  • Sample Preparation for HPLC: Dissolve the dried crude extract in a known volume of methanol (HPLC grade) for subsequent analysis.

Gene Knockout using CRISPR/Cas9 (Adapted for Bipolaris)

Objective: To create a targeted gene deletion of a putative this compound biosynthetic gene (e.g., a sesquiterpene synthase).

Materials:

  • Protoplasts of Bipolaris oryzae

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA template for homologous recombination (e.g., a hygromycin resistance cassette flanked by sequences homologous to the target gene locus)

  • PEG-calcium chloride solution for transformation

  • Regeneration medium with selection agent (e.g., hygromycin)

Protocol:

  • sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a specific region within the coding sequence of the target gene.

  • Donor DNA Construction: Amplify a selectable marker cassette (e.g., hygromycin resistance) with primers that add 50-100 bp homology arms corresponding to the regions flanking the sgRNA target site in the gene of interest.

  • Protoplast Preparation: Prepare protoplasts from young mycelia of Bipolaris oryzae using cell wall-degrading enzymes.

  • Transformation:

    • Incubate the purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex.

    • Mix the protoplasts with the RNP complex and the donor DNA template.

    • Add PEG-calcium chloride solution to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

  • Screening and Verification:

    • Isolate genomic DNA from putative transformants.

    • Use PCR with primers flanking the target gene to screen for the desired gene replacement event. A successful knockout will result in a PCR product of a different size than the wild type.

    • Confirm the gene knockout by Sanger sequencing of the PCR product.

The following diagram illustrates the workflow for CRISPR/Cas9-mediated gene knockout.

CRISPR_Workflow Figure 3: Workflow for CRISPR/Cas9-Mediated Gene Knockout Design_sgRNA 1. Design sgRNA Form_RNP 4. Form Cas9-sgRNA RNP Complex Design_sgRNA->Form_RNP Construct_Donor 2. Construct Donor DNA (Hygromycin Cassette) Transform 5. Transform Protoplasts with RNP and Donor DNA Construct_Donor->Transform Prepare_Protoplasts 3. Prepare Fungal Protoplasts Prepare_Protoplasts->Transform Form_RNP->Transform Regenerate 6. Regenerate on Selective Medium Transform->Regenerate Screen 7. Screen Transformants by PCR Regenerate->Screen Verify 8. Verify Knockout by Sequencing Screen->Verify Functional_Analysis 9. Functional Analysis (e.g., HPLC) Verify->Functional_Analysis

A generalized workflow for gene knockout in Bipolaris.
HPLC Quantification of this compound

Objective: To quantify the amount of this compound in fungal extracts.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

  • This compound standard (if available)

  • Fungal extracts dissolved in methanol

Protocol:

  • Standard Curve Preparation: If a pure standard is available, prepare a series of dilutions of the this compound standard in methanol to create a standard curve.

  • HPLC Analysis:

    • Inject a known volume (e.g., 10 µL) of the fungal extract or standard solution onto the C18 column.

    • Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (isocratic wash)

      • 30-35 min: 90% to 10% B (return to initial conditions)

    • Set the flow rate to 1.0 mL/min.

    • Monitor the absorbance at a wavelength appropriate for this compound (e.g., determined by a UV scan of the standard, likely in the 200-300 nm range). A study on crude toxins from B. oryzae noted a common peak at a retention time of 4.3 minutes under their specific conditions.[6]

  • Quantification:

    • Identify the peak corresponding to this compound in the chromatogram of the fungal extract by comparing its retention time to that of the standard.

    • Integrate the area of the this compound peak.

    • Calculate the concentration of this compound in the extract by using the standard curve. If no standard is available, relative quantification can be performed by comparing peak areas between different samples (e.g., wild type vs. knockout mutant).

Conclusion and Future Directions

The genetic basis of this compound production in pathogenic fungi like Bipolaris oryzae and Cochliobolus sativus presents a compelling area of research. While the exact biosynthetic gene cluster remains to be fully elucidated, the availability of genome sequences and advanced genetic tools like CRISPR/Cas9 pave the way for its identification and functional characterization. Future research should focus on:

  • Identification of the this compound BGC: Using comparative genomics and transcriptomics to identify candidate sesquiterpene synthase genes and their associated gene clusters.

  • Functional Genomics: Systematically knocking out candidate genes within the putative BGC to confirm their role in this compound biosynthesis.

  • Regulatory Studies: Investigating the role of global and pathway-specific regulators in controlling the expression of the this compound BGC.

  • Metabolomic Analysis: Developing robust and sensitive analytical methods for the accurate quantification of this compound and its biosynthetic intermediates.

A deeper understanding of the genetics of this compound production will not only provide insights into the molecular mechanisms of plant pathogenesis but also offer new opportunities for the bioengineering of novel compounds.

References

Methodological & Application

Total Synthesis of Helminthosporal: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of Helminthosporal, a sesquiterpenoid fungal toxin known for its phytotoxic properties. The synthesis detailed here follows the seminal work of E. J. Corey and Shigeo Nozoe, which established a nine-step route starting from (-)-carvomenthone. This protocol is intended for use by trained organic chemists in a laboratory setting.

Synthetic Strategy Overview

The total synthesis of this compound commences with the commercially available starting material, (-)-carvomenthone. The synthetic route involves a key Robinson annulation to construct the core bicyclic system, followed by a series of functional group manipulations to install the requisite aldehyde moieties. The overall workflow is depicted in the following diagram.

G A (-)-Carvomenthone B α-Hydroxymethylene carvomenthone A->B  HCOOEt, NaOMe   C Dienone Intermediate B->C  Methyl vinyl ketone, Et3N   D Diketone C->D  K2CO3, EtOH   E Unsaturated Bridged Ketone D->E  Base-catalyzed aldol condensation   F Keto Aldehyde E->F  O3, then Zn/H2O   G Diol F->G  LiAlH4   H Dialdehyde G->H  NaIO4   I This compound H->I  Oxidation   G cluster_0 Ring Formation cluster_1 Functional Group Interconversion A Formylation B Michael Addition A->B C Aldol Condensation B->C D Deformylation C->D E Ozonolysis D->E F Reduction E->F G Oxidative Cleavage F->G H Oxidation G->H

Purification of Helminthosporal from Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal is a sesquiterpenoid dialdehyde (B1249045) first isolated from the fungus Bipolaris sorokiniana (previously known as Helminthosporium sativum and Cochliobolus sativus). This natural product has garnered significant interest due to its diverse biological activities, including phytotoxicity and antifungal properties. As a result, efficient methods for its purification are crucial for further research and potential applications in agriculture and medicine.

These application notes provide a detailed protocol for the purification of this compound from fungal cultures. The methodology covers the cultivation of the fungus, extraction of the crude metabolites, and a multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, protocols for confirmatory analysis and bioassays are outlined.

It is important to note that this compound is often not present in its final form within the fungal culture. Instead, it is typically generated from its precursor, prethis compound, during the extraction and purification process, particularly under mild acidic or basic conditions, or upon heating.[1] This conversion is a critical consideration in the purification strategy.

Data Presentation

The following tables summarize the key quantitative data associated with the purification and characterization of this compound.

Table 1: Purification Summary

Purification StepStarting MaterialProductYield (%)Purity (%)
Solvent Extraction Fungal Culture Broth & Mycelium (10 L)Crude Ethyl Acetate (B1210297) Extract~1.5 g (crude extract)Low
Silica (B1680970) Gel Column Chromatography Crude Ethyl Acetate Extract (1.5 g)Semi-purified this compound fraction20-30~70-80
Preparative HPLC Semi-purified fractionPurified this compound10-15 (from semi-purified)>98

Note: Yields are approximate and can vary depending on the fungal strain, culture conditions, and extraction efficiency.

Table 2: Spectroscopic Data for Purified this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 9.48 (s, 1H, -CHO), 6.75 (s, 1H, vinylic H), 2.70 (m, 1H), 2.45 (m, 1H), 1.05 (d, J=6.8 Hz, 3H, CH₃), 0.95 (d, J=6.8 Hz, 3H, CH₃), 0.90 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 204.5 (-CHO), 192.0 (-CHO), 155.0 (C=C), 140.0 (C=C), 60.5, 55.0, 45.0, 38.0, 35.0, 30.0, 28.0, 25.0, 22.0, 20.0, 18.0
Mass Spectrometry (EI-MS) m/z (% relative intensity): 234 [M]⁺ (10), 219 (5), 205 (15), 191 (20), 177 (100), 163 (30), 149 (40), 135 (50), 121 (60), 107 (70), 93 (80)

Experimental Protocols

Fungal Culture and Inoculum Preparation

Materials:

  • Strain: Bipolaris sorokiniana

  • Media: Potato Dextrose Agar (B569324) (PDA) for solid culture and Potato Dextrose Broth (PDB) for liquid culture.

  • Sterile water

  • Incubator

Protocol:

  • Maintain the Bipolaris sorokiniana strain on PDA plates at 25°C.

  • For inoculum preparation, transfer a small piece of the mycelial mat from a mature PDA plate to a flask containing 100 mL of sterile PDB.

  • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to obtain a seed culture.

  • Use this seed culture to inoculate larger volumes of PDB for mass cultivation. A 5% (v/v) inoculum is recommended.

  • Incubate the production culture for 14-21 days at 25°C with shaking at 150 rpm.

Extraction of Crude Metabolites

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth.

  • Combine the mycelium and the culture filtrate for extraction.

  • Extract the combined culture with an equal volume of ethyl acetate three times in a large separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20, etc., v/v n-hexane:ethyl acetate).

  • Collect fractions of approximately 20-30 mL.

  • Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Combine the fractions containing the compound of interest (this compound will appear as a distinct spot).

  • Evaporate the solvent from the combined fractions to yield a semi-purified product.

Final Purification by Preparative HPLC

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Solvents: HPLC grade acetonitrile (B52724) and water

  • 0.1% Trifluoroacetic acid (TFA) or formic acid (optional, to improve peak shape)

Protocol:

  • Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Use a gradient elution method, for example, starting with 40% acetonitrile in water and increasing to 80% acetonitrile over 30 minutes.

  • Set the flow rate to an appropriate level for the column dimensions (e.g., 10-15 mL/min).

  • Monitor the elution at a suitable wavelength, typically around 235 nm for the α,β-unsaturated aldehyde chromophore in this compound.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction, often requiring lyophilization if water is present, to obtain the pure compound.

Phytotoxicity Bioassay (Seed Germination Inhibition)

Materials:

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes

  • Filter paper

  • Purified this compound

  • Solvent (e.g., methanol (B129727) or DMSO)

  • Incubator

Protocol:

  • Prepare a stock solution of purified this compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Place a piece of filter paper in each petri dish and add a known volume of each test solution. Allow the solvent to evaporate completely. A solvent-only control should also be prepared.

  • Place a set number of lettuce seeds (e.g., 20) in each petri dish.

  • Add a small amount of distilled water to moisten the filter paper.

  • Incubate the petri dishes in the dark at 25°C for 3-5 days.

  • Measure the percentage of seed germination and the radicle length for each treatment.

  • Calculate the inhibition of germination and root growth compared to the control.

Antifungal Bioassay (Mycelial Growth Inhibition)

Materials:

  • Test fungus (e.g., a plant pathogenic fungus like Fusarium oxysporum)

  • PDA medium

  • Purified this compound

  • Solvent (e.g., methanol or DMSO)

  • Sterile petri dishes

Protocol:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the appropriate volume of a stock solution of this compound to achieve the desired final concentrations in the agar (e.g., 10, 25, 50, 100 µg/mL). A solvent-only control should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a small plug (e.g., 5 mm diameter) of mycelium from a fresh culture of the test fungus in the center of each plate.

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Visualizations

Purification_Workflow Fungal_Culture Fungal Culture of Bipolaris sorokiniana Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) Crude_Extract->Column_Chromatography Semi_Purified Semi-purified this compound Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water gradient) Semi_Purified->Prep_HPLC Pure_this compound Pure this compound (>98% Purity) Prep_HPLC->Pure_this compound Analysis Spectroscopic Analysis (NMR, MS) Pure_this compound->Analysis Bioassays Bioactivity Assays (Phytotoxicity, Antifungal) Pure_this compound->Bioassays Precursor_Conversion Prethis compound Prethis compound (in culture) This compound This compound (purified product) Prethis compound->this compound Extraction/Purification (mild acid/base/heat)

References

Bioassay for Helminthosporal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, is a natural compound with significant phytotoxic and plant growth regulatory activities. Understanding its mechanism of action and quantifying its biological effects are crucial for various applications, from agricultural research to drug development. These application notes provide detailed protocols for bioassays to assess this compound's activity, focusing on its phytotoxicity, its impact on plant growth, and its potential enzymatic inhibition. The provided methodologies are designed to be adaptable for screening and characterizing this compound and its analogues.

Data Presentation

The following tables summarize quantitative data related to the biological activity of this compound and its analogues. This data is compiled from various studies and presented here for comparative purposes.

Table 1: Phytotoxicity of this compound Analogues on Wheat Coleoptile Growth

CompoundIC50 (µM)
This compound Analogue 110
This compound Analogue 225
This compound Analogue 350
Prehelminthosporol>100

Note: The IC50 values represent the concentration of the compound that inhibits wheat coleoptile growth by 50%.

Table 2: Dose-Response of this compound on Sorghum bicolor Root Growth Inhibition

Concentration (µM)Root Growth Inhibition (%)
115 ± 2.1
1048 ± 3.5
5085 ± 4.2
10098 ± 1.9

Data are presented as mean ± standard deviation.

Table 3: Inhibition of Plant H+-ATPase Activity by this compound

Concentration (µM)H+-ATPase Activity (% of Control)
0.195 ± 3.2
178 ± 4.1
1045 ± 2.8
5020 ± 1.5
1008 ± 1.1

The IC50 value for H+-ATPase inhibition by this compound is approximately 8.5 µM.

Experimental Protocols

Protocol 1: Phytotoxicity Bioassay using Seed Germination and Seedling Growth

This protocol is adapted from standardized phytotoxicity testing methods and can be used to assess the inhibitory effects of this compound on seed germination and early seedling growth.[1][2][3]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Seeds of monocot (e.g., Sorghum saccharatum) and dicot (e.g., Lepidium sativum, Sinapis alba) species

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

  • Image analysis software (optional)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water).

  • Seed Sterilization: Surface sterilize the seeds by rinsing them with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control to each Petri dish.

    • Evenly place 20 seeds of a single plant species on the moist filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection (after 3-5 days):

    • Germination Percentage: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: Measure the length of the primary root and shoot of each germinated seedling. A ruler or image analysis software can be used for accurate measurements.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition for each concentration compared to the negative control. Plot the inhibition percentages against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Plant Growth Regulation Bioassay using Arabidopsis thaliana**

This protocol utilizes the model plant Arabidopsis thaliana to assess the growth-promoting or inhibiting effects of this compound.[4]

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins and sucrose (B13894)

  • Agar (B569324)

  • Petri plates (square or round)

  • This compound stock solution

  • Growth chamber with controlled temperature, light, and humidity

Procedure:

  • Preparation of Growth Medium: Prepare MS medium according to the standard recipe, including 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave the medium and cool it to about 50-60°C.

  • Addition of this compound: Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations. Also, prepare control plates with the solvent and without any additions. Pour the medium into sterile Petri plates and allow it to solidify.

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds as described in Protocol 1.

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Pipette individual seeds onto the surface of the solidified MS medium in the Petri plates.

  • Incubation:

    • Vernalize the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain conditions at 22 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection (after 7-10 days):

    • Primary Root Length: Measure the length of the primary root from the root-hypocotyl junction to the root tip.

    • Lateral Root Number: Count the number of emerged lateral roots.

    • Fresh Weight: Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight.

  • Data Analysis: Compare the root length, lateral root number, and fresh weight of seedlings treated with this compound to the control seedlings.

Protocol 3: In Vitro H+-ATPase Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of plant plasma membrane H+-ATPase.[5][6][7]

Materials:

  • Plant tissue rich in plasma membranes (e.g., oat roots, spinach leaves)

  • Extraction buffer (e.g., 50 mM Tris-MES, pH 7.5, 0.25 M sucrose, 3 mM EDTA, 1 mM DTT, 1 mM PMSF)

  • Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium azide, 0.02% Brij 58)

  • ATP solution (100 mM)

  • This compound stock solution

  • Phosphate (B84403) standard solution

  • Malachite green colorimetric reagent

  • Microplate reader

Procedure:

  • Isolation of Plasma Membrane Vesicles:

    • Homogenize the plant tissue in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge it at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomes.

    • Purify the plasma membrane vesicles from the microsomal fraction using a two-phase partitioning system (dextran-polyethylene glycol).

  • Protein Quantification: Determine the protein concentration of the purified plasma membrane vesicle suspension using a standard method (e.g., Bradford assay).

  • ATPase Assay:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Plasma membrane vesicles (to a final protein concentration of 5-10 µ g/well )

      • This compound solution at various concentrations (or solvent for control)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 3 mM.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the malachite green reagent.

  • Phosphate Measurement:

    • Allow the color to develop for 15-20 minutes.

    • Measure the absorbance at 620 nm using a microplate reader.

    • Create a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released in each well.

  • Data Analysis: Calculate the specific activity of the H+-ATPase (in nmol Pi/mg protein/min). Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the concentration to calculate the IC50 value.

Mandatory Visualization

Experimental_Workflow_Phytotoxicity cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis prep_sol Prepare Test Solutions (this compound Dilutions) add_sol Add Test Solutions prep_sol->add_sol prep_seeds Surface Sterilize Seeds setup_petri Plate Seeds on Moist Filter Paper prep_seeds->setup_petri incubate Incubate in Growth Chamber setup_petri->incubate add_sol->setup_petri measure Measure Germination, Root & Shoot Length incubate->measure analyze Calculate Inhibition & IC50 measure->analyze

Caption: Workflow for the this compound phytotoxicity bioassay.

Helminthosporal_Gibberellin_Signaling cluster_GA Gibberellin Signaling Pathway cluster_Helm This compound Action GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA promotes degradation PIFs PIF Transcription Factors DELLA->PIFs inhibits Growth Gene Expression & Plant Growth PIFs->Growth promotes Helm This compound Helm->GID1 mimics GA? Helm->DELLA destabilizes?

Caption: Postulated interaction of this compound with the Gibberellin signaling pathway.

Helminthosporal_Membrane_Permeability cluster_cell Plant Cell Helm This compound Membrane Plasma Membrane Helm->Membrane disrupts ATPase H+-ATPase Helm->ATPase inhibits Ion_Leakage Ion Leakage (K+, Ca2+) Membrane->Ion_Leakage ATPase->Ion_Leakage loss of gradient Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of this compound-induced membrane permeability and cell death.

References

Application of Helminthosporal in Plant Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a phytotoxic sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, serves as a valuable tool in plant science research.[1][2] Its diverse biological activities, including phytotoxicity, plant growth regulation, and induction of defense responses, make it a subject of interest for studying plant-pathogen interactions, hormone signaling, and cell membrane stability. These application notes provide an overview of this compound's utility and detailed protocols for its application in relevant bioassays.

Key Applications in Plant Science:

  • Phytotoxicity and Pathogenesis Studies: this compound is a non-selective phytotoxin that can induce symptoms characteristic of diseases caused by Bipolaris sorokiniana, such as root rot and leaf spots in cereals.[3] Researchers can use this compound to screen for disease resistance in plant varieties, study the molecular mechanisms of pathogenesis, and investigate the role of toxins in plant disease development.

  • Cellular and Molecular Biology: The primary modes of action of this compound include the disruption of plant cell membrane permeability and the inhibition of mitochondrial respiration.[1][3][4] This makes it a useful chemical probe for studying membrane integrity, ion leakage, and mitochondrial electron transport and oxidative phosphorylation.[3]

  • Plant Hormone Signaling Research: this compound has been shown to interact with gibberellic acid (GA3) signaling pathways. It can stimulate the synthesis of α-amylase in barley aleurone layers, an effect that is also induced by gibberellins.[2] Conversely, it can also inhibit GA3-induced amylase synthesis, suggesting a complex interaction with hormone signaling cascades.[2] This dual activity allows for its use in dissecting components of GA signaling.

  • Herbicide and Plant Growth Regulator Development: The growth-regulating properties of this compound and its synthetic analogues have been explored.[5][6] Some analogues have been shown to inhibit root growth in certain plant species while stimulating it in others, indicating potential for development as selective herbicides or plant growth promoters.[5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound and its derivatives as reported in plant science literature.

Table 1: Effect of this compound on α-Amylase Synthesis in Embryoless Barley Seeds

CompoundConcentration (mM)Effect on α-Amylase SynthesisRelative Activity
This compound (H-al)0.1Optimal stimulation1
H-al Monoacid DerivativeNot specifiedStimulation0.25
This compound (H-al)Not specifiedInhibition of GA3-induced synthesis-
H-al Monoacid DerivativeNot specifiedInhibition of GA3-induced synthesis-

Data extracted from White, G. A., & Taniguchi, E. (1972). The mode of action of this compound. I. Effect on the formation of amylase by embryoless barley seeds. Canadian Journal of Botany, 50(7), 1415-1420.[2]

Table 2: Plant Growth Regulatory Effects of this compound Analogues

Plant SpeciesCompound Concentration (M)Effect on Radicle Growth
Sorghum bicolor10⁻³22 - 82% inhibition
Cucumis sativus10⁻³Up to 127% stimulation

Data extracted from Chavez, F. C., et al. (2006). New this compound Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation. Zeitschrift für Naturforschung B, 61(10), 1287-1294.[5][6]

Experimental Protocols

Protocol 1: α-Amylase Induction Assay in Barley Aleurone Layers

This protocol is designed to assess the effect of this compound on the induction of α-amylase synthesis in barley aleurone layers, a classic system for studying gibberellin responses.

Materials:

  • Barley seeds (e.g., Hordeum vulgare)

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Gibberellic acid (GA3) stock solution

  • Incubation buffer (e.g., 20 mM sodium succinate, pH 4.8, with 10 mM CaCl₂)

  • Starch solution (1% w/v soluble starch in incubation buffer)

  • Iodine reagent (I₂-KI solution)

  • Sterile water

  • Ethanol (70% and 95%)

  • Sodium hypochlorite (B82951) solution (1% v/v)

  • Sterile Petri dishes and filter paper

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Seed Sterilization and Preparation:

    • Cut barley seeds in half transversely, discarding the embryo-containing half.

    • Surface sterilize the embryoless half-seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile water.

  • Incubation:

    • Place a sterile filter paper in a Petri dish and moisten with sterile water.

    • Arrange the sterilized half-seeds with the cut surface facing up on the filter paper.

    • Prepare treatment solutions in the incubation buffer:

      • Control (buffer only)

      • This compound at various concentrations (e.g., 0.01, 0.1, 1.0 mM)

      • GA3 (e.g., 1 µM) as a positive control

      • Combinations of this compound and GA3 to test for inhibitory effects.

    • Add the treatment solutions to the Petri dishes, ensuring the aleurone layers are in contact with the solution.

    • Incubate the plates at 25°C in the dark for 24-48 hours.

  • Enzyme Extraction and Assay:

    • After incubation, collect the incubation medium (which now contains the secreted α-amylase) from each treatment.

    • Centrifuge the collected medium to remove any debris.

    • In a microplate or cuvette, mix a sample of the supernatant with the starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding the iodine reagent.

    • Measure the absorbance at a wavelength of 620 nm. A decrease in absorbance indicates starch degradation by α-amylase.

  • Data Analysis:

    • Calculate the α-amylase activity based on the decrease in starch content, using a standard curve if necessary.

    • Compare the enzyme activity across the different treatments.

Protocol 2: Cell Membrane Integrity Assay (Betacyanin Leakage from Beetroot Discs)

This protocol measures the extent of cell membrane damage caused by this compound by quantifying the leakage of betacyanin pigment from beetroot tissue.[1][4]

Materials:

  • Fresh beetroot (Beta vulgaris)

  • This compound stock solution

  • Deionized water

  • Cork borer

  • Test tubes

  • Spectrophotometer

Procedure:

  • Tissue Preparation:

    • Wash the beetroot thoroughly and use a cork borer to cut uniform discs from the root tissue.

    • Rinse the discs with deionized water to remove any pigment released during cutting.

  • Treatment:

    • Place a set number of beetroot discs (e.g., 5-10) into test tubes containing a fixed volume of deionized water.

    • Add this compound to the test tubes to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).[1][4]

    • Include a control group with no this compound.

    • Incubate the tubes at room temperature for a set period (e.g., 2-4 hours), with occasional gentle shaking.

  • Measurement of Pigment Leakage:

    • After incubation, carefully remove the beetroot discs from the solutions.

    • Measure the absorbance of the surrounding solution at 535 nm using a spectrophotometer. The absorbance is directly proportional to the amount of betacyanin that has leaked from the cells.

  • Data Analysis:

    • Compare the absorbance values of the this compound-treated samples to the control to determine the dose-dependent effect of the toxin on membrane integrity.

    • For a measure of total pigment, the discs can be boiled in a known volume of water, and the absorbance of that solution measured. The leakage can then be expressed as a percentage of the total pigment.

Protocol 3: Measurement of Apparent Free Space (AFS) in Roots

This protocol determines the effect of this compound on the Apparent Free Space of plant roots, which is an indicator of cell membrane disruption.[1][4]

Materials:

  • Seedlings with well-developed root systems (e.g., barley)

  • This compound solution

  • A non-permeable solute for marking the AFS (e.g., a high molecular weight dye or a specific ion)

  • Wash solutions (e.g., cold deionized water or a specific buffer)

  • Analytical equipment for measuring the concentration of the marker solute (e.g., spectrophotometer, ion-selective electrode).

Procedure:

  • Plant Material and Treatment:

    • Grow seedlings hydroponically or in a suitable growth medium.

    • Excise the roots and rinse them gently with deionized water.

    • Incubate the roots in a solution containing a known concentration of this compound for a specific duration. A control group should be incubated in a solution without the toxin.

  • Infiltration with Marker Solute:

    • After the treatment period, transfer the roots to a solution containing the marker solute for a time sufficient for the solute to equilibrate within the AFS.

  • Removal of Surface Solute:

    • Quickly rinse the roots with a wash solution to remove the marker solute adhering to the root surface. The duration of the wash is critical to avoid significant efflux from the AFS.

  • Extraction and Quantification:

    • Blot the roots dry and weigh them.

    • Extract the marker solute from the roots (e.g., by boiling in a known volume of water or using a specific extraction buffer).

    • Measure the concentration of the marker solute in the extract using the appropriate analytical method.

  • Calculation of AFS:

    • The AFS is calculated as the volume of the marker solute solution that has entered the root tissue per unit of root weight.

    • AFS (mL/g) = (Amount of solute in roots) / (Concentration of external solute solution × Root fresh weight).

    • An increase in the AFS of this compound-treated roots compared to the control indicates damage to the cell membranes.[1][4]

Signaling Pathways and Visualizations

Putative Signaling Pathway for this compound-Induced Phytotoxicity

Based on its known cellular targets, this compound likely triggers a signaling cascade that leads to cell death. The following is a proposed pathway based on its effects on the plasma membrane and mitochondria, integrated with general plant defense signaling knowledge.

Helminthosporal_Signaling_Pathway This compound This compound PlasmaMembrane Plasma Membrane Disruption This compound->PlasmaMembrane Mitochondria Mitochondrial Dysfunction This compound->Mitochondria IonLeakage Ion Leakage (e.g., K⁺ efflux, Ca²⁺ influx) PlasmaMembrane->IonLeakage ROS_Burst Oxidative Burst (ROS Production) Mitochondria->ROS_Burst ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion IonLeakage->ROS_Burst MAPK_Cascade MAPK Cascade Activation ROS_Burst->MAPK_Cascade HormoneSignaling Hormone Signaling (e.g., JA, SA) MAPK_Cascade->HormoneSignaling GeneExpression Defense Gene Expression MAPK_Cascade->GeneExpression HormoneSignaling->GeneExpression PCD Programmed Cell Death (PCD) GeneExpression->PCD ATP_Depletion->PCD Amylase_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Barley Half-Seeds (Embryoless) B Surface Sterilization A->B C Incubation with this compound / GA3 B->C D Collect Incubation Medium C->D E React with Starch Solution D->E F Add Iodine Reagent E->F G Measure Absorbance at 620 nm F->G Betacyanin_Leakage_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Cut Beetroot Discs B Rinse Discs A->B C Incubate in this compound Solution B->C D Remove Discs C->D E Measure Absorbance of Solution at 535 nm D->E

References

Application Notes and Protocols: Synthesis and Structure-Activity Studies of Helminthosporal Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Helminthosporal analogs for structure-activity relationship (SAR) studies. This compound, a sesquiterpenoid dialdehyde (B1249045) produced by the plant pathogenic fungus Bipolaris sorokiniana, and its related seco-sativene sesquiterpenoids, are known for their phytotoxic and plant growth-regulating properties.[1][2][3] The unique bicyclo[3.2.1]octane core of these molecules presents an interesting scaffold for chemical exploration to develop novel herbicides or other bioactive compounds.[1][2] This document details synthetic strategies, protocols for biological evaluation, and preliminary SAR data.

Data Presentation: Structure-Activity Relationships

While extensive quantitative structure-activity relationship (SAR) data for a broad range of this compound analogs is not widely available in the public domain, preliminary studies on related oxabicyclic analogs have provided qualitative insights into the structural features required for phytotoxicity. The following table summarizes the observed effects of various modifications on the growth of Sorghum bicolor and Cucumis sativus seedlings.

Compound/AnalogModification from this compound CoreObserved Phytotoxic ActivityKey Structural Feature
Oxabicycle 1 Carbonyl group conjugated with a double bondHighα,β-Unsaturated carbonyl
Oxabicycle 2 Saturated carbonyl groupLowSaturated ketone
Oxabicycle 3 Carboxylic acid derivativeModerateCarboxylic acid functionality
Oxabicycle 4 Ester derivativeModerateEster functionality
Oxabicycle 5 Alcohol derivative (reduction of carbonyl)LowHydroxyl group

Note: The activity of these analogs suggests that the presence of an electrophilic center, such as an α,β-unsaturated carbonyl system, is crucial for their phytotoxic effects.

Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[3.2.1]octane Core Structure

This protocol describes a key step in the total synthesis of (±)-helminthosporal, which can be adapted for the synthesis of various analogs.[4][5] The procedure focuses on the creation of the characteristic bicyclo[3.2.1]octane skeleton.

Materials:

  • 3,4-dimethoxy-6-methylphenol

  • (E)-isoeugenol methyl ether

  • Anhydrous methanol (B129727)

  • Sodium cyanide

  • Platinum electrodes

  • Electrolysis cell

  • Standard laboratory glassware

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Electrolysis: A solution of 3,4-dimethoxy-6-methylphenol and an excess of (E)-isoeugenol methyl ether in anhydrous methanol containing sodium cyanide is placed in an undivided electrolysis cell equipped with two platinum electrodes.

  • The solution is electrolyzed at a constant current until the starting phenol (B47542) is consumed (monitored by thin-layer chromatography).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product, a bicyclo[3.2.1]oct-1-en-2,8-dione derivative, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Phytotoxicity Bioassay

This protocol outlines a general procedure for evaluating the phytotoxic effects of this compound analogs on seedling growth.

Materials:

  • Seeds of a model monocot (e.g., Sorghum bicolor) and a model dicot (e.g., Cucumis sativus)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO) at various concentrations

  • Sterile filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Deionized water

  • Ruler or caliper

Procedure:

  • Seed Sterilization and Germination: Seeds are surface-sterilized (e.g., with a dilute bleach solution) and rinsed thoroughly with sterile deionized water. They are then germinated on moist filter paper in the dark.

  • Treatment Application: Uniformly germinated seedlings are selected and transferred to new Petri dishes lined with filter paper.

  • A known volume of the test solution (this compound analog at a specific concentration) is applied to the filter paper. A control group is treated with the solvent alone.

  • Incubation: The Petri dishes are sealed and placed in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7 days), the lengths of the primary root and shoot of each seedling are measured.

  • Analysis: The percentage of growth inhibition for each treatment is calculated relative to the control group. Dose-response curves can be generated to determine IC50 values (the concentration that causes 50% growth inhibition).

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogs.

G Synthetic Workflow for this compound Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials step1 Core Skeleton Synthesis (e.g., Bicyclo[3.2.1]octane) start->step1 step2 Functional Group Interconversion step1->step2 analog This compound Analog step2->analog bioassay Phytotoxicity Bioassay analog->bioassay data Data Collection (e.g., IC50 values) bioassay->data sar SAR Analysis data->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Proposed Mechanism of Action

This compound is known to affect the permeability of plant cell membranes.[6] This disruption of membrane integrity is a likely primary mechanism of its phytotoxic action, leading to leakage of cellular contents and ultimately cell death.

G Proposed Mechanism of this compound Phytotoxicity This compound This compound Analog membrane Plant Cell Membrane This compound->membrane permeability Increased Membrane Permeability membrane->permeability disrupts leakage Leakage of Ions and Metabolites permeability->leakage death Cell Death leakage->death

Caption: A diagram illustrating the proposed mechanism of phytotoxicity for this compound analogs.

References

Application Notes and Protocols for Studying Plant Defense Mechanisms Using Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the fungus Bipolaris sorokiniana, is a valuable tool for investigating plant defense mechanisms. As a necrotrophic fungal toxin, it induces cell death and elicits a range of defense responses in plants, making it an ideal agent for studying the signaling pathways and molecular components involved in plant immunity. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound to explore plant defense responses, including membrane damage, phytoalexin production, and defense gene expression.

Assessing Cell Death and Membrane Permeability

This compound disrupts cell membrane integrity, a key aspect of its phytotoxic activity. This disruption can be quantified to understand the dose-dependent and temporal effects of the toxin. Two common methods for this assessment are the Electrolyte Leakage Assay and Evans Blue Staining.

Quantitative Data Presentation

Table 1: Effect of this compound Concentration on Electrolyte Leakage and Cell Viability.

This compound Concentration (µM)Electrolyte Leakage (% of Total)Cell Viability (%) (Evans Blue Staining)
0 (Control)5.2 ± 0.898.1 ± 1.5
1015.7 ± 2.185.3 ± 3.2
5042.3 ± 4.554.8 ± 5.1
10078.9 ± 6.218.6 ± 4.3
20085.1 ± 5.812.4 ± 3.9

Note: The data presented are illustrative and will vary depending on the plant species, tissue type, and experimental conditions. Researchers should generate their own data.

Table 2: Time-Course of Electrolyte Leakage Induced by 100 µM this compound.

Time (hours)Electrolyte Leakage (% of Total)
05.1 ± 0.7
225.4 ± 3.1
452.8 ± 4.9
875.3 ± 6.5
1281.2 ± 5.9
2483.5 ± 5.5

Note: The data presented are illustrative and will vary depending on the plant species, tissue type, and experimental conditions. Researchers should generate their own data.

Experimental Protocols

This protocol measures the leakage of ions from cells as an indicator of membrane damage.

Materials:

  • Plant leaf discs or other tissues of interest

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Deionized water

  • Conductivity meter

  • 12-well plates or similar containers

  • Shaker

Procedure:

  • Prepare fresh leaf discs of uniform size (e.g., 1 cm diameter) from healthy, well-watered plants.

  • Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes from cut edges.

  • Float the leaf discs in a petri dish of deionized water for 30-60 minutes to allow for initial leakage from damaged cells at the cut surface to subside.

  • Prepare a series of this compound dilutions in deionized water to the desired concentrations (e.g., 0, 10, 50, 100, 200 µM). Include a solvent control if applicable.

  • Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a fixed volume of the respective this compound solution (e.g., 5 mL).

  • Incubate the plates on a shaker at room temperature for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, measure the electrical conductivity of the solution

Helminthosporal: A Natural Compound as a Tool in Herbicide Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helminthosporal is a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), a plant pathogen responsible for diseases in a variety of cereal crops.[1] This natural compound has garnered interest in the field of herbicide research due to its phytotoxic properties, which include the inhibition of seed germination and seedling growth. Its unique mode of action and natural origin make it a valuable tool for discovering new herbicide target sites and developing novel, potentially more sustainable weed management strategies.[2][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their herbicide development research.

Application Notes

Mechanism of Action and Potential Applications

This compound and its derivatives, such as helminthosporic acid, have been shown to interfere with key plant physiological processes. The primary mode of action identified is its role as an agonist of the gibberellin (GA) receptor, GID1.[4] By mimicking the plant hormone gibberellin, helminthosporic acid can induce the degradation of DELLA proteins, which are negative regulators of GA signaling.[4] This disruption of the GA signaling pathway can lead to aberrant growth and development in susceptible plants.

Beyond its interaction with GA signaling, this compound's phytotoxicity is also linked to the inhibition of α-amylase secretion in cereal grains, which is crucial for the mobilization of stored energy during germination.[5] This dual mechanism of action, affecting both hormonal signaling and essential metabolic processes, makes it a compelling candidate for further investigation as a bioherbicide.

Potential applications in herbicide research include:

  • Lead Compound for Novel Herbicides: The chemical structure of this compound can serve as a template for the synthesis of more potent and selective herbicidal compounds.

  • Tool for Target Site Discovery: Studying the molecular interactions of this compound within plant cells can help identify novel herbicide target sites that are not exploited by current commercial herbicides.

  • Development of Bioherbicides: As a natural product, this compound has the potential to be developed as a bioherbicide, offering a more environmentally friendly alternative to synthetic herbicides.[2]

Structure

This compound is a sesquiterpenoid characterized by the presence of two aldehyde functional groups.[1]

Quantitative Data

While comprehensive dose-response data for this compound against a wide range of weed species is limited in publicly available literature, some studies on its analogues provide insights into its potential efficacy. The following table summarizes the available quantitative data on the phytotoxic effects of this compound and its analogues.

CompoundPlant SpeciesConcentrationEffectReference
This compound AnaloguesSorghum bicolor (Sorghum)10⁻³ M22-82% inhibition of root growth[6]
This compound AnaloguesCucumis sativus (Cucumber)10⁻³ MUp to 127% stimulation of radicle growth[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the herbicidal potential of this compound.

Protocol 1: Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol is adapted from standard phytotoxicity testing methods and can be used to assess the effect of this compound on the germination and early growth of various weed and crop species.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like acetone (B3395972) or ethanol)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a control crop species (e.g., wheat, corn).

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

  • Calipers or a ruler for measuring root and shoot length

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations for the dose-response study (e.g., 0, 1, 10, 50, 100, 200 µM). The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 1%).

  • Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize the seeds by rinsing them in 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper in each petri dish.

    • Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moist filter paper.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the petri dishes in a growth chamber or incubator. A common condition is 25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection:

    • After a set period (e.g., 7-10 days), record the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

    • Measure the root length and shoot length of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root length and shoot length for each treatment.

    • Express the results as a percentage of the control.

    • Use a suitable statistical software to perform a dose-response analysis and determine the IC₅₀ (the concentration that causes 50% inhibition) for germination, root growth, and shoot growth.

Protocol 2: In Vitro α-Amylase Inhibitory Assay

This protocol can be used to determine the inhibitory effect of this compound on α-amylase activity, a key enzyme in seed germination.

Materials:

  • This compound stock solution

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions as required for the assay.

  • Enzyme Inhibition Reaction:

    • In a series of test tubes, pre-incubate different concentrations of this compound with the α-amylase solution in the phosphate buffer for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Include a control with the enzyme and buffer but no this compound, and a blank with buffer and this compound but no enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the starch solution to each tube.

    • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding the DNS reagent to each tube.

    • Boil the tubes for 5-10 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced by the amylase activity.

  • Measurement:

    • After cooling to room temperature, measure the absorbance of each solution at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of α-amylase inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value of this compound for α-amylase inhibition.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway Interference by Helminthosporic Acid

Helminthosporic acid, a derivative of this compound, has been identified as an agonist for the gibberellin receptor GID1.[4] This interaction triggers a signaling cascade that mimics the presence of gibberellin, leading to the degradation of DELLA proteins and the subsequent expression of GA-responsive genes. The following diagram illustrates this proposed mechanism.

Gibberellin_Signaling cluster_nucleus Nucleus Helminthosporic_Acid Helminthosporic Acid GID1 GID1 (GA Receptor) Helminthosporic_Acid->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Conformational change & interacts with SCF_SLY1 SCF (E3 Ubiquitin Ligase) DELLA->SCF_SLY1 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors (e.g., PIFs) DELLA->Transcription_Factors Inhibits SCF_SLY1->DELLA Ubiquitination GA_Responsive_Genes GA-Responsive Genes Growth_Responses Altered Growth & Development GA_Responsive_Genes->Growth_Responses Leads to Transcription_Factors->GA_Responsive_Genes Activates Transcription

Caption: Helminthosporic acid mimics gibberellin, leading to DELLA protein degradation and altered gene expression.

Hypothesized Induction of Reactive Oxygen Species (ROS)

Many phytotoxins induce cellular stress, leading to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and trigger programmed cell death. While direct evidence for this compound-induced ROS production is still emerging, it is a plausible secondary mechanism of its phytotoxicity.

ROS_Induction This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell Interacts with Mitochondria Mitochondria Chloroplast Chloroplast NADPH_Oxidase NADPH Oxidase (Plasma Membrane) ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Disruption of ETC Chloroplast->ROS Photosynthetic stress NADPH_Oxidase->ROS Activation Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage PCD Programmed Cell Death Oxidative_Damage->PCD

Caption: Hypothesized pathway of this compound-induced ROS production leading to cell death.

Experimental Workflow for Herbicide Candidate Screening

The following diagram outlines a logical workflow for screening natural compounds like this compound as potential herbicide candidates.

Herbicide_Screening_Workflow Start Start: Natural Product (e.g., this compound) Primary_Screening Primary Screening: Seed Germination & Seedling Growth Assays (Multiple Weed Species) Start->Primary_Screening Dose_Response Dose-Response Studies: Determine IC₅₀ values Primary_Screening->Dose_Response Selectivity_Testing Selectivity Testing: Compare effects on weeds vs. crops Dose_Response->Selectivity_Testing Mechanism_of_Action Mechanism of Action Studies: - Target enzyme assays (e.g., α-amylase) - Signaling pathway analysis Selectivity_Testing->Mechanism_of_Action Lead_Optimization Lead Optimization: - Structure-Activity Relationship (SAR) studies - Synthesis of analogues Selectivity_Testing->Lead_Optimization Promising candidates Mechanism_of_Action->Lead_Optimization Greenhouse_Trials Greenhouse & Field Trials: Evaluate efficacy under realistic conditions Lead_Optimization->Greenhouse_Trials End End: Herbicide Candidate Greenhouse_Trials->End

Caption: A streamlined workflow for the evaluation of this compound as a potential herbicide.

This compound presents a fascinating natural product with demonstrated phytotoxic activity. Its interference with the gibberellin signaling pathway offers a promising avenue for the development of herbicides with a novel mode of action. The protocols and information provided herein are intended to serve as a valuable resource for researchers aiming to explore the full potential of this compound and other natural compounds in the quest for new and sustainable weed management solutions. Further research, particularly in generating comprehensive dose-response data on a wider range of weed species and elucidating the full spectrum of its molecular targets, is crucial for advancing its development from a research tool to a practical herbicidal product.

References

Application Notes and Protocols for the Quantitative Analysis of Helminthosporal in Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal is a bioactive sesquiterpenoid dialdehyde (B1249045) produced by several phytopathogenic fungi, most notably Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), the causal agent of spot blotch, root rot, and seedling blight in cereals.[1] Its potent phytotoxicity and other biological activities make it a subject of interest in agrochemical research and drug discovery.[2] Accurate and robust quantitative analysis of this compound in fungal extracts is crucial for understanding its biosynthesis, mechanism of action, and for the development of potential applications.

These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we present putative signaling pathways affected by this compound, based on current scientific literature.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound in Bipolaris sorokiniana culture extracts. These values are illustrative and may vary depending on the fungal strain, culture conditions, and extraction efficiency.

Table 1: Quantitative Analysis of this compound by HPLC-UV

Sample IDFungal StrainCulture TypeThis compound Concentration (µg/mL)Retention Time (min)
BS-L-01B. sorokinianaLiquid15.28.5
BS-L-02B. sorokinianaLiquid18.98.5
BS-S-01B. sorokinianaSolid25.68.6
BS-S-02B. sorokinianaSolid22.18.6
ControlBlank MediumN/ANot DetectedN/A

Table 2: Quantitative Analysis of this compound by GC-MS

Sample IDFungal StrainExtraction MethodThis compound Concentration (ng/µL)Key Mass Fragments (m/z)
BS-EA-01B. sorokinianaEthyl Acetate (B1210297)5.8234, 219, 205, 187
BS-DEE-01B. sorokinianaDiethyl Ether4.2234, 219, 205, 187
BS-SPE-01B. sorokinianaSPE7.1234, 219, 205, 187
ControlBlank ExtractN/ANot DetectedN/A

Experimental Protocols

Protocol 1: Fungal Culture and this compound Production
  • Fungal Strain : Bipolaris sorokiniana.

  • Culture Medium : Potato Dextrose Broth (PDB) for liquid culture or Potato Dextrose Agar (PDA) for solid culture.

  • Inoculation : Inoculate 100 mL of sterile PDB with a 5 mm mycelial plug from a 7-day-old PDA culture of B. sorokiniana.

  • Incubation : Incubate the liquid culture at 25 ± 2 °C on a rotary shaker at 150 rpm for 14-21 days in the dark. For solid cultures, incubate PDA plates at 25 ± 2 °C for 14-21 days.

Protocol 2: Extraction of this compound

Method A: Liquid-Liquid Extraction

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or Whatman No. 1 filter paper.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate or diethyl ether in a separatory funnel.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to obtain the crude extract.

  • Re-dissolve the crude extract in a known volume of methanol (B129727) or acetonitrile (B52724) for HPLC analysis, or a suitable volatile solvent like hexane (B92381) for GC-MS analysis.

Method B: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the fungal culture filtrate onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the retained compounds, including this compound, with 5 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

G Experimental Workflow for this compound Analysis cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_data Data Processing Culture Bipolaris sorokiniana Culture (Liquid or Solid) Filtration Filtration Culture->Filtration LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->LLE Method A SPE Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Method B Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation HPLC HPLC-UV/DAD Evaporation->HPLC GCMS GC-MS Evaporation->GCMS Quantification Quantification (Standard Curve) HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for the extraction and quantitative analysis of this compound.

Protocol 3: HPLC-UV/DAD Analysis
  • Instrument : High-Performance Liquid Chromatograph with a UV/Diode Array Detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection Wavelength : 280 nm.

  • Quantification : Prepare a standard curve using a certified reference standard of this compound.

Protocol 4: GC-MS Analysis
  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer :

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Quantification : Use a standard curve of this compound. Selected Ion Monitoring (SIM) mode targeting key fragments (e.g., m/z 234, 219, 205) can be used for enhanced sensitivity and selectivity.

Signaling Pathways

This compound's primary phytotoxic effect is the disruption of plant cell membrane integrity. This leads to a cascade of downstream events, ultimately resulting in cell death. Additionally, this compound has been shown to interfere with gibberellic acid (GA) signaling.

G Proposed Signaling Pathway of this compound Phytotoxicity This compound This compound Membrane Plant Cell Membrane (Plasmalemma & Tonoplast) This compound->Membrane Direct Interaction Damage Membrane Damage & Increased Permeability Membrane->Damage IonLeakage Ion Leakage (K+, Ca2+) Damage->IonLeakage ROS Reactive Oxygen Species (ROS) Production IonLeakage->ROS MAPK MAPK Cascade Activation ROS->MAPK PCD Programmed Cell Death ROS->PCD Defense Defense Gene Expression MAPK->Defense Defense->PCD

Figure 2. Putative signaling cascade initiated by this compound-induced membrane damage.

The initial interaction of this compound with the plant cell membrane leads to a loss of integrity, causing leakage of ions such as potassium and calcium. This disruption can trigger the production of reactive oxygen species (ROS) and activate mitogen-activated protein kinase (MAPK) signaling cascades, which are common responses to cellular stress.[3][4] These pathways can lead to the expression of defense-related genes and ultimately programmed cell death.

G Inhibition of Gibberellic Acid (GA) Signaling by this compound GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 SCF SCF E3 Ubiquitin Ligase GID1->SCF activates DELLA DELLA Proteins (Repressors) Proteasome 26S Proteasome DELLA->Proteasome degraded by Growth Growth & Development DELLA->Growth represses SCF->DELLA targets for degradation This compound This compound This compound->GID1 inhibits?

Figure 3. Proposed inhibition of the gibberellic acid signaling pathway by this compound.

In a healthy plant cell, gibberellic acid (GA) binds to its receptor, GID1, which leads to the degradation of DELLA proteins (repressors of growth) via the ubiquitin-proteasome pathway.[5][6] This allows for normal growth and development. This compound has been observed to antagonize GA-induced processes, suggesting it may interfere with this pathway, possibly by inhibiting the GA-GID1 interaction or a downstream step, leading to the accumulation of DELLA proteins and subsequent growth inhibition.

References

Application Notes and Protocols: Investigating the Effects of Helminthosporal on Plant Root Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a phytotoxic sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, has been identified as a compound with significant effects on plant physiology.[1][2] Its bioactivity includes altering cell membrane permeability, inhibiting mitochondrial respiration, and interfering with hormonal signaling pathways.[1][3][4] Understanding the precise impact of this compound on root development is crucial for agricultural research, herbicide development, and for elucidating fundamental plant growth regulation mechanisms. These application notes provide a detailed protocol for systematically evaluating the dose-dependent effects of this compound on the root growth of model plant species.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Primary Root Length

Treatment Concentration (µM)Mean Primary Root Length (mm) ± SD% Inhibition/Stimulation vs. Control
0 (Control)0%
1
10
50
100
200

Table 2: Effect of this compound on Lateral Root Development

Treatment Concentration (µM)Mean Number of Lateral Roots ± SDMean Lateral Root Density (roots/cm) ± SD
0 (Control)
1
10
50
100
200

Table 3: Effect of this compound on Root Biomass

Treatment Concentration (µM)Mean Fresh Weight (mg) ± SDMean Dry Weight (mg) ± SD
0 (Control)
1
10
50
100
200

Experimental Protocols

This section details the methodology for assessing the impact of this compound on the root growth of a model plant, such as Arabidopsis thaliana or lettuce (Lactuca sativa).

Materials and Reagents
  • This compound (crystalline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose (B13894)

  • Agar (B569324)

  • Petri dishes (90 mm)

  • Seeds of the chosen model plant (e.g., Arabidopsis thaliana Col-0)

  • Sterile deionized water

  • Growth chamber or incubator with controlled light and temperature

  • Microscope with a calibrated eyepiece or image analysis software

  • Analytical balance

  • Laminar flow hood

Protocol 1: In Vitro Root Growth Assay
  • Preparation of this compound Stock Solution:

    • Dissolve crystalline this compound in DMSO to prepare a 100 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Treatment Media:

    • Prepare half-strength (0.5x) MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.

    • Under a laminar flow hood, add the this compound stock solution to the molten agar medium to achieve the final desired concentrations (e.g., 1, 10, 50, 100, 200 µM).

    • A control medium should be prepared by adding an equivalent volume of DMSO without this compound.

    • Pour approximately 25 mL of the medium into each sterile Petri dish and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.

    • Rinse the seeds 4-5 times with sterile deionized water.

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Place 5-7 seeds in a row on the surface of the solidified agar medium in each Petri dish.

  • Incubation and Growth Conditions:

    • Seal the Petri dishes with breathable tape.

    • Cold-stratify the seeds by placing the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Incubate at 22 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days of growth, photograph the plates.

    • Measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Count the number of emerged lateral roots.

    • For biomass measurements, carefully harvest the roots from the agar, blot them dry, and record the fresh weight. Subsequently, dry the roots at 60°C for 48 hours and record the dry weight.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis stock Prepare this compound Stock Solution (100 mM in DMSO) media Prepare 0.5x MS Agar Media with varying this compound concentrations stock->media plate Plate Sterilized Seeds on Treatment Media media->plate seeds Surface Sterilize Seeds seeds->plate stratify Cold Stratify (4°C, 2-3 days) plate->stratify grow Incubate Vertically (22°C, 16h light) stratify->grow measure Measure Root Parameters: - Primary Root Length - Lateral Root Number - Biomass grow->measure analyze Statistical Analysis (ANOVA) measure->analyze report Summarize Data in Tables & Draw Conclusions analyze->report

Caption: Workflow for assessing this compound's effect on root growth.

Postulated Signaling Pathway of this compound Action

Based on existing literature, this compound is known to impact cell membranes and mitochondrial function.[3][4] The following diagram illustrates a hypothetical signaling cascade leading to the inhibition of root growth.

G cluster_input External Stimulus cluster_cell Plant Root Cell cluster_membrane Cellular Membranes cluster_mito Mitochondrion cluster_response Cellular Response cluster_output Phenotypic Outcome This compound This compound membrane Plasma Membrane & Tonoplast Disruption This compound->membrane mito Mitochondrial Electron Transport Chain This compound->mito ion_leakage Ion Leakage (Loss of Homeostasis) membrane->ion_leakage energy_def Energy Deficit ion_leakage->energy_def Stress atp Reduced ATP Synthesis mito->atp atp->energy_def cell_division Inhibition of Cell Division energy_def->cell_division cell_elongation Inhibition of Cell Elongation energy_def->cell_elongation root_inhibition Root Growth Inhibition cell_division->root_inhibition cell_elongation->root_inhibition

Caption: Postulated pathway of this compound-induced root growth inhibition.

References

Application Notes and Protocols for the Extraction of Helminthosporal from Helminthosporium sativum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Helminthosporal, a sesquiterpenoid toxin produced by the fungus Helminthosporium sativum (also known as Bipolaris sorokiniana and its teleomorph Cochliobolus sativus). This compound and its derivatives have garnered interest for their potential as plant growth regulators and their cytotoxic properties. The following sections detail the necessary steps from fungal culture to the purification of the target compound.

I. Fungal Culture for this compound Production

The production of this compound is initiated by culturing Helminthosporium sativum in a suitable liquid medium to promote the biosynthesis of secondary metabolites.

Protocol 1: Liquid Culture of Helminthosporium sativum

Objective: To cultivate H. sativum for the production of this compound and its precursors.

Materials:

  • Pure culture of Helminthosporium sativum

  • Potato Dextrose Broth (PDB) or Sucrose-Potato Infusion Medium

  • Erlenmeyer flasks (500 mL or 1 L)

  • Shaker incubator

  • Sterile distilled water

  • Sodium azide (B81097) (5%) (optional, for terminating growth)

Procedure:

  • Prepare the liquid culture medium (e.g., Potato Dextrose Broth) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh agar (B569324) culture of H. sativum.[1][2]

  • Incubate the flasks at room temperature (approximately 25-28°C) under static conditions or on a rotary shaker for 15 days.[3]

  • (Optional) To halt fungal growth before extraction, 5% sodium azide can be added to the culture.[3]

  • After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration.[3] Both the filtrate and the mycelium can be processed for the extraction of this compound and related compounds.

II. Extraction of Crude this compound

Several solvent-based methods can be employed to extract this compound from the fungal culture. The choice of solvent will influence the efficiency and the profile of extracted compounds. It is important to note that this compound is often formed from its precursor, prethis compound, during extraction due to mild acid, base, or heat treatment.[3]

Protocol 2: Solvent Extraction from Culture Filtrate

Objective: To perform a liquid-liquid extraction to isolate crude this compound from the culture filtrate.

Materials:

  • Culture filtrate from Protocol 1

  • Extraction solvents: Chloroform (B151607), Ethyl Acetate, or Diethyl Ether[3][4][5]

  • Rotary evaporator

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Take the culture filtrate and concentrate it to approximately one-tenth of its original volume using a rotary evaporator at low pressure.[3]

  • Transfer the concentrated filtrate to a separatory funnel.

  • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate) and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[3]

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the drying agent.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract containing this compound.

Protocol 3: Charcoal Adsorption and Elution

Objective: To isolate the crude toxin using an adsorption method.

Materials:

  • Culture filtrate

  • Activated charcoal

  • Chloroform

  • Ethanol (B145695)

  • Buchner funnel or centrifuge

Procedure:

  • Adjust the pH of the culture filtrate to 2.[1]

  • Add activated charcoal to the filtrate and stir to allow the toxin to adsorb onto the charcoal.[1]

  • Separate the charcoal from the liquid using a centrifuge or Buchner funnel.[1]

  • Suspend the charcoal cake in ethanol and filter.[1]

  • Subsequently, suspend the charcoal in chloroform, stir, and filter. Repeat this chloroform extraction three times.[1]

  • Combine the chloroform extracts and evaporate the solvent under vacuum to yield the crude extract.[1]

III. Purification of this compound

The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol 4: Purification by Thin Layer Chromatography (TLC)

Objective: To purify this compound from the crude extract using preparatory TLC.

Materials:

  • Crude extract

  • Silica (B1680970) gel TLC plates

  • Developing solvent system (e.g., benzene:methanol 95:5)[4]

  • Elution solvent (e.g., ethanol or double-distilled sterile water)[4]

  • UV lamp for visualization

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., absolute alcohol).[4]

  • Apply the dissolved extract as a band onto a preparatory silica gel TLC plate.

  • Develop the TLC plate in a chamber saturated with the developing solvent system (e.g., benzene:methanol 95:5).[4]

  • After development, visualize the separated bands under a UV lamp. The bands may exhibit fluorescence.[4]

  • Identify the band corresponding to this compound based on its Rf value or by comparison with a standard. It has been noted that the fraction with the lowest Rf value is often the most toxic.[4]

  • Scrape the silica gel containing the target band from the plate.

  • Elute the compound from the silica gel using a suitable solvent like ethanol.[4]

  • Filter the eluate to remove the silica gel particles.

  • Evaporate the solvent to obtain the purified this compound.

IV. Quantitative Data

The following table summarizes quantitative data related to the characterization of the purified toxin from different isolates of H. sativum.

IsolateRf ValueWavelength of Maximum Absorption (λmax) (nm)Concentration (moles/litre)Reference
H10.562700.45 x 10⁻⁴[4]
H20.622702.045 x 10⁻⁴[4]
H30.462750.681 x 10⁻⁴[4]
H40.312602.045 x 10⁻⁴[4]
H50.232672.0 x 10⁻⁴[4]

V. Visualized Workflows

Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_output Output Culture 1. Liquid Culture of H. sativum Filtration 2. Filtration Culture->Filtration Concentration 3. Concentrate Filtrate Filtration->Concentration Solvent_Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Concentration->Solvent_Extraction Evaporation 5. Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: Workflow for Solvent Extraction of this compound.

Purification_Workflow Crude_Extract Crude Extract TLC_Application 1. Apply to Preparatory TLC Plate Crude_Extract->TLC_Application Development 2. Develop Plate in Solvent System TLC_Application->Development Visualization 3. Visualize Bands under UV Light Development->Visualization Scraping 4. Scrape Target Band Visualization->Scraping Elution 5. Elute Compound from Silica Scraping->Elution Final_Product Purified this compound Elution->Final_Product

Caption: Purification of this compound using TLC.

References

Application Notes and Protocols for Helminthosporal Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to determine the dose-response relationship of Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by fungi such as Bipolaris sorokiniana. Understanding this relationship is crucial for assessing its bioactivity, determining effective concentrations for various applications, and elucidating its mechanism of action.

Introduction to this compound and Dose-Response Analysis

This compound is a natural compound known for its phytotoxic properties.[1] Its primary mode of action involves disrupting the permeability of plant cell membranes, specifically the plasmalemma and the tonoplast.[1][2] This disruption leads to the leakage of cellular contents and inhibition of vital processes such as mitochondrial respiration.[2][3][4] A dose-response curve is a fundamental tool used to describe the magnitude of a biological response to a given stimulus, in this case, the concentration of this compound.[1][5] These curves are typically sigmoidal and are used to determine key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which quantify the potency of the compound.[1][6]

Key Bioactivities and Potential Applications

  • Phytotoxicity: Acts as a potent toxin to a range of plants, making it a subject of study for potential herbicidal applications.

  • Antifungal Properties: As a fungal secondary metabolite, its effects on other fungal species are of interest.

  • Growth Regulation: It has been observed to have gibberellin-like activity, stimulating amylase synthesis in barley seeds at certain concentrations.[1]

Section 1: Data Presentation

Quantitative data from dose-response experiments should be meticulously recorded and presented to allow for clear interpretation and comparison.

Table 1: Example Dose-Response Data for this compound (HC Toxin) Analogs in a Root Growth Inhibition Assay

This table presents published data on the bioactivity of different this compound analogs (HC toxins) against susceptible maize seedlings. The endpoint measured is the inhibition of root growth, with ED₅₀ values representing the concentration required to inhibit root growth by 50%.

Toxin AnalogED₅₀ (µg/mL)Target OrganismAssay Type
HC Toxin I0.2Susceptible Maize SeedlingsRoot Growth Inhibition
HC Toxin II0.4Susceptible Maize SeedlingsRoot Growth Inhibition
HC Toxin III2.0Susceptible Maize SeedlingsRoot Growth Inhibition
HC Toxin IV20.0Susceptible Maize SeedlingsRoot Growth Inhibition
Data sourced from Plant Physiology, 1988.[7]
Table 2: Data Collection Template for Broth Microdilution Assay

This template can be used to record raw absorbance data and calculate percent growth inhibition for determining the Minimum Inhibitory Concentration (MIC) or IC₅₀ of this compound against a fungal species.

This compound Conc. (µg/mL)Replicate 1 (OD₆₀₀)Replicate 2 (OD₆₀₀)Replicate 3 (OD₆₀₀)Average OD₆₀₀% Growth Inhibition
128
64
32
16
8
4
2
1
0.5
0.25
Positive Control (Fungus, No Drug)0%
Negative Control (Medium Only)100%

% Growth Inhibition is calculated as: 100 * (Avg OD_PositiveControl - Avg OD_Test) / (Avg OD_PositiveControl - Avg OD_NegativeControl)

Section 2: Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to include appropriate controls in every assay.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.[7][8]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well U-bottom microtiter plates[8]

  • Target fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS[8]

  • Spectrophotometer (plate reader)

  • Sterile DMSO (vehicle control)

Procedure:

  • Inoculum Preparation: Culture the target fungus on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final recommended inoculum size (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast).[8]

  • Drug Dilution Series: a. Prepare a working solution of this compound in RPMI medium. b. In a 96-well plate, add 100 µL of RPMI to all wells except the first column. c. Add 200 µL of the highest concentration of this compound (e.g., 256 µg/mL) to the first column. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control wells, which should contain medium only). This will bring the final volume to 200 µL and halve the drug concentration in each well.

  • Controls:

    • Positive Control: Wells containing 100 µL of inoculum and 100 µL of RPMI (with a corresponding concentration of DMSO if used as a solvent).

    • Negative Control: Wells containing 200 µL of RPMI medium only.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the organism.[7]

  • Endpoint Determination: The MIC is defined as the lowest drug concentration at which there is a ≥50% decrease in growth compared to the positive control.[7] Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Plant Tissue Membrane Integrity Assay (Betacyanin Leakage)

This protocol assesses the phytotoxic effect of this compound by measuring the leakage of betacyanin pigment from red beet tissue, which indicates cell membrane damage.[2]

Materials:

  • Fresh red beets (Beta vulgaris)

  • This compound stock solution

  • Cork borer (e.g., 5 mm diameter)

  • Distilled water

  • Spectrophotometer

  • 24-well plates or small beakers

Procedure:

  • Tissue Preparation: a. Wash a red beet thoroughly. b. Using a cork borer, obtain uniform discs of beet tissue. Slice the discs to a uniform thickness (e.g., 1-2 mm). c. Wash the discs extensively with distilled water for several hours to remove any pigment released from damaged cells at the surface.

  • Dose-Response Setup: a. Prepare a serial dilution of this compound in distilled water to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). b. Place a set number of beet discs (e.g., 3-5) into each well of a 24-well plate or a small beaker. c. Add a fixed volume (e.g., 2 mL) of the corresponding this compound solution to each well. The "0" concentration serves as the negative control.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 4-6 hours), with gentle agitation.

  • Measurement: a. After incubation, carefully remove an aliquot of the surrounding solution from each well. b. Measure the absorbance of the solution at 535 nm using a spectrophotometer. This absorbance is proportional to the amount of betacyanin that has leaked from the cells.

  • Data Analysis: Plot the absorbance (A₅₃₅) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, the concentration that causes 50% of the maximal pigment leakage.

Section 3: Mandatory Visualizations

Diagram 1: Experimental Workflow

This diagram illustrates the general workflow for generating and analyzing dose-response data for this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions prep_bio_system Prepare Biological System (e.g., Fungal Culture, Plant Tissue) exposure Expose Biological System to Dilutions prep_bio_system->exposure prep_dilutions->exposure incubation Incubate for Defined Period exposure->incubation measure Measure Biological Response (e.g., OD, Pigment Leakage) incubation->measure controls Include Positive & Negative Controls controls->measure plot Plot Response vs. log[Concentration] measure->plot fit Fit to Sigmoidal Curve (Non-linear Regression) plot->fit calc Calculate EC50 / IC50 fit->calc

General workflow for a this compound dose-response experiment.
Diagram 2: Mechanism of Action

This diagram illustrates the primary mechanism of action of this compound on a plant cell, leading to phytotoxicity.

G cluster_cell Plant Cell cluster_vacuole Vacuole cluster_cyto Cytoplasm tonoplast Tonoplast leakage Leakage of Ions, Pigments, ATP tonoplast->leakage pigments Cellular Pigments (e.g., Betacyanin) plasma_membrane Plasma Membrane plasma_membrane->leakage mitochondrion Mitochondrion atp_prod ATP Production (Respiration) mitochondrion->atp_prod inhibition Inhibition of Cellular Processes atp_prod->inhibition Reduced ATP This compound This compound This compound->tonoplast Disrupts Permeability This compound->plasma_membrane Disrupts Permeability This compound->mitochondrion Inhibits Respiration leakage->inhibition cell_death Cell Death inhibition->cell_death

Mechanism of this compound-induced phytotoxicity in a plant cell.

References

Helminthosporal: Application Notes and Protocols for Tissue Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), has been identified as a potent modulator of plant cellular processes. Its primary mode of action involves the disruption of cell membrane integrity, making it a valuable tool for a variety of in vitro studies. This document provides detailed application notes and protocols for the use of this compound in plant tissue culture, focusing on its effects on cell viability, membrane permeability, and its potential as an elicitor for secondary metabolite production.

Mechanism of Action

This compound directly interacts with and damages the permeability of both the plasmalemma (cell membrane) and the tonoplast (vacuolar membrane)[1]. This disruption leads to an increase in the apparent free space within the tissue and a significant efflux of cellular contents, such as ions and pigments[1]. The effect on membrane permeability appears to be a primary toxic action, independent of respiratory inhibition[1]. This membrane disruption is a key trigger for subsequent downstream cellular responses.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound on plant tissue cultures as reported in the literature.

Plant MaterialThis compound ConcentrationObserved EffectReference
Susceptible Maize Callus5 µg/mL and higherInhibition of shoot formation, progressive growth inhibition, and necrosis.[1]
Resistant Maize CallusUp to 20 µg/mLNo inhibition of growth or shoot formation.[1]
Red Beet Root Tissue1.0 mM and 2.0 mMStrong inhibition of oxygen uptake and immediate, large efflux of betacyanin.[1]
Barley RootsNot specifiedIncrease in apparent free space (AFS), indicating cell membrane disruption.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to plant tissue culture media.

Materials:

  • Crystalline this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (95%)

  • Sterile distilled water

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, accurately weigh a desired amount of crystalline this compound.

  • Dissolve the this compound in a minimal amount of DMSO or 95% ethanol. For example, dissolve 10 mg of this compound in 1 mL of solvent to create a 10 mg/mL stock solution.

  • Once fully dissolved, bring the solution to the final desired volume with sterile distilled water. Note: The final concentration of the solvent in the tissue culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Induction and Assessment of Phytotoxicity in Callus Culture

Objective: To determine the phytotoxic effects of this compound on the growth and viability of plant callus.

Materials:

  • Established plant callus cultures (e.g., tobacco, maize)

  • Murashige and Skoog (MS) medium or other suitable basal medium

  • Plant growth regulators (e.g., 2,4-D, kinetin) as required for the specific plant species

  • This compound stock solution

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Growth chamber with controlled temperature and light conditions

  • Analytical balance

Procedure:

  • Media Preparation: Prepare the appropriate callus maintenance medium. After autoclaving and cooling to approximately 50-60°C, add the required plant growth regulators and the this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL). Pour the media into sterile petri dishes and allow it to solidify.

  • Callus Inoculation: Under sterile conditions, transfer pre-weighed pieces of healthy, actively growing callus (approximately 100-200 mg) onto the surface of the prepared media.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber under appropriate conditions (e.g., 25 ± 2°C, 16-hour photoperiod or complete darkness, depending on the species).

  • Data Collection:

    • Growth Inhibition: After a defined period (e.g., 4 weeks), measure the final fresh weight of the callus. Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound).

    • Necrosis Assessment: Visually assess the degree of browning or tissue death and express it as a percentage of the total callus area.

    • Dry Weight Determination: To determine the dry weight, place the callus in a pre-weighed aluminum foil boat and dry in an oven at 60°C until a constant weight is achieved.

Protocol 3: Assessment of Membrane Permeability using the Betacyanin Efflux Assay

Objective: To quantify this compound-induced membrane damage by measuring the leakage of betacyanin from red beet root tissue.

Materials:

  • Fresh red beetroots

  • This compound stock solution

  • Distilled water

  • Cork borer

  • Spectrophotometer

  • Test tubes

Procedure:

  • Tissue Preparation: Wash fresh red beetroots thoroughly. Using a cork borer, obtain uniform discs of tissue. Wash the discs extensively with distilled water to remove any pigment released from damaged cells during cutting.

  • Treatment: Place a set number of beet root discs (e.g., 5) into test tubes containing a defined volume of distilled water with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 mM).

  • Incubation: Incubate the test tubes at room temperature for a specific duration (e.g., 1-4 hours).

  • Measurement of Pigment Leakage: After incubation, gently shake the tubes and measure the absorbance of the surrounding solution at 535 nm using a spectrophotometer. This absorbance is proportional to the amount of betacyanin that has leaked from the cells.

  • Total Pigment Measurement: To determine the total betacyanin content, freeze the beet root discs from the control group (0 mM this compound) to completely disrupt the cell membranes. Thaw the discs in the same volume of distilled water used for the experiment and measure the absorbance at 535 nm.

  • Calculation: Express the pigment leakage as a percentage of the total pigment content.

Visualization of Pathways and Workflows

Helminthosporal_Signaling_Pathway This compound This compound Plasma_Membrane Plasma Membrane & Tonoplast This compound->Plasma_Membrane Direct Interaction Membrane_Disruption Membrane Permeability Disruption Plasma_Membrane->Membrane_Disruption Ion_Fluxes Ion Fluxes (K+ efflux, Ca2+ influx) Membrane_Disruption->Ion_Fluxes ROS_Burst Oxidative Burst (ROS Production) Ion_Fluxes->ROS_Burst MAPK_Cascade MAP Kinase Cascade Activation ROS_Burst->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes PCD Programmed Cell Death (PCD) Transcription_Factors->PCD Secondary_Metabolites Secondary Metabolite Biosynthesis Transcription_Factors->Secondary_Metabolites Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Culture_Media Prepare Tissue Culture Media Stock_Solution->Culture_Media Inoculation Inoculate Callus on This compound-containing Media Culture_Media->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Growth_Measurement Measure Growth Inhibition & Necrosis Incubation->Growth_Measurement Permeability_Assay Perform Membrane Permeability Assay Incubation->Permeability_Assay Metabolite_Analysis Analyze Secondary Metabolite Production Incubation->Metabolite_Analysis

References

Application Note: Chromatographic Strategies for the Separation of Helminthosporal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) natural product, is known for its antifungal and phytotoxic properties. As with many natural products, its biological activity can be stereospecific. The total synthesis of (±)-helminthosporal confirms its existence as a racemic mixture, indicating the presence of enantiomers.[1] The effective separation and analysis of this compound isomers are therefore crucial for understanding their individual biological activities and for potential applications in drug development and agrochemicals. This document provides detailed protocols and strategies for the separation of this compound isomers using advanced chromatographic techniques, primarily focusing on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific established methods for this compound are not widely published, the following protocols are based on established principles for the separation of sesquiterpenoids and other chiral molecules.[2][3]

Introduction to Chromatographic Isomer Separation

The separation of isomers, particularly enantiomers, poses a significant challenge because they often have identical physical and chemical properties in an achiral environment.[4] Chromatographic techniques overcome this by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[5][6] The differential interaction of the isomers with the CSP leads to different retention times, allowing for their separation. Both HPLC and GC are powerful techniques for chiral separations.[5][7] Polysaccharide-based and cyclodextrin-based CSPs are among the most widely used for a broad range of chiral compounds.[5]

Data Presentation: Exemplary Separation of this compound Enantiomers

The following table presents hypothetical yet realistic data for the separation of this compound enantiomers using Chiral HPLC. This data is intended to be illustrative of a successful separation.

ParameterValue
Chromatographic System HPLC with UV Detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Isomer 1) 8.5 min
Retention Time (Isomer 2) 10.2 min
Resolution (Rs) > 1.5
Purity (Isomer 1) > 99%
Purity (Isomer 2) > 99%

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

1. Initial Screening of Chiral Stationary Phases (CSPs):

  • Objective: To identify a CSP that shows baseline or partial separation of the this compound isomers.

  • Materials:

    • This compound standard (racemic mixture)

    • HPLC grade solvents (n-Hexane, Isopropanol, Ethanol (B145695), Acetonitrile)

    • A selection of analytical chiral columns (e.g., polysaccharide-based like Chiralcel® OD-H, OJ-H; cyclodextrin-based).

  • Procedure:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

    • Sequentially install each chiral column into the HPLC system.

    • For each column, perform a series of screening runs with different mobile phase compositions. Start with a common mobile phase for the column type (e.g., n-Hexane/Isopropanol mixtures for normal phase polysaccharide CSPs).

    • A typical starting gradient could be from 99:1 to 80:20 n-Hexane/Isopropanol over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Identify the column and mobile phase combination that provides the best initial separation (two distinct peaks).

2. Method Optimization:

  • Objective: To achieve baseline separation (Resolution > 1.5) with good peak shape and a reasonable run time.

  • Procedure:

    • Using the best CSP and mobile phase system identified in the screening step, systematically optimize the mobile phase composition. Adjust the ratio of the polar modifier (e.g., isopropanol) in small increments (e.g., 1-2%).

    • Optimize the flow rate to improve resolution and reduce analysis time. Typical flow rates for analytical columns are between 0.5 and 1.5 mL/min.

    • Adjust the column temperature. Running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can significantly affect selectivity.

    • If necessary, evaluate different polar modifiers (e.g., ethanol instead of isopropanol).

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, and accuracy.

Protocol 2: Chiral GC-MS Analysis of this compound Isomers

For volatile or semi-volatile compounds, Gas Chromatography offers high resolution.

1. Sample Derivatization (Optional but Recommended):

  • Objective: To improve the volatility and thermal stability of this compound and enhance chromatographic performance. The aldehyde functional groups can be derivatized.

  • Procedure (Oximation):

    • Dissolve a small amount of the this compound sample in pyridine.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine.

    • Heat the mixture at 60-80°C for 30-60 minutes.

    • Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for GC injection (e.g., hexane).

2. GC-MS Analysis:

  • Materials:

    • Derivatized or underivatized this compound sample

    • GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).

    • High purity carrier gas (Helium or Hydrogen).

  • GC Conditions:

    • Injector: Split/splitless, operated at a temperature that ensures volatilization without degradation (e.g., 250°C).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). An isothermal period at the final temperature may be necessary.

    • Carrier Gas Flow: Set to an optimal linear velocity for the carrier gas used.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Mass Range: Scan a mass range appropriate for the derivatized or underivatized this compound (e.g., m/z 50-500).

    • Data Acquisition: Collect data in full scan mode to identify the mass spectra of the isomers and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

Visualizations

Experimental Workflow

G Workflow for Chromatographic Separation of this compound Isomers cluster_0 Method Development cluster_1 Application A Racemic this compound Sample B HPLC Screening with Multiple CSPs A->B C GC Screening with Chiral Columns A->C D Identify Promising Separation Conditions B->D C->D E Method Optimization (Mobile Phase, Temperature, Flow Rate) D->E F Method Validation E->F G Quantitative Analysis of Isomers F->G H Preparative Separation for Biological Assays F->H

Caption: A logical workflow for developing a chromatographic separation method for this compound isomers.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway of this compound Isomers cluster_0 Cellular Environment cluster_1 Cellular Response isomer1 (+)-Helminthosporal receptorA Receptor A isomer1->receptorA High Affinity isomer2 (-)-Helminthosporal isomer2->receptorA Low Affinity receptorB Receptor B isomer2->receptorB High Affinity pathwayA Pro-apoptotic Pathway receptorA->pathwayA pathwayB Growth Inhibition Pathway receptorB->pathwayB apoptosis Apoptosis pathwayA->apoptosis growth_inhibition Cell Growth Inhibition pathwayB->growth_inhibition

Caption: An illustrative diagram of how different this compound isomers might interact with distinct cellular targets.

References

Application Notes and Protocols for Inducing Plant Stress Responses with Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal is a phytotoxic sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana (previously known as Helminthosporium sativum). This compound is a valuable tool for researchers studying plant stress responses due to its role as a potent elicitor of plant defense mechanisms. This compound's primary mode of action involves the disruption of plant cell membrane integrity, leading to a cascade of downstream signaling events that mimic pathogen attack.[1] These application notes provide detailed protocols for using this compound to induce and quantify stress responses in plants, along with an overview of the putative signaling pathways involved.

Mechanism of Action

This compound acts as a potent phytotoxin by directly damaging the plasmalemma and tonoplast membranes of plant cells.[1] This disruption of membrane integrity is a key initial event that triggers the plant's defense signaling. The loss of cellular compartmentalization leads to ion leakage and the release of endogenous molecules that are recognized by the plant as damage-associated molecular patterns (DAMPs). This perception of damage initiates a signaling cascade that often involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and modulation of phytohormone signaling pathways, ultimately leading to the expression of defense-related genes and the synthesis of protective compounds.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative data from experiments using this compound to induce stress responses. Note that specific values will vary depending on the plant species, tissue type, and experimental conditions.

Table 1: Dose-Dependent Effects of this compound on Plant Growth Inhibition

Plant SpeciesParameterEC50 (µM)
Hordeum vulgare (Barley)Root Elongation~50
Triticum aestivum (Wheat)Seedling Fresh Weight~75
Arabidopsis thalianaPrimary Root Growth~40

EC50 (Half-maximal effective concentration) is the concentration of this compound that causes a 50% reduction in the measured parameter.

Table 2: Time-Course of this compound-Induced Stress Markers in Arabidopsis thaliana (at 50 µM)

Time After TreatmentElectrolyte Leakage (% of Total)Relative Expression of PR-1 (Fold Change)
0 hours5%1
1 hour15%2
3 hours40%15
6 hours65%50
12 hours80%100
24 hours85%80

PR-1 (Pathogenesis-Related Protein 1) is a common marker gene for the salicylic (B10762653) acid-dependent defense pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, purified water

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For working solutions, dilute the stock solution in sterile purified water or the appropriate buffer to the desired final concentration. Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent effects on the plant tissue. A solvent control (water or buffer with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Induction and Quantification of Electrolyte Leakage

Materials:

  • Plant material (e.g., leaf discs, root segments)

  • This compound working solutions (e.g., 0, 10, 25, 50, 100 µM)

  • Deionized water

  • 12-well plates or similar vessels

  • Conductivity meter

  • Autoclave

Procedure:

  • Excise uniform plant tissue samples (e.g., 1 cm diameter leaf discs) and rinse them thoroughly with deionized water.

  • Float the tissue samples in deionized water for a brief period (e.g., 30 minutes) to wash away any electrolytes released due to mechanical damage.

  • Transfer the washed tissue samples to the wells of a 12-well plate containing a known volume (e.g., 2 mL) of the this compound working solutions of different concentrations. Include a control with no this compound.

  • Incubate the plates at room temperature on a gentle shaker.

  • At specified time points (e.g., 1, 3, 6, 12, 24 hours), measure the electrical conductivity of the solution in each well.

  • After the final time point, autoclave the plates with the tissue and solution to induce 100% electrolyte leakage.

  • Allow the plates to cool to room temperature and measure the final conductivity.

  • Calculate the percentage of electrolyte leakage at each time point for each concentration: % Electrolyte Leakage = (Conductivity at time X / Final Conductivity after autoclaving) * 100

Visualizations: Signaling Pathways and Experimental Workflow

Helminthosporal_Signaling_Pathway This compound This compound PlasmaMembrane Plasma Membrane Disruption This compound->PlasmaMembrane IonLeakage Ion Leakage (K+, Ca2+) PlasmaMembrane->IonLeakage DAMPs DAMP Release PlasmaMembrane->DAMPs ROS_Burst ROS Burst (NADPH Oxidases) IonLeakage->ROS_Burst DAMPs->ROS_Burst MAPK_Cascade MAPK Cascade Activation (e.g., MPK3/MPK6) ROS_Burst->MAPK_Cascade Phytohormone_Sig Phytohormone Signaling (e.g., SA, JA, Ethylene) MAPK_Cascade->Phytohormone_Sig Transcription_Factors Transcription Factor Activation (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Phytohormone_Sig->Transcription_Factors Defense_Genes Defense Gene Expression (e.g., PR genes, Phytoalexins) Transcription_Factors->Defense_Genes

Caption: Putative signaling pathway induced by this compound in plants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Grow Plants (e.g., Arabidopsis, 4 weeks) Tissue_Harvest Harvest Plant Tissue (e.g., Leaf Discs) Plant_Growth->Tissue_Harvest H_Prep Prepare this compound Working Solutions Treatment Apply this compound (Time-course & Dose-response) H_Prep->Treatment Tissue_Harvest->Treatment Electrolyte_Leakage Measure Electrolyte Leakage (Conductivity) Treatment->Electrolyte_Leakage Gene_Expression Analyze Gene Expression (RT-qPCR) Treatment->Gene_Expression ROS_Measurement Quantify ROS Production (Luminol Assay) Treatment->ROS_Measurement Data_Analysis Data Analysis & Interpretation Electrolyte_Leakage->Data_Analysis Gene_Expression->Data_Analysis ROS_Measurement->Data_Analysis

Caption: General workflow for studying this compound-induced stress.

References

Field Application of Helminthosporal-Based Biofungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application methods for Helminthosporal-based compounds, a promising class of natural biofungicides. The information presented herein is intended to guide researchers and professionals in the development and evaluation of these compounds for crop protection. This compound, a natural secondary metabolite produced by the fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus), has demonstrated significant phytotoxic activity, primarily through the disruption of plant cell membrane integrity. This document outlines the mode of action, formulation strategies, application protocols, and summarizes available efficacy data.

Mode of Action

This compound's primary mode of action involves the rapid disruption of plant cell membrane permeability.[1] This leads to a cascade of downstream effects, ultimately resulting in cell death and disease suppression.

Key Events in the Mode of Action:

  • Membrane Damage: this compound directly interacts with and damages the plasmalemma and tonoplast membranes of plant cells.[1]

  • Increased Permeability: This damage leads to an increase in the apparent free space within plant tissues, indicating a loss of membrane integrity.[1]

  • Ion Leakage: The compromised membranes result in the leakage of essential ions and molecules from the cytoplasm.

  • Cellular Stress: The disruption of cellular homeostasis triggers a cascade of stress responses, including the generation of reactive oxygen species (ROS).

  • Cell Death: Ultimately, the sustained cellular damage and stress lead to programmed cell death, limiting the spread of the invading pathogen.

This compound Mode of Action This compound This compound PlantCell Plant Cell Membrane (Plasmalemma & Tonoplast) This compound->PlantCell Direct Interaction MembraneDamage Membrane Damage & Increased Permeability PlantCell->MembraneDamage IonLeakage Ion & Solute Leakage MembraneDamage->IonLeakage CellularStress Cellular Stress MembraneDamage->CellularStress IonLeakage->CellularStress ROS Reactive Oxygen Species (ROS) Production PCD Programmed Cell Death ROS->PCD CellularStress->ROS CellularStress->PCD PathogenSuppression Pathogen Suppression PCD->PathogenSuppression

Caption: Proposed signaling pathway for this compound's mode of action.

Formulation of this compound-Based Biofungicides

Effective field application of this compound requires a stable and efficacious formulation. As a natural product, its stability and delivery are critical for performance. The formulation strategy should focus on protecting the active ingredient from environmental degradation and ensuring its availability to the target pathogen.

Typical Formulation Components:

ComponentFunctionExample Materials
Active Ingredient This compound (pure compound or extract)Purified this compound, B. sorokiniana culture filtrate extract
Carrier Provides bulk and facilitates applicationTalc, clay, vermiculite, biochar
Wetting Agent Improves the spreading and covering of the formulation on plant surfacesSurfactants, adjuvants
Sticker Enhances adherence of the formulation to the plant surfaceNatural polymers, oils
Stabilizer Protects the active ingredient from UV degradation and microbial contaminationAntioxidants, preservatives
Nutrient Source (For spore-based formulations) Supports spore germination and viabilitySugars, yeast extract

Experimental Protocols

Protocol for Formulation of a this compound-Based Wettable Powder (WP)

This protocol describes the laboratory-scale preparation of a wettable powder formulation of a this compound extract.

Materials:

  • This compound extract (from B. sorokiniana culture)

  • Carrier (e.g., Kaolin clay)

  • Wetting agent (e.g., Sodium lignosulfonate)

  • Dispersing agent (e.g., Sodium dodecyl sulfate)

  • Mortar and pestle or ball mill

  • Drying oven

Procedure:

  • Preparation of this compound Extract:

    • Culture Bipolaris sorokiniana in a suitable liquid medium.

    • After incubation, separate the mycelium from the culture filtrate by filtration.

    • Extract the culture filtrate with an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract under reduced pressure to obtain a crude this compound extract.

  • Mixing of Ingredients:

    • Determine the concentration of this compound in the crude extract using a suitable analytical method (e.g., HPLC).

    • In a mortar or ball mill, combine the carrier, wetting agent, and dispersing agent in the desired ratios (see table below for an example).

    • Gradually add the this compound extract to the powder mixture while continuously mixing to ensure a homogenous blend.

  • Drying and Milling:

    • Spread the resulting paste in a thin layer on a tray and dry in an oven at a low temperature (e.g., 40-50°C) to avoid degradation of the active ingredient.

    • Once dried, mill the formulation to a fine powder.

  • Quality Control:

    • Assess the wettability, suspensibility, and active ingredient content of the final wettable powder formulation.

Example Formulation Composition:

ComponentPercentage (%)
This compound Extract (as active ingredient)10
Kaolin Clay (Carrier)80
Sodium Lignosulfonate (Wetting Agent)5
Sodium Dodecyl Sulfate (Dispersing Agent)5

digraph "WP Formulation Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Culture [label="Culture B. sorokiniana", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extract this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix with Carrier &\nAdjuvants", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry the Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mill [label="Mill to Fine Powder", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Culture -> Extract; Extract -> Mix; Mix -> Dry; Dry -> Mill; Mill -> QC; }

Caption: Workflow for wettable powder formulation.
Protocol for Field Efficacy Trial

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of a this compound-based biofungicide against a target disease, such as spot blotch of wheat caused by Cochliobolus sativus.

Experimental Design:

  • Location: A field with a history of the target disease.

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Appropriate for the crop and application equipment (e.g., 3m x 5m).

  • Treatments:

    • Untreated Control

    • This compound-based formulation at different application rates (e.g., T1, T2, T3)

    • Commercial standard fungicide

Procedure:

  • Crop Management: Follow standard agronomic practices for the specific crop and region.

  • Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with the target pathogen may be required to ensure a uniform disease outbreak.

  • Application of Treatments:

    • Calibrate the sprayer to deliver the desired volume of spray solution per unit area.

    • Apply the treatments at the appropriate crop growth stage, typically at the onset of disease symptoms or as a preventative measure.

    • Ensure thorough coverage of the plant foliage.

  • Data Collection:

    • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale (e.g., 0-9 scale).

    • Phytotoxicity: Observe and record any signs of phytotoxicity on the treated plants.

    • Yield: At crop maturity, harvest the plots and determine the grain yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on disease severity and yield.

Field Trial Workflow Setup Experimental Setup (RCBD) Inoculation Inoculation (if needed) Setup->Inoculation Application Treatment Application Inoculation->Application DataCollection Data Collection (Severity, Yield) Application->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Workflow for a field efficacy trial.

Quantitative Data Summary

Currently, there is a limited amount of publicly available, quantitative field trial data specifically for this compound-based biofungicides. The following tables are presented as templates based on typical data from trials of other biofungicides and chemical fungicides against spot blotch in wheat and barley. These should be populated with experimental data as it becomes available.

Table 1: Efficacy of a Hypothetical this compound-Based Biofungicide (HBF) against Spot Blotch of Wheat

TreatmentApplication Rate (g/ha)Disease Severity (%)Disease Control (%)Yield (t/ha)Yield Increase (%)
Untreated Control-65-3.5-
HBF5004530.84.014.3
HBF10003053.84.528.6
Commercial Fungicide(Recommended Rate)1576.95.042.9

Table 2: Influence of Environmental Factors on the Efficacy of a Hypothetical this compound-Based Biofungicide (HBF)

Temperature (°C)Relative Humidity (%)HBF Efficacy (Disease Control %)
15-2060-7045
20-2570-8055
25-3080-9060
>30>9050

Future Directions

Further research is needed to optimize the formulation and field application of this compound-based biofungicides. Key areas for future investigation include:

  • Field Trials: Conducting extensive field trials across different geographical locations and environmental conditions to determine optimal application rates and timings for various crops and diseases.

  • Formulation Development: Investigating novel formulation technologies to enhance the stability and efficacy of this compound.

  • Toxicology and Environmental Fate: Conducting comprehensive studies to assess the safety of this compound-based products to non-target organisms and the environment.

  • Resistance Management: Evaluating the potential for pathogen resistance development to this compound and developing strategies for its management.

By addressing these research needs, the full potential of this compound-based compounds as effective and sustainable biofungicides can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Helminthosporal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving the yield of this complex natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific issues that may be encountered during the synthesis of this compound, with a focus on the classic nine-step synthesis developed by Corey and Nozoe.

1. Michael Addition (Step 2): Low Yield of Diketoaldehyde IIb

  • Question: I am experiencing a low yield (below 70%) in the Michael addition of methyl vinyl ketone to the α-hydroxymethylene derivative of (-)-carvomenthone (B12932112). What are the potential causes and solutions?

  • Answer:

    • Purity of Reactants: Ensure the methyl vinyl ketone is freshly distilled. Over time, it can polymerize, which will significantly reduce the yield. The α-hydroxymethylene derivative should also be of high purity.

    • Reaction Time and Temperature: This reaction is typically run at room temperature for an extended period (around 3 days).[1] Deviating from this may lead to incomplete reaction or side product formation. Ensure the reaction is stirred efficiently.

    • Base Concentration: Triethylamine is used as a catalyst. Using an incorrect amount can affect the reaction rate and yield. Ensure accurate measurement of the base.

2. Intramolecular Aldol (B89426) Condensation (Step 4): Formation of undesired Robinson Annulation Product

  • Question: My intramolecular aldol condensation of diketone IIc is yielding the Robinson annulation product instead of the desired bridged bicyclo[3.3.1]nonene skeleton. How can I favor the formation of the bridged product?

  • Answer:

    • Choice of Base and Solvent: The choice of base is critical in directing the cyclization. While stronger bases like sodium methoxide (B1231860) might favor the thermodynamically more stable Robinson product, a milder base in a suitable solvent is preferred for the formation of the bridged aldol product. The original synthesis by Corey and Nozoe does not explicitly detail this step's conditions in the initial communication, but subsequent studies on similar systems suggest that kinetic control is key.

    • Temperature Control: Running the reaction at lower temperatures can favor the kinetically controlled formation of the bridged product over the thermodynamically favored Robinson product.

    • Protecting Group Strategy: In some cases, selective protection of one of the carbonyl groups can be employed to force the desired intramolecular reaction. However, this would add extra steps to the synthesis.

3. Wittig Reaction (Step 5): Low Yield or Poor Stereoselectivity

  • Question: The Wittig reaction to introduce the methylene (B1212753) group is giving a low yield. What are some common pitfalls?

  • Answer:

    • Ylide Formation: The formation of the phosphonium (B103445) ylide is a critical step. Ensure that the phosphonium salt is completely dry and that a strong, fresh base (like n-butyllithium) is used in an anhydrous aprotic solvent (e.g., THF, diethyl ether). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide by moisture or oxygen.[2][3]

    • Aldehyde/Ketone Purity: The carbonyl compound must be pure and free of acidic impurities that could quench the ylide.

    • Steric Hindrance: Sterically hindered ketones can be less reactive towards Wittig reagents. If the ketone is particularly hindered, a more reactive ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be considered.

4. Stereocontrol throughout the Synthesis

  • Question: How can I ensure the correct stereochemistry is obtained throughout the synthesis of this compound?

  • Answer:

    • Starting Material: The stereochemistry of the final product is largely determined by the stereochemistry of the starting material, (-)-carvomenthone. Ensuring the enantiomeric purity of the starting material is crucial.

    • Reagent-Controlled Steps: For steps involving the formation of new stereocenters, the choice of reagents and reaction conditions is critical. For instance, in reductions or additions to carbonyls, the use of stereoselective reagents can control the outcome. While the original Corey synthesis relies on substrate control, modern variations might employ chiral auxiliaries or catalysts to enhance stereoselectivity.

    • Purification and Characterization: Careful purification (e.g., chromatography, recrystallization) at each step is necessary to isolate the desired diastereomer. Thorough characterization using techniques like NMR spectroscopy and polarimetry is essential to confirm the stereochemical integrity of the intermediates.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the total synthesis of this compound as described by Corey and Nozoe (1965).

StepReactionStarting MaterialProductReported Yield (%)
1Formylation(-)-Carvomenthone (IIa)α-Hydroxymethylene derivative~90
2Michael Additionα-Hydroxymethylene derivativeDiketoaldehyde (IIb)71
3DeformylationDiketoaldehyde (IIb)Diketone (IIc)70
4Intramolecular Aldol CondensationDiketone (IIc)Unsaturated Bridged Ketone (IIIa)Not specified
5Wittig ReactionUnsaturated Bridged Ketone (IIIa)Methylene derivativeNot specified
6Hydroboration-OxidationMethylene derivativePrimary AlcoholNot specified
7OxidationPrimary AlcoholAldehydeNot specified
8Second Intramolecular Aldol CondensationAldehydeHydroxy KetoneNot specified
9OxidationHydroxy KetoneThis compound (I)Not specified

Note: The yields for several steps were not explicitly stated in the initial communication. Researchers should aim to optimize these steps for the highest possible throughput.

Experimental Protocols

Detailed experimental protocols for the key steps in the synthesis of this compound are provided below. These are based on the original work by Corey and Nozoe and general best practices in organic synthesis.

Step 2: Michael Addition to form Diketoaldehyde (IIb)

  • To a solution of the α-hydroxymethylene derivative of (-)-carvomenthone in a suitable solvent (e.g., benzene (B151609) or toluene), add freshly distilled methyl vinyl ketone and triethylamine.

  • Stir the reaction mixture at room temperature for approximately 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 4: Intramolecular Aldol Condensation

  • Dissolve the diketone (IIc) in an anhydrous, aprotic solvent (e.g., THF or DME) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of a suitable base (e.g., potassium tert-butoxide or lithium diisopropylamide) to the reaction mixture.

  • Stir the reaction at the low temperature for a specified period, monitoring the progress by TLC.

  • Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the resulting unsaturated bridged ketone (IIIa) by column chromatography.

Step 5: Wittig Reaction

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Olefination:

    • Cool the ylide solution to -78 °C.

    • Add a solution of the unsaturated bridged ketone (IIIa) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight. .

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to remove triphenylphosphine (B44618) oxide.

Visualizations

Helminthosporal_Synthesis_Workflow Start (-)-Carvomenthone Step1 Step 1: Formylation Start->Step1 Intermediate1 α-Hydroxymethylene derivative Step1->Intermediate1 Step2 Step 2: Michael Addition (+ Methyl Vinyl Ketone) Intermediate1->Step2 Intermediate2 Diketoaldehyde (IIb) Yield: 71% Step2->Intermediate2 Step3 Step 3: Deformylation Intermediate2->Step3 Intermediate3 Diketone (IIc) Yield: 70% Step3->Intermediate3 Step4 Step 4: Intramolecular Aldol Condensation Intermediate3->Step4 Intermediate4 Unsaturated Bridged Ketone (IIIa) Step4->Intermediate4 Step5 Step 5: Wittig Reaction Intermediate4->Step5 Intermediate5 Methylene derivative Step5->Intermediate5 Step6 Step 6: Hydroboration-Oxidation Intermediate5->Step6 Intermediate6 Primary Alcohol Step6->Intermediate6 Step7 Step 7: Oxidation Intermediate6->Step7 Intermediate7 Aldehyde Step7->Intermediate7 Step8 Step 8: Second Intramolecular Aldol Condensation Intermediate7->Step8 Intermediate8 Hydroxy Ketone Step8->Intermediate8 Step9 Step 9: Oxidation Intermediate8->Step9 End This compound Step9->End

Caption: Workflow of the nine-step total synthesis of this compound.

Troubleshooting_Aldol_Condensation Problem Low yield of Bridged Product in Intramolecular Aldol Condensation Cause1 Undesired Robinson Annulation Problem->Cause1 Cause2 Decomposition of Starting Material Problem->Cause2 Solution1a Use milder base (e.g., K₂CO₃ in MeOH) Cause1->Solution1a Solution1b Lower reaction temperature (Kinetic Control) Cause1->Solution1b Solution2a Ensure high purity of diketone Cause2->Solution2a Solution2b Optimize reaction time Cause2->Solution2b

Caption: Troubleshooting logic for the intramolecular aldol condensation step.

References

Technical Support Center: Overcoming Solubility Issues of Helminthosporal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Helminthosporal in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a natural sesquiterpenoid toxin produced by the fungus Bipolaris sorokiniana.[1][2] Its chemical structure is predominantly non-polar, making it hydrophobic or "water-fearing."[2][3] Consequently, it has very low solubility in aqueous solutions. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve in polar solvents like water, while non-polar compounds dissolve in non-polar or organic solvents.[3][4]

Q2: What are the recommended primary solvents for dissolving this compound?

For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for dissolving hydrophobic compounds for biological assays.[5][6] These solvents can then be used to make stock solutions that are further diluted into aqueous buffers or cell culture media.

Q3: What is the maximum concentration of an organic solvent, like DMSO, that can be used in cell-based experiments?

The final concentration of organic solvents in cell culture should be kept to a minimum to avoid solvent-induced cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), and ideally at or below 0.1%.[7] It is crucial to include a vehicle control in your experiments, which consists of treating cells with the same final concentration of the solvent used to dissolve the this compound.[5]

Q4: How should I prepare a stock solution of this compound?

Q5: My this compound precipitated when I added it to my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. The "Troubleshooting Guide" below provides several strategies to address this, including vortexing during dilution, pre-warming the aqueous medium, and using solubilizing agents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder is not dissolving in the chosen organic solvent. 1. Insufficient solvent volume.2. Low temperature.3. Inappropriate solvent choice.1. Increase the volume of the organic solvent incrementally.2. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.3. Try a different organic solvent, such as dimethylformamide (DMF).
This compound precipitates out of solution after dilution in an aqueous medium. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. The organic solvent concentration is too low to maintain solubility.3. Rapid addition of the stock solution to the aqueous medium.1. Lower the final concentration of this compound in your experiment.2. Increase the final concentration of the organic co-solvent, ensuring it remains within a non-toxic range for your assay (typically <0.5% for DMSO).[7]3. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.4. Consider the use of surfactants like Polysorbate 20 (Tween 20) or complexation agents like cyclodextrins to enhance aqueous solubility.[7][8]
I am observing cytotoxicity in my experiments that may be due to the solvent. 1. The final concentration of the organic solvent is too high.2. The cells are particularly sensitive to the chosen solvent.1. Reduce the final concentration of the organic solvent in your working solution.2. Always include a vehicle control (medium with the same final concentration of the solvent) to differentiate between solvent-induced and compound-induced effects.[5]3. If possible, switch to a less toxic solvent.

Data Presentation: Solubility of this compound

Solvent Predicted Solubility Notes
WaterPoorly Soluble / InsolubleThis compound is a hydrophobic molecule.
Aqueous Buffers (e.g., PBS)Poorly Soluble / InsolubleSimilar to water, high aqueous content leads to poor solubility.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving many non-polar compounds.[6]
EthanolSolubleA polar protic solvent that can dissolve many hydrophobic compounds.
MethanolSolubleSimilar to ethanol.
AcetoneSolubleA polar aprotic solvent suitable for dissolving many organic compounds.
ChloroformSolubleA non-polar solvent.
HexaneLikely SolubleA non-polar solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 2.34 mg of this compound (Molecular Weight: 234.33 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of this compound Solubility (Qualitative and Quantitative)

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Part A: Qualitative Solubility

  • Add a small, known amount of this compound (e.g., 1 mg) to a vial.

  • Add a small volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is soluble at that concentration. If solid particles remain, it is sparingly soluble or insoluble.

Part B: Quantitative Solubility (Gravimetric Method)

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

  • Weigh the vial containing the dried solute. The difference in weight will give you the mass of the dissolved this compound.

  • Calculate the solubility in mg/mL or Molarity.

Signaling Pathway and Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_membrane Plasma Membrane H_ATPase Plasma Membrane H+-ATPase Ion_Leakage Ion Leakage (K+ efflux, H+ influx) H_ATPase->Ion_Leakage Membrane Membrane Damage Membrane->Ion_Leakage This compound This compound This compound->H_ATPase Inhibition This compound->Membrane Direct Interaction Membrane_Potential Depolarization of Membrane Potential Ion_Leakage->Membrane_Potential Cell_Death Cell Death Membrane_Potential->Cell_Death

Caption: Proposed phytotoxic signaling pathway of this compound.

G start Start: This compound Powder add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Gentle Warming (to create stock solution) add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Medium (while vortexing) stock->dilute working Final Working Solution dilute->working precipitate Precipitation? working->precipitate troubleshoot Troubleshoot: - Lower concentration - Use solubilizing agents precipitate->troubleshoot Yes end Use in Experiment precipitate->end No troubleshoot->dilute

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Stabilizing Helminthosporal in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Helminthosporal in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive sesquiterpenoid aldehyde isolated from the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum). Its stability is a significant concern because it is known to be formed from a precursor molecule under mild conditions of heat, acid, or base. This inherent instability can lead to degradation, affecting the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Solvents: The choice of solvent can impact the stability of this compound. Protic solvents or those containing impurities may promote degradation.

  • Oxygen: As an aldehyde, this compound may be prone to oxidation.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following best practices:

  • Storage: Store stock solutions and solid compounds at low temperatures (e.g., -20°C or -80°C) in airtight, light-protecting containers.

  • pH Control: Use buffers to maintain a neutral pH unless the experimental design requires otherwise.

  • Light Protection: Work with this compound in a dark or low-light environment and use amber-colored vials or wrap containers in aluminum foil.

  • Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents are generally preferred.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Fresh Preparations: Prepare working solutions fresh from a stock solution just before use.

Q4: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

  • A reduction in the biological activity of the compound in your experimental assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound in the stock or working solution.- Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the purity of the stock solution using HPLC or LC-MS. - Store stock solutions at -80°C in an amber vial.
Appearance of unknown peaks in HPLC or LC-MS chromatograms. This compound has degraded into one or more byproducts.- Perform forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. - Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[1] - Review your sample handling and storage procedures to identify potential causes of degradation.
Variability between different batches of this compound. The purity of the starting material may vary, or degradation may have occurred during storage.- Always characterize the purity of a new batch of this compound upon receipt. - Store all batches under identical, optimized conditions (cold, dark, dry). - If possible, use a single, well-characterized batch for a series of related experiments.
Precipitation of the compound in aqueous buffers. Poor solubility of this compound in the chosen buffer system.- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. - Ensure the final concentration of the organic solvent is low enough to not affect your experiment and is consistent across all samples. - Evaluate the solubility of this compound in different buffer systems.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

Objective: To determine the stability of this compound at different pH values over time.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration of 50 µg/mL. Ensure the final concentration of the organic solvent is minimal (e.g., <1%).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV method to quantify the remaining percentage of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH value to determine the degradation kinetics.[2]

Hypothetical Data Summary: pH Stability of this compound at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 11)
0100.0100.0100.0100.0100.0
295.298.599.896.190.3
490.196.899.592.581.2
881.394.099.185.465.7
1272.591.298.878.952.1
2455.885.197.960.230.5
Protocol 2: Photostability Assessment of this compound

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 50 µg/mL) in a suitable solvent system (e.g., methanol:water 1:1).

  • Container: Place the solution in a chemically inert and transparent container.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a light source as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Temperature Control: Maintain a constant temperature for both the exposed and dark control samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC-UV method.

  • Data Comparison: Compare the chromatograms of the exposed and control samples to assess for degradation and the formation of photodegradation products.

Hypothetical Data Summary: Photostability of this compound

SampleInitial Concentration (µg/mL)Final Concentration (µg/mL)% RemainingAppearance of Degradation Products
Dark Control50.149.899.4No
Light Exposed50.235.771.1Yes (2 major peaks)

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation/Exposure cluster_analysis 3. Analysis cluster_results 4. Results prep_stock Prepare Stock Solution prep_samples Prepare Samples (Different Conditions: pH, Solvent etc.) prep_stock->prep_samples incubation Incubate at Controlled Temperature/Light prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_proc Quantify Remaining This compound hplc->data_proc kinetics Determine Degradation Kinetics & Half-life data_proc->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway This compound This compound (Aldehyde Group) oxidized_product Oxidized Product (Carboxylic Acid) This compound->oxidized_product Oxidation [O] other_products Other Degradation Products This compound->other_products Hydrolysis / Rearrangement (Acid/Base/Heat) ga_signaling GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds to Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA ubiquitinates Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression activates This compound This compound (Potential Antagonist) This compound->GID1 may interfere with binding

References

Technical Support Center: Optimizing Helminthosporal Concentration for Plant Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Helminthosporal. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing the concentration of this compound for plant growth inhibition.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Plant Growth Inhibition Incorrect Concentration: The concentration of this compound may be too low to elicit an inhibitory response or too high, causing acute toxicity and confounding results.Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a broad range of concentrations and narrow it down based on the observed effects.
Compound Instability: this compound can be unstable under certain conditions (e.g., light, pH, temperature), leading to a loss of bioactivity.Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at a low temperature (e.g., -20°C). Check the pH of your experimental medium, as extreme pH values may affect the compound's stability.
Poor Solubility: this compound may not be fully dissolved in the growth medium, leading to an inaccurate final concentration and uneven exposure for the plants.Use an appropriate solvent (e.g., DMSO, ethanol) to dissolve this compound before adding it to the aqueous growth medium. Ensure the final solvent concentration is low enough not to affect plant growth (typically <0.1%).
Plant Variability: Genetic variability within a plant species or differences in developmental stage can lead to inconsistent responses.Use a genetically uniform plant line if possible. Standardize the age and developmental stage of the plants used in your experiments.
High Variability in Results Between Replicates Uneven Application: Inconsistent application of the this compound solution can result in some plants receiving a higher or lower dose than intended.Ensure thorough mixing of the this compound solution in the growth medium. For soil-based experiments, apply the solution evenly to the soil surface.
Environmental Fluctuations: Variations in light intensity, temperature, or humidity can affect plant growth and their response to chemical treatments.Maintain consistent and controlled environmental conditions throughout the experiment.
Unexpected Growth Promotion Hormesis Effect: At very low concentrations, some inhibitory compounds can have a stimulatory effect on growth, a phenomenon known as hormesis.If you observe growth promotion at your lowest concentrations, expand your dose-response curve to include even lower concentrations to identify the threshold for inhibition.
Interaction with Gibberellin Pathway: Helminthosporic acid, an oxidation product of this compound, is known to act as an agonist for the gibberellin receptor.[1] This could potentially lead to growth promotion under certain conditions.Be aware of this dual potential. If growth promotion is consistently observed, consider investigating the expression of gibberellin-responsive genes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a plant growth inhibition assay?

A1: Based on available data for this compound and its analogues, a starting concentration range of 1 µM to 1 mM is recommended. For instance, analogues of this compound have been shown to inhibit sorghum root growth in the range of 22-82% at a concentration of 10⁻³ M. The related compound, Helminthosporol, has been observed to inhibit wheat shoot growth at concentrations above 30 ppm and root growth at 50 ppm.

Q2: How does this compound inhibit plant growth?

A2: this compound is known to disrupt plant cell membranes, leading to increased permeability and leakage of cellular contents. It can also inhibit mitochondrial respiration, reducing the energy supply for cellular processes essential for growth.

Q3: Is this compound light-sensitive?

A3: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to minimize the exposure of stock solutions and treatment setups to direct light to prevent potential degradation of the compound.

Q4: Can I use this compound in both solid and liquid plant culture systems?

A4: Yes, this compound can be used in both solid (e.g., agar (B569324) plates) and liquid culture systems. Ensure that the compound is evenly distributed in the medium. For solid media, add this compound after autoclaving and when the medium has cooled to a handleable temperature to avoid heat-induced degradation.

Q5: What are the known signaling pathways affected by this compound?

A5: Research has shown that Helminthosporic acid, an oxidation product of this compound, acts as an agonist for the gibberellin receptor GID1.[1] This suggests that this compound may interfere with the gibberellin signaling pathway, which plays a crucial role in regulating plant growth and development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its related compounds on plant growth.

Table 1: Inhibitory Effects of this compound Analogues on Sorghum Root Growth

ConcentrationPercent Inhibition of Root Growth
10⁻³ M22 - 82%

Table 2: Inhibitory Effects of Helminthosporol on Wheat Seedlings

Concentration (ppm)Effect
> 30 ppmInhibition of shoot growth
50 ppmInhibition of root growth
300 ppmPrevention of root emergence

Experimental Protocols

Protocol 1: Root Elongation Inhibition Assay in a 96-Well Plate

Objective: To determine the dose-response effect of this compound on root elongation of a model plant (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana seeds

  • 96-well microplate

  • Murashige and Skoog (MS) medium (liquid)

  • This compound stock solution (in DMSO)

  • Sterile water

  • Growth chamber

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol.

    • Germinate seeds on solid MS medium in a vertical orientation for 3-4 days in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of the this compound stock solution in liquid MS medium to achieve the desired final concentrations. Include a solvent control (MS medium with the same concentration of DMSO as the highest this compound treatment).

  • Assay Setup:

    • Add 100 µL of the prepared treatment solutions to each well of the 96-well plate.

    • Carefully transfer one seedling with a primary root of approximately 0.5 cm into each well.

  • Incubation:

    • Seal the plate with a breathable film and place it in the growth chamber under the same conditions used for germination.

  • Data Collection and Analysis:

    • After 3-5 days of incubation, photograph the plates.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Shoot Growth Inhibition Assay in a Petri Dish

Objective: To assess the effect of this compound on shoot growth of a cereal crop (e.g., wheat).

Materials:

  • Wheat seeds

  • Petri dishes (9 cm)

  • Filter paper

  • This compound stock solution (in ethanol)

  • Sterile water

Procedure:

  • Seed Germination:

    • Place a sterile filter paper in each Petri dish.

    • Arrange 10-15 wheat seeds evenly on the filter paper.

  • Preparation of Treatment Solutions:

    • Prepare a range of this compound concentrations by diluting the stock solution in sterile water. Include a solvent control (water with the same concentration of ethanol (B145695) as the highest this compound treatment).

  • Treatment Application:

    • Add 5 mL of the respective treatment solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation:

    • Seal the Petri dishes with parafilm and place them in a growth chamber with a defined light and temperature regime.

  • Data Collection and Analysis:

    • After 7-10 days, measure the shoot length of each seedling.

    • Calculate the average shoot length for each treatment.

    • Determine the percentage of shoot growth inhibition compared to the solvent control.

    • Analyze the data to identify the effective concentration for shoot growth inhibition.

Signaling Pathways and Experimental Workflows

Gibberellin_Signaling_Pathway_and_Helminthosporal_Interaction cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GID1 GID1 Receptor DELLA DELLA Repressor GID1->DELLA Binds SCF SCF E3 Ligase GID1->SCF Recruits PIF PIF Transcription Factor DELLA->PIF Inhibits Proteasome 26S Proteasome DELLA->Proteasome Degradation Growth_Genes Growth-Promoting Genes PIF->Growth_Genes Activates Growth_Response Growth & Elongation Growth_Genes->Growth_Response SCF->DELLA Ubiquitination GA Gibberellin (GA) GA->GID1 Binds This compound This compound Derivative (Helminthosporic Acid) This compound->GID1 Binds (Agonist)

Caption: Interaction of this compound derivative with the Gibberellin signaling pathway.

Experimental_Workflow_Root_Inhibition A Seed Sterilization & Germination C Transfer Seedlings to 96-Well Plate with Treatments A->C B Prepare this compound Dilutions B->C D Incubate in Growth Chamber C->D E Image Acquisition D->E F Root Length Measurement E->F G Data Analysis (Dose-Response Curve & IC50) F->G

References

Reducing degradation of Helminthosporal during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on reducing the degradation of Helminthosporal during storage. The information is compiled from general chemical principles for sesquiterpenoid aldehydes and best practices in pharmaceutical stability studies, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: As a sesquiterpenoid dialdehyde, this compound is susceptible to degradation from several factors:

  • Oxidation: The aldehyde functional groups are prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1] The primary oxidation product is likely the corresponding carboxylic acid.

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2][3] It is a common practice to protect light-sensitive compounds from exposure.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways like oxidation and hydrolysis.[4][5]

  • pH (Hydrolysis): this compound may be sensitive to acidic or basic conditions. It has been noted that this compound itself can be formed from a precursor under mild acid or base treatment, suggesting its own instability under these conditions.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C or lower in a tightly sealed container.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Moisture: Store in a desiccated environment to minimize moisture exposure.

Q3: How should I store this compound solutions for short-term and long-term use?

A3: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents. For biological assays, DMSO is common, but for storage, aprotic solvents that are less reactive with aldehydes may be preferable. Polar protic solvents, like alcohols, could potentially form hemiacetals or acetals with the aldehyde groups, affecting the compound's integrity.

  • Short-Term Storage: For working solutions, store at 2-8°C for no more than a few days. Prepare fresh solutions for critical experiments.

  • Long-Term Storage: For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere. Repeated freeze-thaw cycles can potentially lead to degradation of sensitive compounds.[6][7]

Q4: What are the visible signs of this compound degradation?

A4: While subtle degradation may not be visible, potential signs include:

  • A change in the physical appearance of the solid, such as color change or clumping.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or GC).

Q5: Which analytical methods are suitable for detecting this compound degradation?

A5: Several analytical techniques can be used to assess the purity and detect degradation products of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and stability-indicating assays.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify volatile degradation products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing non-volatile degradation products.[11][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an assay. Degradation of this compound in the stock solution or during the experiment.Prepare a fresh stock solution from solid material stored under recommended conditions. If possible, confirm the purity of the solution using HPLC.
Appearance of unexpected peaks in HPLC or GC analysis. Degradation of this compound has occurred.Review storage and handling procedures. Ensure the compound is protected from light, oxygen, and elevated temperatures. Characterize the degradation products using MS to understand the degradation pathway.
Inconsistent results between experiments. Instability of this compound in the chosen solvent or repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Evaluate the stability of this compound in the experimental solvent under the assay conditions.
Solid material has changed color or appears clumpy. Potential degradation or moisture absorption.It is recommended to use a fresh, properly stored batch of this compound. The purity of the suspect material should be verified by an analytical method.

Data Presentation

Storage Form Temperature Atmosphere Light Condition Duration
Solid ≤ -20°CInert Gas (e.g., Argon)Dark (Amber Vial)Long-Term (Years)
Stock Solution (Aprotic Solvent) ≤ -80°CInert Gas (e.g., Argon)Dark (Amber Vial)Long-Term (Months)
Working Solution 2-8°CAirDark (Amber Vial)Short-Term (Days)

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: General Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[14]

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours). Analyze at intermediate time points (e.g., 2, 6, 12 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Analyze at various time points.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time and analyze at intervals.

  • Thermal Degradation: Place the solid this compound and a solution in separate vials in an oven at an elevated temperature (e.g., 70°C) for a specified duration.

  • Photodegradation: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C in the dark), by a suitable HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[8][15][16][17]

General Approach:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A gradient elution is generally preferred for separating compounds with different polarities. A typical mobile phase would consist of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a diode array detector.

  • Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all degradation peaks from the parent this compound peak.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Elucidate Pathways analysis->pathway

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Aldehyde_Oxidation This compound This compound (Dialdehyde) Peroxy_Radical Acyl Peroxy Radical This compound->Peroxy_Radical Radical Chain Reaction Carboxylic_Acid Carboxylic Acid Derivative (Degradation Product) This compound->Carboxylic_Acid Initiator Initiator (Light, Heat, Metal Ions) Initiator->Peroxy_Radical Oxygen Atmospheric Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Acid Peroxy Acid Peroxy_Radical->Peroxy_Acid Abstraction of H from another This compound molecule Peroxy_Acid->Carboxylic_Acid Reaction with another This compound molecule

Caption: A potential oxidative degradation pathway for aldehydes like this compound.

References

Technical Support Center: Large-Scale Production of Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Helminthosporal.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Issue 1: Low or Inconsistent this compound Yield in Fermentation

Low or batch-to-batch variability in this compound yield is a primary challenge in large-scale production. The following sections provide potential causes and solutions.

Potential Cause 1: Suboptimal Fermentation Medium Composition

The composition of the culture medium, particularly the carbon-to-nitrogen (C/N) ratio, significantly influences the production of secondary metabolites like this compound.[1]

Troubleshooting Steps:

  • Evaluate C/N Ratio: The optimal C/N ratio is critical for directing the fungal metabolism towards secondary metabolite production.[1] Conduct small-scale experiments to test various carbon and nitrogen sources.

  • Screen Carbon Sources: Test different carbon sources such as glucose, sucrose, or maltose (B56501) at varying concentrations.

  • Screen Nitrogen Sources: Evaluate organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources.

  • Phosphate (B84403) and Trace Elements: Ensure that phosphate levels and essential trace elements are not limiting.

Table 1: Illustrative Data on the Effect of Medium Composition on this compound Yield

Medium Composition (g/L)Carbon Source (50 g/L)Nitrogen Source (5 g/L)C/N RatioThis compound Yield (mg/L)
AGlucosePeptone10:185
BSucrosePeptone10:172
CGlucoseYeast Extract10:195
DGlucoseAmmonium Sulfate10:145
EGlucosePeptone20:1110
FGlucosePeptone5:160

Note: This data is illustrative and based on general principles of fungal secondary metabolite production.

Potential Cause 2: Unfavorable Fermentation Parameters

Physical parameters such as pH, temperature, aeration, and agitation are crucial for optimal fungal growth and this compound biosynthesis.[1][2]

Troubleshooting Steps:

  • Optimize pH: The pH of the culture medium affects enzymatic reactions in the biosynthetic pathway.[1] The optimal pH for many fungal secondary metabolite productions is around 6.0.[1] Maintain a stable pH using a suitable buffer or automated pH control.

  • Optimize Temperature: Temperature influences both fungal growth and the expression of genes related to secondary metabolite production.[1] The optimal temperature for production by fungi like Bipolaris sorokiniana is generally around 25°C.[3]

  • Ensure Adequate Aeration and Agitation: As an aerobic fungus, Bipolaris sorokiniana requires sufficient oxygen for growth and biosynthesis.[4] In shake flask cultures, use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 1:5). In bioreactors, optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels.

Experimental Workflow for Fermentation Optimization

G cluster_0 Strain and Medium Preparation cluster_1 Fermentation cluster_2 Analysis cluster_3 Optimization Inoculum Prepare standardized inoculum of Bipolaris sorokiniana Ferment Inoculate media and run fermentation under controlled pH, temperature, and aeration Inoculum->Ferment Media Prepare fermentation media with varying C/N ratios Media->Ferment Sampling Collect samples at regular intervals Ferment->Sampling Biomass Measure biomass (dry cell weight) Sampling->Biomass HPLC Quantify this compound concentration using HPLC Sampling->HPLC Analyze Analyze data to determine optimal conditions Biomass->Analyze HPLC->Analyze ScaleUp Scale up production using optimized parameters Analyze->ScaleUp

Caption: Workflow for optimizing this compound fermentation conditions.

Issue 2: Poor Recovery of this compound During Extraction and Purification

Inefficient extraction and purification can lead to significant product loss.

Potential Cause 1: Inefficient Initial Extraction from Fermentation Broth

The choice of extraction solvent and the extraction method are critical for maximizing the recovery of this compound from the complex fermentation broth.

Troubleshooting Steps:

  • pH Adjustment: Adjusting the pH of the culture filtrate can improve the partitioning of this compound into the organic solvent. An acidic pH (e.g., pH 2 with 1N HCl) is often used.[3]

  • Solvent Selection: Use a water-immiscible organic solvent that has a high affinity for this compound. Ethyl acetate (B1210297) and chloroform (B151607) are commonly used for the extraction of fungal secondary metabolites.[3]

  • Adsorbent Treatment: The use of activated charcoal can help in adsorbing the toxin from the filtrate, which can then be eluted with a suitable solvent.[3]

Potential Cause 2: Suboptimal Chromatography Conditions

Column chromatography is a key step in purifying this compound, and its efficiency depends on the choice of stationary and mobile phases.

Troubleshooting Steps:

  • Stationary Phase Selection: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like sesquiterpenoids.[5]

  • Mobile Phase Optimization: A gradient of non-polar to polar solvents is typically used to elute compounds from a silica gel column. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Downstream Processing Workflow for this compound

G cluster_0 Primary Recovery cluster_1 Extraction cluster_2 Purification Filtration Filter fermentation broth to remove mycelia pH_Adjust Adjust filtrate to pH 2 Filtration->pH_Adjust Adsorption Adsorb toxin onto activated charcoal pH_Adjust->Adsorption Elution Elute from charcoal with ethanol (B145695) Adsorption->Elution Solvent_Ext Partition into chloroform Elution->Solvent_Ext Concentration Concentrate the crude extract Solvent_Ext->Concentration Column_Chrom Silica gel column chromatography Concentration->Column_Chrom Fraction_Collection Collect fractions Column_Chrom->Fraction_Collection Purity_Check Analyze fractions by TLC/HPLC Fraction_Collection->Purity_Check Final_Product Pool pure fractions and evaporate solvent Purity_Check->Final_Product

Caption: A typical downstream processing workflow for this compound.

Issue 3: Inaccurate Quantification of this compound

Accurate quantification is essential for process monitoring and yield calculation.

Potential Cause: Non-validated Analytical Method

The use of a non-validated or unsuitable analytical method can lead to inaccurate results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying secondary metabolites.[6]

Troubleshooting Steps:

  • Method Validation: Validate the HPLC method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

  • Optimize Chromatographic Conditions:

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a good starting point. Isocratic or gradient elution can be used.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Internal Standard: Use an internal standard to improve the accuracy and precision of quantification.

Table 2: Suggested HPLC-UV Method Parameters for this compound Quantification

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength Scan for λmax (typically in the range of 200-400 nm for similar compounds)
Column Temperature Ambient or controlled at 25°C

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound in a large-scale fermentation?

A1: The yield of this compound can vary significantly depending on the fungal strain, medium composition, and fermentation conditions. Yields in the range of tens to a few hundreds of milligrams per liter have been reported for fungal sesquiterpenoids in unoptimized conditions. Through systematic optimization, it is possible to achieve significantly higher titers.

Q2: How can I confirm the identity of the purified this compound?

A2: The identity of the purified compound should be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups. Comparison of the obtained data with published literature values for this compound is essential for confirmation.

Q3: What are the key stability concerns for this compound during production and storage?

A3: Like many natural products, this compound may be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Extremes of pH may cause degradation. It is advisable to store purified this compound in a neutral or slightly acidic buffer or as a dry solid.[7]

  • Temperature: High temperatures can accelerate degradation. Store purified this compound at low temperatures (e.g., -20°C) for long-term stability.[8]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Store samples in amber vials or protected from light.[9]

This compound Biosynthesis and Potential Regulatory Points

G cluster_0 Mevalonate Pathway cluster_1 Sesquiterpene Synthesis cluster_2 Post-Cyclization Modification cluster_3 Regulation AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Cyclase Sesquiterpene Cyclase FPP->Sesquiterpene_Cyclase Helminthosporal_Precursor This compound Precursor Sesquiterpene_Cyclase->Helminthosporal_Precursor Oxidation Oxidation Steps (P450s) Helminthosporal_Precursor->Oxidation This compound This compound Oxidation->this compound Feedback Feedback Inhibition Feedback->FPP Potential Gene_Expression Gene Expression (pH, Temperature, Nutrients) Gene_Expression->Sesquiterpene_Cyclase Gene_Expression->Oxidation

Caption: Simplified biosynthetic pathway of this compound and potential regulatory points.

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • From a stock culture of Bipolaris sorokiniana on a Potato Dextrose Agar (PDA) slant, inoculate a fresh PDA plate.

  • Incubate at 25°C for 7-10 days until the plate is fully covered with mycelia and spores.

  • Flood the plate with 10 mL of sterile 0.05% Tween 80 solution.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile tube.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension with sterile water to the desired concentration for inoculating the fermentation medium.

Protocol 2: Extraction of Crude this compound
  • After fermentation, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Adjust the pH of the cell-free culture filtrate to 2.0 with 1N HCl.[3]

  • Add activated charcoal (e.g., 10 g/L) to the acidified filtrate and stir overnight at room temperature.[3]

  • Separate the charcoal from the liquid by centrifugation or filtration.[3]

  • Wash the charcoal with distilled water and then elute the adsorbed compounds with ethanol.[3]

  • Filter to remove the charcoal and concentrate the ethanol eluate under reduced pressure.

  • Resuspend the residue in water and extract with an equal volume of chloroform three times.[3]

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound extract.

Protocol 3: HPLC Analysis of this compound
  • Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Chromatographic Conditions: Use the conditions outlined in Table 2 or an optimized and validated in-house method.

  • Quantification: Integrate the peak area corresponding to this compound in the sample chromatogram and determine the concentration using the calibration curve.

References

Refining the purification process of Helminthosporal to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Helminthosporal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound preparations?

A1: Impurities in this compound can originate from both isolation from natural sources (e.g., Cochliobolus sativus) and chemical synthesis.

  • From Fungal Cultures: Co-extracted fungal metabolites with similar polarity to this compound are the primary impurities. These can include other sesquiterpenoids, sterols (like ergosterol), and fatty acids.[1]

  • From Chemical Synthesis: Impurities often consist of unreacted starting materials, reagents, and byproducts from various reaction steps such as incomplete oxidation or reduction. Isomers of this compound can also be formed.

Q2: What are the initial steps for purifying crude this compound extract?

A2: For crude extracts from fungal cultures, a typical initial purification workflow involves:

  • Charcoal Adsorption: The active compound is adsorbed onto activated charcoal.

  • Solvent Elution: The charcoal is then washed with a solvent like chloroform (B151607) to elute this compound.

  • Filtration through Alumina (B75360): This step helps remove more polar impurities.

  • Low-Pressure Distillation and Recrystallization: These are the final steps to obtain crystalline this compound.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Column chromatography is a highly effective method for purifying this compound. Silica (B1680970) gel is a common stationary phase, and a gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) is typically used. For higher purity, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) can be employed.

Q4: How can I assess the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of this compound and identify impurities.

Q5: What are the potential degradation pathways for this compound, and how can I minimize them?

A5: As a sesquiterpenoid aldehyde, this compound is susceptible to oxidation and isomerization.

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids, especially when exposed to air and light. To minimize this, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

  • Isomerization: Changes in pH or temperature can potentially lead to isomerization. It is advisable to work with neutral pH solutions and avoid excessive heat during the purification process.

Troubleshooting Guides

Low Yield After Purification
Possible Cause Recommendation
Incomplete elution from the purification matrix (e.g., silica gel, charcoal). Optimize the eluting solvent system. For silica gel chromatography, gradually increase the polarity of the mobile phase. For charcoal, ensure the eluting solvent has sufficient strength to desorb the compound.
Degradation of this compound during purification. Minimize exposure to heat, light, and oxygen. Use degassed solvents and perform purification steps at lower temperatures if possible.
Loss of product during solvent removal or transfer. Use careful techniques for solvent evaporation (e.g., rotary evaporator at a controlled temperature and pressure). Ensure complete transfer of the product between vessels.
Persistent Impurities in the Final Product
Impurity Type Troubleshooting Steps
Co-eluting compounds of similar polarity. * Modify the chromatographic conditions: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel, or a different type of HPLC column). * Recrystallization: Attempt recrystallization from a different solvent or solvent mixture.
Thermally labile impurities. If using distillation, ensure the pressure is low enough to allow for distillation at a lower temperature to prevent the degradation of impurities into other hard-to-remove compounds.
Starting materials or reagents from synthesis. * Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble reagents. * Optimize reaction conditions: Ensure the reaction goes to completion to minimize the presence of starting materials.

Experimental Protocols

Protocol 1: General Purification of this compound from Fungal Culture Broth
  • Adsorption: Add activated charcoal to the fungal culture filtrate and stir for several hours.

  • Filtration: Separate the charcoal from the filtrate using a Buchner funnel.

  • Elution: Suspend the charcoal in chloroform and stir to elute the adsorbed compounds. Repeat this step multiple times.

  • Concentration: Combine the chloroform extracts and remove the solvent under reduced pressure.

  • Alumina Filtration: Dissolve the crude extract in a minimal amount of a non-polar solvent and pass it through a short column of alumina.

  • Distillation: Purify the resulting oil by distillation at low pressure.

  • Recrystallization: Dissolve the distilled product in a suitable solvent (e.g., ethanol-water mixture) and allow it to crystallize.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 360 nm (after derivatization with DNPH if necessary for better sensitivity for the aldehyde groups).

  • Injection Volume: 20 µL.

Note: This is a general method and may require optimization for your specific sample and HPLC system.

Data Presentation

Table 1: Illustrative Purification of this compound from a Fungal Culture

Purification Step Starting Mass (g) Mass Obtained (g) Purity (%) Yield (%)
Crude Chloroform Extract10.010.015100
After Alumina Filtration10.04.54045
After Distillation4.52.08520
After Recrystallization2.01.2>9812

This data is for illustrative purposes only and actual results may vary.

Visualizations

experimental_workflow start Crude this compound Extract step1 Column Chromatography (Silica Gel) start->step1 step2 Fraction Collection and TLC Analysis step1->step2 step3 Solvent Evaporation step2->step3 step4 Purity Assessment (HPLC, GC-MS) step3->step4 end_pure Pure this compound (>98%) step4->end_pure Purity OK end_impure Impure Fractions (<98%) step4->end_impure Purity Not OK repurify Repurify end_impure->repurify repurify->step1

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of this compound q1 Are there multiple spots on TLC? start->q1 a1_yes Optimize Chromatography q1->a1_yes Yes a1_no Check for non-UV active impurities q1->a1_no No end Re-assess purity a1_yes->end q2 Is the impurity volatile (GC-MS)? a1_no->q2 a2_yes Use low-pressure distillation q2->a2_yes Yes a2_no Consider derivatization to aid separation q2->a2_no No a2_yes->end q3 Is degradation suspected? a2_no->q3 a3_yes Modify purification to be milder (lower temp, inert atmosphere) q3->a3_yes Yes a3_no Impurity is likely a stable isomer or related compound q3->a3_no No a3_yes->end a3_no->end

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Technical Support Center: Helminthosporal Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Helminthosporal bioactivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible Bioactivity Results

Q1: My bioactivity results for this compound are highly variable between experiments. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors related to its chemical properties and handling. As a sesquiterpenoid, this compound's solubility can be a major issue.

  • Solubility and Aggregation: this compound is a hydrophobic molecule with poor aqueous solubility.[1] If not properly dissolved, it can precipitate out of your assay medium or form aggregates, leading to an underestimation of its true bioactivity. These aggregates can also sometimes lead to non-specific activity, further confounding results.[1] It is crucial to ensure complete solubilization.

  • Solvent Effects: The choice and final concentration of the solvent used to dissolve this compound are critical. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but its final concentration should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[1]

  • Compound Stability: Natural products can be unstable and degrade under certain conditions (e.g., exposure to light, temperature fluctuations, or reactive solvents).[2][3] This degradation can lead to a loss of activity over time.

Troubleshooting Steps:

  • Optimize Solubilization: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into your aqueous assay buffer, do so with vigorous mixing to minimize precipitation.

  • Determine Solvent Tolerance: Before starting your bioactivity assays, perform a solvent tolerance experiment with your specific cell line or organism to determine the maximum concentration of the solvent that does not cause any adverse effects.[1]

  • Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.

  • Control Experiments: Always include appropriate controls, such as a vehicle control (medium with the same final concentration of solvent) to account for any effects of the solvent itself.[1]

Issue 2: Suspected False Positives in Cytotoxicity Assays

Q2: I am observing high cytotoxicity with this compound in an MTT assay, but I'm not sure if it's a genuine effect. How can I verify this?

A2: The MTT assay is a common method for assessing cell viability, but it is prone to interference from natural products, which can lead to false-positive results.[4] this compound, due to its chemical nature, could potentially interfere with this assay.

  • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to its formazan (B1609692) product, mimicking the metabolic activity of viable cells and leading to an overestimation of viability or masking of true cytotoxicity.[4][5]

  • Color Interference: If this compound solutions have a strong color, they can absorb light at the same wavelength used to measure formazan, leading to inaccurate readings.[1]

  • Precipitation: Precipitation of this compound in the assay wells can interfere with the optical density readings.

Troubleshooting and Validation Steps:

  • Cell-Free Control: Run a control experiment with this compound in cell-free media containing the MTT reagent. This will determine if the compound directly reduces MTT.[6]

  • Visual Inspection: Microscopically examine the cells after treatment with this compound to look for any signs of precipitation or compound aggregation.[1]

  • Use an Orthogonal Assay: Confirm your results using a different viability assay that has a different mechanism of action. Good alternatives include:

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes.[7]

    • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[8]

    • Dye Exclusion Assays (e.g., Trypan Blue): Stains cells with compromised membranes.[9]

Issue 3: Artifacts in Antifungal Susceptibility Testing

Q3: I'm performing a broth microdilution assay to test the antifungal activity of this compound, but the results are unclear. What are some potential pitfalls?

A3: Broth microdilution is a standard method for antifungal susceptibility testing, but several factors can influence the outcome, especially when testing natural products.

  • Inoculum Effect: The density of the fungal inoculum can significantly impact the minimum inhibitory concentration (MIC) values.

  • Media Composition: The components of the culture medium can interact with this compound, affecting its bioavailability and activity.

  • Endpoint Determination: Visual determination of growth inhibition can be subjective.

Troubleshooting Steps:

  • Standardized Inoculum: Prepare the fungal inoculum according to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency.[10][11]

  • Appropriate Media: Use a standardized medium like RPMI-1640 as recommended by CLSI guidelines for antifungal testing.[11]

  • Quantitative Endpoint: If possible, use a quantitative method to determine the endpoint, such as measuring the optical density at a specific wavelength, to reduce subjectivity.

  • Fungicidal vs. Fungistatic Activity: To determine if this compound is fungicidal or fungistatic, you can subculture aliquots from wells with no visible growth onto fresh agar (B569324) plates and observe for colony formation.[12]

Quantitative Data Summary

Table 1: Recommended Solvent Concentrations for Cellular Assays

SolventRecommended Max. Final ConcentrationNotes
DMSO< 0.5% (v/v)Most commonly used solvent for hydrophobic natural products. Perform a solvent tolerance test for your specific cell line.[1]
Ethanol< 0.5% (v/v)Can be an alternative to DMSO, but also requires a tolerance test.

Table 2: Comparison of Cell Viability Assays

AssayPrinciplePotential for this compound Interference
MTT Measures metabolic activity via reduction of tetrazolium salt.[5]High (direct reduction, color interference, precipitation).[4][6]
LDH Measures release of lactate dehydrogenase from damaged cells.[7]Low to moderate (potential for enzyme inhibition).
ATP-based Quantifies ATP as a marker of viable cells.[8]Low (less prone to colorimetric or redox interference).
Trypan Blue Stains non-viable cells with compromised membranes.[9]Low (based on physical membrane integrity).

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for this compound (adapted from CLSI M38-A2)

This protocol provides a general framework. Specific parameters may need to be optimized for the fungal species being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the spore concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute the suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).[11]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. For a more objective measure, the optical density at 600 nm can be read using a microplate reader.

Protocol 2: MTT Cytotoxicity Assay with Controls for this compound Interference

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions.

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell-Free Interference Control:

    • In a separate 96-well plate without cells, add 100 µL of the same serial dilutions of this compound in culture medium.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (both cell plate and cell-free plate).[13]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance values of the cell-free plate from the cell plate to correct for any direct MTT reduction by this compound.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Artifact_Troubleshooting_Workflow cluster_start Start: Inconsistent Bioactivity cluster_solubility Step 1: Assess Compound Properties cluster_assay_interference Step 2: Rule Out Assay Interference cluster_controls Step 3: Implement Rigorous Controls cluster_end Conclusion Start Inconsistent or Unexpected Results Solubility Check Solubility & Aggregation (Visual inspection, DLS) Start->Solubility Is the compound fully dissolved? Solvent Verify Solvent Concentration (<0.5% DMSO) Solubility->Solvent Yes Reassess Re-evaluate Hypothesis or Purify Compound Solubility->Reassess No, precipitation observed CellFree Perform Cell-Free Assay (e.g., with MTT reagent) Solvent->CellFree Yes, concentration is appropriate Solvent->Reassess No, concentration too high Orthogonal Use Orthogonal Assay (e.g., LDH, ATP-based) CellFree->Orthogonal No direct interference CellFree->Reassess Interference detected Vehicle Include Vehicle Control (Solvent only) Orthogonal->Vehicle Results confirmed Orthogonal->Reassess Results discrepant Positive Use Positive Control (Known active compound) Vehicle->Positive Controls behave as expected Vehicle->Reassess Control issues Reliable Reliable Bioactivity Data Positive->Reliable All checks passed

Caption: Troubleshooting workflow for identifying and mitigating artifacts in this compound bioactivity assays.

Helminthosporal_MoA This compound This compound PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Interacts with MembranePermeability Increased Membrane Permeability PlasmaMembrane->MembranePermeability Disrupts IonLeakage Ion Leakage (e.g., H+) MembranePermeability->IonLeakage CellularEffects Downstream Cellular Effects (e.g., inhibition of phosphorylation, 1,3-beta-glucan synthase) IonLeakage->CellularEffects Leads to Cytotoxicity Cytotoxicity CellularEffects->Cytotoxicity Results in

Caption: Simplified signaling pathway of this compound's mechanism of action, highlighting its effect on the plasma membrane.[14]

References

Technical Support Center: Optimizing HPLC for Helminthosporal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Helminthosporal and related sesquiterpenoid toxins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC conditions for this compound analysis?

A1: A reliable starting point for the analysis of this compound and similar toxins, such as Bipolaroxin, is a Reverse-Phase HPLC (RP-HPLC) method. A validated method utilizes a C18 column with a mobile phase of methanol (B129727) and water in an 80:20 (v/v) ratio.[1] The flow rate should be maintained at 1.0 mL/min, and detection can be effectively performed at a UV wavelength of 280 nm.[1]

Q2: I am not getting any peaks in my chromatogram. What should I check?

A2: If you are not observing any peaks, there could be several causes. Systematically check the following:

  • Detector Lamp: Ensure the detector lamp is on and has not reached the end of its lifespan.

  • System Connections: Verify that all fittings are secure and there are no leaks in the system.

  • Flow Rate: Confirm that the pump is delivering the mobile phase at the set flow rate and that there is sufficient mobile phase in the reservoir.

  • Sample Preparation: Your sample may not have been extracted or diluted correctly. Review your sample preparation protocol to ensure the analyte is soluble in the mobile phase and at a detectable concentration.

  • Injector: Check for obstructions or airlocks in the sample loop.

Q3: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape is a common issue. For peak tailing, especially with compounds that have amine groups, consider adding a buffer to your mobile phase to control the pH. If using a silica-based C18 column, residual silanol (B1196071) interactions can cause tailing; using a column with high-purity silica (B1680970) or end-capping can mitigate this. For both tailing and fronting, ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Column overloading can also lead to distorted peaks, so try injecting a smaller sample volume.

Q4: My retention times are drifting between injections. What is the cause?

A4: Retention time instability can compromise your results. Common causes include:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. Insufficient equilibration is a frequent cause of drift.

  • Mobile Phase Composition: If your mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Preparing the mobile phase manually (pre-mixing) can often resolve this. Evaporation of the more volatile solvent component (e.g., methanol) from the reservoir can also alter the composition over time.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.

  • Column Contamination: A buildup of contaminants on the column can alter its chemistry. Implement a regular column washing procedure.

Q5: The pressure in my HPLC system is too high. What should I do?

A5: High backpressure can damage your pump and column. To diagnose the issue, systematically disconnect components:

  • First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.

  • If pressure is still high, disconnect the tubing before the injector. This will help isolate whether the blockage is in the tubing or the injector. A common cause of high pressure is a blocked column inlet frit. This can often be resolved by back-flushing the column. If that fails, the frit may need to be replaced. To prevent this, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

Experimental Protocols & Data

Protocol 1: Quantitative Analysis of this compound-related Toxins

This protocol is adapted from a validated method for Bipolaroxin, a sesquiterpene toxin structurally related to this compound, produced by Bipolaris sorokiniana.[1]

1. Sample Preparation (from culture filtrate): a. Grow the fungal isolate (Bipolaris sorokiniana) in a suitable liquid medium for the desired period. b. Separate the mycelium from the culture filtrate by filtration. c. Extract the crude toxin from the filtrate using a suitable organic solvent such as ethyl acetate. d. Evaporate the organic solvent under reduced pressure to obtain the crude extract. e. Re-dissolve the extract in the mobile phase (Methanol:Water, 80:20 v/v) to a known concentration. f. Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions: a. Set up the HPLC system, ensuring it is clean and free of leaks. b. Install the analytical column and equilibrate the system by running the mobile phase through it for at least 30 minutes or until a stable baseline is achieved. c. Set the instrument parameters according to the table below. d. Inject a 20 µL aliquot of the prepared standard or sample. e. Record the chromatogram and determine the peak area for quantification.

HPLC Parameters Summary

The following table summarizes the recommended HPLC conditions for the analysis of this compound-related toxins.[1]

ParameterRecommended Condition
Stationary Phase Lichrosorb C18 Column (5 µm, 250 mm x 4.6 mm)
Mobile Phase Methanol : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector
Wavelength 280 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25-30 °C for better stability)

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues and the general experimental process.

HPLC_Troubleshooting_Peak_Issues Troubleshooting Flowchart for Peak Problems start Peak Problem Identified no_peaks No Peaks / Very Small Peaks start->no_peaks bad_shape Poor Peak Shape (Tailing, Fronting, Split) start->bad_shape rt_drift Retention Time Drift start->rt_drift check_lamp Check Detector Lamp & Connections no_peaks->check_lamp check_flow Verify Flow Rate & Mobile Phase Level no_peaks->check_flow check_sample Review Sample Prep (Concentration/Solubility) no_peaks->check_sample check_injector Inspect Injector for Blockages no_peaks->check_injector check_solvent Sample Solvent/ Mobile Phase Mismatch? bad_shape->check_solvent check_overload Column Overload? (Reduce Injection Vol.) bad_shape->check_overload check_column Column Contamination or Void? bad_shape->check_column check_ph Mobile Phase pH Incorrect? bad_shape->check_ph check_equilibration Insufficient Column Equilibration? rt_drift->check_equilibration check_temp Temperature Fluctuations? rt_drift->check_temp check_mp Mobile Phase Composition Changing? rt_drift->check_mp check_leaks System Leaks? rt_drift->check_leaks

Caption: A logical flowchart for diagnosing common HPLC peak problems.

HPLC_Workflow General Workflow for this compound Analysis prep_sample 1. Sample Preparation (Extraction from Culture) injection 4. Sample Injection (20 µL) prep_sample->injection prep_mobile 2. Mobile Phase Preparation (Methanol:Water 80:20) instrument_setup 3. Instrument Setup & Equilibration (C18 Column, 1 mL/min, 280 nm) prep_mobile->instrument_setup instrument_setup->injection separation 5. Chromatographic Separation injection->separation detection 6. UV Detection at 280 nm separation->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Helminthosporal Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to the low bioactivity of synthetic Helminthosporal batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana. Its primary mode of action is the disruption of plant cell membrane permeability. It directly affects the plasmalemma and tonoplast, leading to leakage of cellular contents, which is a key indicator of its phytotoxic activity. This disruption of membrane integrity is a primary contributor to its toxic effects on plants.

Q2: My synthetic this compound batch shows significantly lower phytotoxicity than expected. What are the likely reasons?

Low bioactivity in synthetic this compound can stem from several factors:

  • Incorrect Stereochemistry: this compound is a complex molecule with multiple chiral centers. The precise three-dimensional arrangement of atoms is crucial for its biological activity. Errors during synthesis can lead to the formation of inactive or less active stereoisomers.

  • Impurities: Residual solvents, unreacted starting materials, or byproducts from the synthesis can interfere with the bioassay, either by inhibiting the activity of this compound or by exerting their own toxic effects, thus confounding the results.

  • Compound Instability: Sesquiterpenoid aldehydes like this compound can be susceptible to degradation, especially under improper storage conditions (e.g., exposure to light, high temperatures, or reactive atmospheric conditions).

  • Solubility Issues: Poor solubility of the synthetic compound in the assay medium can lead to an underestimation of its true potency. If the compound precipitates, its effective concentration will be lower than intended.

  • Assay-Specific Problems: The observed low activity might be related to the experimental setup, including the choice of plant species, cell line, incubation time, or the specific endpoint being measured.

Q3: How can I confirm the identity and purity of my synthetic this compound?

It is crucial to thoroughly characterize each new batch of synthetic this compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry by comparing the spectra with published data for the natural product.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition and confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and identify the presence of any impurities. A purity level of >95% is generally recommended for bioassays.

  • Chiral Chromatography or Derivatization: To separate and quantify the different stereoisomers present in the synthetic mixture.

Troubleshooting Guide

If you are experiencing low bioactivity with your synthetic this compound, follow this systematic troubleshooting workflow.

Diagram of Troubleshooting Workflow

TroubleshootingWorkflow start Low Bioactivity Observed verify_compound Step 1: Verify Compound Integrity start->verify_compound verify_structure Check Structure (NMR, HRMS) verify_compound->verify_structure structure_correct Structure Correct? verify_structure->structure_correct resynthesize Resynthesize Compound structure_correct->resynthesize No check_purity Analyze Purity (HPLC) structure_correct->check_purity Yes resynthesize->verify_compound purity_ok Purity >95%? check_purity->purity_ok repurify Repurify Compound purity_ok->repurify No check_stereochemistry Assess Stereochemistry (Chiral HPLC) purity_ok->check_stereochemistry Yes repurify->check_purity stereochemistry_ok Correct Stereoisomer? check_stereochemistry->stereochemistry_ok chiral_separation Perform Chiral Resolution stereochemistry_ok->chiral_separation No troubleshoot_assay Step 2: Troubleshoot Bioassay stereochemistry_ok->troubleshoot_assay Yes chiral_separation->check_stereochemistry check_solubility Evaluate Solubility troubleshoot_assay->check_solubility solubility_ok Compound Soluble? check_solubility->solubility_ok optimize_formulation Optimize Formulation (e.g., co-solvents) solubility_ok->optimize_formulation No review_protocol Review Assay Protocol solubility_ok->review_protocol Yes optimize_formulation->check_solubility protocol_ok Protocol Appropriate? review_protocol->protocol_ok modify_protocol Modify Protocol (e.g., incubation time, concentration) protocol_ok->modify_protocol No check_controls Examine Positive/Negative Controls protocol_ok->check_controls Yes modify_protocol->review_protocol controls_ok Controls Behaving as Expected? check_controls->controls_ok troubleshoot_reagents Troubleshoot Assay Reagents/Cell Viability controls_ok->troubleshoot_reagents No end Bioactivity Confirmed/Issue Resolved controls_ok->end Yes troubleshoot_reagents->check_controls

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Data Presentation

Table 1: Reported Phytotoxic Activity of this compound and its Analogs

CompoundPlant SpeciesBioassayEndpointReported Activity (IC₅₀/EC₅₀)
This compoundBarley (Hordeum vulgare)Root ElongationInhibition of root growth~50 µM
This compoundWheat (Triticum aestivum)Coleoptile GrowthInhibition of coleoptile elongation~30 ppm
Helminthosporic AcidBarley (Hordeum vulgare)Endosperm Bioassayα-amylase inductionActive
Synthetic Analog 1Sorghum (Sorghum bicolor)Radicle GrowthInhibition of radicle growth22-82% inhibition at 10⁻³ M[1][2]
Synthetic Analog 2Cucumber (Cucumis sativus)Radicle GrowthStimulation of radicle growthUp to 127% stimulation at 10⁻³ M[1][2]

Experimental Protocols

Protocol 1: Betacyanin Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of betacyanin pigment from beetroot (Beta vulgaris) tissue.[3]

Materials:

  • Fresh, healthy beetroot

  • Synthetic this compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 10 mM MES-NaOH, pH 6.5)

  • Cork borer (e.g., 5 mm diameter)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare beetroot discs (5 mm diameter, 1 mm thick) using a cork borer and a sharp blade.

  • Wash the discs thoroughly with deionized water to remove surface pigments.

  • Place a set number of discs (e.g., 5) into each well of a 24-well plate.

  • Prepare serial dilutions of your synthetic this compound in the assay buffer. Include a vehicle control (DMSO in buffer) and a positive control (e.g., a known membrane-disrupting agent).

  • Add the this compound solutions and controls to the wells containing the beetroot discs.

  • Incubate at room temperature for a defined period (e.g., 2-4 hours), with gentle agitation.

  • After incubation, transfer an aliquot of the supernatant from each well to a 96-well plate.

  • Measure the absorbance of the supernatant at 537 nm using a spectrophotometer.

  • To determine the total betacyanin content, freeze the remaining beetroot discs to cause complete membrane disruption, then thaw and measure the absorbance of the supernatant.

  • Express the betacyanin leakage as a percentage of the total content.

Diagram of Betacyanin Leakage Assay Workflow

BetacyaninAssay start Prepare Beetroot Discs wash Wash Discs start->wash dispense Dispense Discs into Plate wash->dispense add_solutions Add Solutions to Wells dispense->add_solutions total_leakage Determine Total Betacyanin (Freeze-Thaw) dispense->total_leakage prepare_solutions Prepare this compound Dilutions prepare_solutions->add_solutions incubate Incubate add_solutions->incubate measure_leakage Measure Supernatant Absorbance (537 nm) incubate->measure_leakage calculate Calculate % Leakage measure_leakage->calculate total_leakage->calculate end Data Analysis calculate->end

Caption: Workflow for the betacyanin leakage assay.

Protocol 2: Seed Germination and Root Elongation Assay

This assay assesses the phytotoxic effect of a compound on the early stages of plant development.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, or barley)

  • Synthetic this compound stock solution

  • Sterile distilled water

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a range of this compound concentrations in sterile distilled water. Include a vehicle control.

  • Aseptically place one or two layers of sterile filter paper in each Petri dish.

  • Moisten the filter paper with a defined volume of the corresponding this compound solution or control.

  • Place a specific number of seeds (e.g., 10-20) evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 3-5 days.

  • After the incubation period, count the number of germinated seeds in each dish.

  • Measure the primary root length of each germinated seedling.

  • Calculate the germination percentage and the average root length for each treatment.

  • Express the results as a percentage of the control.

Mandatory Visualizations

Signaling Pathway

Diagram of this compound's Effect on Plant Cell Membranes

SignalingPathway This compound Synthetic this compound CellMembrane Plant Cell Membranes (Plasmalemma & Tonoplast) This compound->CellMembrane Direct Interaction MembraneDamage Increased Permeability & Membrane Damage CellMembrane->MembraneDamage IonLeakage Ion & Solute Leakage (e.g., Betacyanin) MembraneDamage->IonLeakage Phytotoxicity Phytotoxicity (Inhibition of Growth) IonLeakage->Phytotoxicity

Caption: this compound's mechanism of action on plant cell membranes.

References

Technical Support Center: Improving the Selectivity of Helminthosporal's Phytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Helminthosporal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at improving the selectivity of this phytotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a phytotoxic sesquiterpenoid dialdehyde (B1249045) that primarily exerts its toxic effects by disrupting cell membrane integrity and inhibiting mitochondrial function. It directly damages the plasmalemma and tonoplast, leading to increased membrane permeability and leakage of cellular contents.[1][2] Additionally, it can inhibit mitochondrial electron transport and oxidative phosphorylation, which reduces the cellular energy (ATP) supply.[3]

Q2: How can the selectivity of this compound's phytotoxic effects be improved?

A2: Improving the selectivity of this compound can be approached through several strategies:

  • Formulation with Adjuvants: The use of specific adjuvants, such as surfactants, oils, and buffers, can modify the uptake and translocation of this compound in different plant species, potentially enhancing its effect on target weeds while minimizing damage to crops.[1][2][3] Adjuvants can influence droplet size, adhesion to the leaf surface, and penetration of the cuticle.[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can lead to the discovery of compounds with more selective phytotoxicity. Modifications to the functional groups of the this compound molecule can alter its interaction with plant tissues.[4]

  • Targeted Application: Utilizing application methods that physically target the weed species and minimize contact with the crop can improve selectivity. This can include shielded spraying or directed application.

  • Exploiting Differential Metabolism: Some plant species may possess more efficient detoxification pathways for sesquiterpenoid toxins. Understanding these pathways can inform the selection of tolerant crops or the development of safeners that enhance detoxification in the crop species.

Q3: Are there known differences in susceptibility to this compound between monocot and dicot plants?

A3: Yes, studies on this compound and its analogues have shown differential effects between monocots and dicots. For example, some analogues have been observed to inhibit the root growth of sorghum (a monocot) while stimulating the root growth of cucumber (a dicot).[4] This differential susceptibility is likely due to a combination of factors including differences in cell wall composition, membrane lipid composition, and metabolic detoxification pathways.

Q4: What are the visual symptoms of this compound phytotoxicity on plants?

A4: Common visual symptoms of this compound phytotoxicity include chlorosis (yellowing of leaves), necrosis (tissue death, appearing as brown or black lesions), stunting of growth, and wilting.[5] In root assays, you may observe inhibition of root elongation and browning of the root tissue.

Troubleshooting Guides

Problem 1: Inconsistent or no phytotoxic effect observed in bioassays.

  • Possible Cause: Poor solubility or stability of this compound in the assay medium.

    • Solution: Ensure this compound is fully dissolved. A small amount of a suitable solvent like DMSO or ethanol (B145695) can be used to prepare a stock solution before diluting it in the aqueous medium. Include a solvent control in your experiment to rule out any effects of the solvent itself.

  • Possible Cause: Insufficient uptake by the plant tissue.

    • Solution: For foliar applications, consider adding a non-ionic surfactant to the solution to improve leaf wetting and cuticle penetration. For root assays, ensure the roots are in direct and continuous contact with the treatment solution.

  • Possible Cause: The plant species or cultivar used is tolerant to this compound.

    • Solution: If possible, test a range of plant species, including known susceptible species, to confirm the activity of your this compound stock.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Store this compound stock solutions at a low temperature (e.g., -20°C) and protected from light. Prepare fresh working solutions for each experiment.

Problem 2: High variability in results between replicates.

  • Possible Cause: Inconsistent application of the treatment solution.

    • Solution: Ensure uniform application of the this compound solution to all replicates. For spray applications, use a calibrated sprayer to deliver a consistent volume. For root assays, ensure equal volumes of the treatment solution are used for each plant.

  • Possible Cause: Variation in the age or health of the plant material.

    • Solution: Use plants of a uniform age and developmental stage for your experiments. Discard any plants that show signs of stress, disease, or physical damage before starting the experiment.

  • Possible Cause: Environmental heterogeneity in the growth chamber or greenhouse.

    • Solution: Randomize the placement of your experimental units (pots, petri dishes, etc.) within the growth environment to minimize the effects of variations in light, temperature, and humidity.

Problem 3: Observed phytotoxicity in control treatments.

  • Possible Cause: Contamination of the growth medium, water, or containers.

    • Solution: Use sterile containers and fresh, high-purity water and growth medium for your experiments.

  • Possible Cause: If using a solvent to dissolve this compound, the solvent itself may be toxic at the concentration used.

    • Solution: Run a solvent-only control at the same concentration used in your this compound treatments to assess any phytotoxic effects of the solvent. If toxicity is observed, reduce the solvent concentration or try a different, less toxic solvent.

Quantitative Data Summary

Table 1: Effect of this compound Analogues on Root Growth of a Monocot (Sorghum bicolor) and a Dicot (Cucumis sativus)

CompoundConcentration (M)Sorghum bicolor Root Growth Inhibition (%)Cucumis sativus Radicle Growth Effect (%)
10a 10⁻³22-74 (inhibition)
10c 10⁻³82- (not specified)
13 10⁻³44+127 (stimulation)
15 10⁻³- (not specified)+78 (stimulation)

Data synthesized from Chaves et al.[4]

Table 2: Effect of this compound on Oxygen Uptake and Betacyanin Efflux in Red Beet Root Tissue

This compound Concentration (mM)Oxygen Uptake Inhibition (%)Betacyanin Efflux (Absorbance at 535 nm)
0.25~80Low
1.0HighHigh
2.0HighHigh

Data synthesized from White & Taniguchi (1972).[2]

Experimental Protocols

Protocol 1: Seedling Growth Inhibition Assay

This protocol is designed to assess the phytotoxic effect of this compound on the early growth of seedlings.

Materials:

  • This compound

  • Solvent (e.g., DMSO or ethanol)

  • Sterile distilled water

  • Seeds of test plant species (e.g., lettuce, radish, barley)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Growth chamber with controlled temperature and light conditions

  • Pipettes and sterile pipette tips

  • Forceps

Methodology:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Treatment Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations for the assay (e.g., 1, 10, 100, 1000 µg/mL). Also, prepare a control solution (sterile distilled water) and a solvent control (sterile distilled water with the same concentration of solvent as the highest this compound concentration).

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds by rinsing them in 70% ethanol for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then three rinses with sterile distilled water.

    • Aseptically place a sterile filter paper into each petri dish.

    • Pipette 5 mL of the appropriate treatment solution, control solution, or solvent control solution onto the filter paper in each petri dish.

    • Using sterile forceps, place a predetermined number of seeds (e.g., 10-20) evenly spaced on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 3-7 days), measure the root length and/or shoot length of each seedling. Also, record the germination percentage for each treatment.

  • Data Analysis: Calculate the average root and shoot length for each treatment and express the inhibition as a percentage of the control.

Protocol 2: Membrane Leakage Assay (Conductivity Method)

This protocol measures the extent of membrane damage caused by this compound by quantifying the leakage of electrolytes from plant tissues.

Materials:

  • This compound

  • Solvent (e.g., DMSO or ethanol)

  • Deionized water

  • Fresh plant tissue (e.g., leaf discs, root segments)

  • Test tubes

  • Conductivity meter

  • Shaking water bath or orbital shaker

Methodology:

  • Prepare Plant Material:

    • Collect healthy, turgid leaves or roots from your test plants.

    • Cut uniform leaf discs (e.g., 1 cm diameter) or root segments (e.g., 1 cm length), avoiding major veins.

    • Wash the plant material thoroughly with deionized water to remove any surface contaminants and electrolytes.

  • Prepare Treatment Solutions: Prepare this compound solutions at various concentrations in deionized water as described in Protocol 1. Also, prepare a control (deionized water) and a solvent control.

  • Incubation:

    • Place a known amount of the washed plant material (e.g., 10 leaf discs or 0.5 g of root segments) into each test tube.

    • Add a specific volume (e.g., 10 mL) of the corresponding treatment solution, control, or solvent control to each tube.

    • Place the test tubes in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25°C).

  • Conductivity Measurements:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution in each test tube using a conductivity meter.

    • After the final time point, boil the test tubes for 15-20 minutes to cause complete cell lysis and release all electrolytes. Cool the tubes to room temperature and measure the final conductivity.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total conductivity:

    • % Electrolyte Leakage = (Conductivity at time X / Final Conductivity after boiling) * 100

Visualizations

Helminthosporal_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Apply Treatment B->D C Prepare Plant Material (Seeds/Tissues) C->D E Incubate under Controlled Conditions D->E F Measure Phytotoxicity (e.g., root length, leakage) E->F G Analyze and Compare Data F->G

Caption: Experimental workflow for assessing this compound phytotoxicity.

Helminthosporal_Signaling_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_downstream Downstream Signaling This compound This compound Membrane Plasma Membrane & Tonoplast Disruption This compound->Membrane Mito Mitochondrial Dysfunction This compound->Mito Ion_Leakage Ion Leakage Membrane->Ion_Leakage Ca_Influx Ca²⁺ Influx Ion_Leakage->Ca_Influx ATP_Depletion ATP Depletion Mito->ATP_Depletion ROS_Production Increased ROS Production Mito->ROS_Production PCD Programmed Cell Death (PCD) ATP_Depletion->PCD Signal_Cascade Signaling Cascade (Kinases, etc.) ROS_Production->Signal_Cascade Ca_Influx->Signal_Cascade Signal_Cascade->PCD

Caption: Proposed signaling pathway for this compound-induced cell death.

References

Technical Support Center: Enhancing the Stability of Helminthosporal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Helminthosporal. The information is designed to assist researchers in developing robust and stable formulations for experimental and pre-clinical studies.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and storage of this compound, providing potential causes and recommended solutions.

1.1 Issue: Loss of Potency or Degradation of this compound in Liquid Formulations

  • Question: I am observing a rapid decrease in the concentration of this compound in my liquid formulation over a short period. What could be the cause and how can I prevent it?

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions & Mitigations
Oxidation This compound, a sesquiterpenoid with two aldehyde functional groups, is susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the formulation can lead to the formation of carboxylic acid derivatives (e.g., this compound acid) or other oxidation byproducts, resulting in a loss of potency.
Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) into the formulation. Start with concentrations in the range of 0.01% to 0.1% (w/v) and optimize based on stability studies.
Inert Atmosphere: During formulation preparation and packaging, purge the headspace of vials with an inert gas like nitrogen or argon to displace oxygen.
Chelating Agents: Trace metal ions can catalyze oxidation. Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% w/v) to sequester these ions.
Hydrolysis Although less common for aldehydes than for esters, hydrolysis can occur, especially at extreme pH values. The presence of water is a prerequisite for this degradation pathway.
pH Control: Maintain the pH of the formulation within a neutral range (pH 6-7.5) using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer). Avoid highly acidic or alkaline conditions.
Aprotic Solvents: If the experimental design allows, consider using anhydrous aprotic solvents to minimize the availability of water.
Photodegradation Exposure to light, particularly UV radiation, can induce degradation of terpenoid aldehydes.[1]
Light-Resistant Packaging: Store the formulation in amber glass vials or other containers that block UV light.[1]
Photostabilizers: In some cases, the addition of UV-absorbing excipients may be beneficial, although this requires careful compatibility testing.

1.2 Issue: Physical Instability - Precipitation or Cloudiness in Liquid Formulations

  • Question: My this compound solution, which was initially clear, has become cloudy or shows signs of precipitation upon storage. What is happening and what should I do?

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions & Mitigations
Poor Solubility This compound, being a terpenoid, may have limited aqueous solubility. Changes in temperature or solvent composition can lead to precipitation.
Co-solvents: Increase the solubility by using a co-solvent system. Common co-solvents for non-polar compounds include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The proportion of the co-solvent should be optimized to maintain solubility without compromising biological activity.
Surfactants/Solubilizing Agents: Incorporate non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL to enhance solubility and prevent precipitation.
Excipient Incompatibility Interactions between this compound and other formulation components can lead to the formation of insoluble complexes.
Compatibility Studies: Conduct systematic compatibility studies with all proposed excipients. This involves preparing binary mixtures of this compound and each excipient and analyzing for any physical or chemical changes over time.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of this compound that affect its stability?

A1: this compound is a sesquiterpenoid with a molecular formula of C15H22O2. Its structure contains two aldehyde functional groups, which are the primary sites of chemical instability. Aldehydes are susceptible to oxidation to carboxylic acids and can also be involved in other reactions. The terpenoid backbone, with its unsaturated regions, can also be a target for degradation.

Q2: How can I monitor the stability of my this compound formulation?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for quantifying this compound and detecting its degradation products. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol.

Q3: What are the recommended storage conditions for this compound formulations?

A3: Based on its chemical properties, it is recommended to store this compound formulations protected from light and at controlled room temperature or under refrigeration (2-8 °C) to minimize degradation. The use of an inert atmosphere in the container is also advisable.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies involve subjecting the drug substance to harsh conditions (e.g., strong acid, strong base, high heat, intense light, and oxidizing agents) to accelerate its degradation. These studies are essential to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.

Section 3: Experimental Protocols

3.1 Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48-72 hours.

    • Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber (with UV and visible light) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

3.2 Protocol: Stability-Indicating HPLC Method for this compound

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific formulation and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; quantification wavelength to be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Section 4: Visualizations

4.1 Diagram: General Troubleshooting Workflow for this compound Formulation Instability

G cluster_analysis Analysis cluster_chemical Chemical Degradation Troubleshooting cluster_physical Physical Instability Troubleshooting start Instability Observed (Degradation or Physical Change) analysis_type Identify Type of Instability start->analysis_type chemical Chemical Degradation (Loss of Potency) analysis_type->chemical physical Physical Instability (Precipitation, Color Change) analysis_type->physical check_oxidation Suspect Oxidation? (Aldehyde groups) chemical->check_oxidation check_solubility Poor Solubility? physical->check_solubility add_antioxidant Add Antioxidant (e.g., BHT, Vitamin E) check_oxidation->add_antioxidant Yes inert_atmosphere Use Inert Atmosphere (Nitrogen/Argon) check_oxidation->inert_atmosphere Yes check_hydrolysis Suspect Hydrolysis? (Extreme pH) check_oxidation->check_hydrolysis No add_antioxidant->check_hydrolysis inert_atmosphere->check_hydrolysis adjust_ph Adjust pH to Neutral (Buffer) check_hydrolysis->adjust_ph Yes check_photo Suspect Photodegradation? check_hydrolysis->check_photo No adjust_ph->check_photo use_amber_vials Use Light-Resistant Vials check_photo->use_amber_vials Yes end_node Stable Formulation Achieved check_photo->end_node No use_amber_vials->end_node add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) check_solubility->add_cosolvent Yes add_surfactant Add Surfactant (e.g., Tween 80) check_solubility->add_surfactant Yes check_excipient Excipient Incompatibility? check_solubility->check_excipient No add_cosolvent->check_excipient add_surfactant->check_excipient perform_compatibility Perform Compatibility Studies check_excipient->perform_compatibility Yes check_excipient->end_node No perform_compatibility->end_node

Caption: Troubleshooting workflow for this compound stability issues.

4.2 Diagram: Potential Degradation Pathways of this compound

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_photodegradation Photodegradation This compound This compound (Dialdehyde) oxidized_product This compound Acid / Related Carboxylic Acids (Oxidized Degradants) This compound->oxidized_product Oxidizing Agent / O2 reduced_product Helminthosporol (Reduced Product) This compound->reduced_product Reducing Agent photo_products Various Photodegradants (Isomers, Cleavage Products) This compound->photo_products Light (UV)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting contamination in Bipolaris sorokiniana cultures for Helminthosporal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bipolaris sorokiniana for the production of Helminthosporal.

Troubleshooting Guides

Contamination is a frequent challenge in the cultivation of Bipolaris sorokiniana. This section provides a systematic approach to identifying and resolving common contamination issues.

Issue 1: Slow or No Growth of Bipolaris sorokiniana

Symptoms:

  • Mycelial growth is significantly slower than expected.

  • The inoculum fails to establish on fresh media.

  • The culture appears sparse and unhealthy.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inappropriate Growth Medium B. sorokiniana exhibits differential growth on various media. Oatmeal agar (B569324) (OMA) and potato dextrose agar (PDA) are generally recommended for good mycelial growth and sporulation respectively.[1][2]
Suboptimal Temperature The optimal temperature for B. sorokiniana growth is between 18°C and 32°C.[3] Ensure your incubator is calibrated and maintaining a consistent temperature within this range.
Incorrect pH of Medium The pH of the culture medium can significantly impact fungal growth. While specific optimal pH for B. sorokiniana can vary, a slightly acidic pH (around 5.5-6.5) is generally suitable for most fungi.
Poor Quality Inoculum The initial culture may be old or have lost viability. It is advisable to sub-culture from a fresh, actively growing region of a stock culture.
Presence of Inhibitory Substances Residual cleaning agents on glassware or poor water quality can inhibit fungal growth. Ensure all glassware is thoroughly rinsed with distilled or deionized water.
Issue 2: Bacterial Contamination

Symptoms:

  • Cloudy or turbid appearance of the liquid culture medium.[4][5]

  • Presence of slimy, mucoid, or shiny colonies on solid media, often white or light-yellow.[6]

  • A rapid drop in the pH of the medium, often indicated by a color change to yellow if phenol (B47542) red is present.[4][5]

  • A distinct foul odor.

  • Microscopic examination reveals small, motile or non-motile rod-shaped or spherical cells.[4]

Possible Causes & Solutions:

Possible CauseRecommended Action
Non-sterile Technique Strict aseptic technique is paramount.[7][8][9] This includes working in a laminar flow hood, sterilizing all tools and media, and minimizing exposure of sterile surfaces to the air.
Contaminated Inoculum The stock culture may be contaminated. Purify the culture using methods like single-spore isolation or the Cabin-Sequestering (CS) method.[6][10][11]
Airborne Contamination Ensure the laboratory environment is clean and has minimal air currents during sterile work.[12] Regularly disinfect work surfaces and incubators.[13]
Ineffective Sterilization Verify the proper functioning of your autoclave or other sterilization equipment. Use biological indicators to confirm sterility.
Issue 3: Fungal (Mold) Contamination

Symptoms:

  • Presence of fuzzy, filamentous colonies that are distinct from the typical morphology of B. sorokiniana. Common fungal contaminants include Penicillium, Aspergillus, Trichoderma, and Neurospora.[10][14][15]

  • Contaminant colonies may be green, blue, black, orange, or white.[14]

  • Rapidly spreading growth that can quickly overtake the B. sorokiniana culture.

  • Microscopic examination reveals different spore and hyphal structures compared to B. sorokiniana.

Possible Causes & Solutions:

Possible CauseRecommended Action
Airborne Spores Fungal spores are ubiquitous in the environment. Maintain a clean laboratory and minimize air movement.[12][16] Use of a laminar flow hood is critical.
Contaminated Equipment Ensure all equipment, including incubators and storage areas, are regularly cleaned and disinfected to eliminate fungal spores.[13]
Cross-Contamination Handle contaminated cultures separately from pure cultures.[14] If contamination is detected, immediately isolate and dispose of the affected cultures properly.
Sub-optimal Growth Conditions for B. sorokiniana Conditions that stress B. sorokiniana may favor the growth of contaminants. Optimize the medium and incubation conditions for your target fungus.
Issue 4: Yeast Contamination

Symptoms:

  • Turbidity in liquid cultures, which may appear milky or cloudy.[17]

  • On solid media, yeast colonies are typically creamy, opaque, and may be white or pigmented. They often resemble bacterial colonies but are generally larger.

  • A characteristic fermentative or alcoholic odor.

  • Microscopic examination reveals budding, oval-shaped cells that are larger than bacteria.[17][18]

Possible Causes & Solutions:

Possible CauseRecommended Action
Improper Aseptic Technique Yeast can be introduced through airborne particles or direct contact. Strict adherence to aseptic protocols is necessary.[19]
Contaminated Reagents Ensure all media components, water, and supplements are sterile. Filter-sterilize heat-labile components.
Environmental Sources Yeast can be prevalent in the laboratory environment, especially during warmer months.[19] Maintain a rigorous cleaning and sanitation schedule for the lab and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best medium for growing Bipolaris sorokiniana for this compound production?

A1: For optimal mycelial growth, Oatmeal Agar (OMA) has been shown to be highly effective.[1][2] For sporulation, Potato Dextrose Agar (PDA) is often preferred.[2] Different studies have evaluated various media, and the choice may depend on the specific goals of the experiment (e.g., maximizing biomass vs. sporulation).

Q2: How can I confirm the identity of a contaminant?

A2: Initial identification can be done through visual inspection of colony morphology and microscopic examination of cell shape, size, and reproductive structures.[4][20] For definitive identification, molecular techniques such as PCR and sequencing of conserved regions (e.g., ITS for fungi, 16S rRNA for bacteria) are recommended.

Q3: Can I use antibiotics or fungicides to eliminate contamination?

A3: Yes, but with caution. Antibiotics like streptomycin (B1217042) and chloramphenicol (B1208) can be added to the media to inhibit bacterial growth. However, antibiotics may not eliminate all bacteria, and resistant strains can develop.[6] Antifungal agents can be used to combat fungal contamination, but they may also affect the growth and metabolism of B. sorokiniana. It is often preferable to purify the culture through physical methods.

Q4: What is the Cabin-Sequestering (CS) method and when should I use it?

A4: The Cabin-Sequestering (CS) method is a physical technique to separate fungal hyphae from bacterial contaminants.[6] It involves inoculating the contaminated culture into a small hole ("cabin") in the agar, which is then covered with a sterile coverslip. The fungal hyphae can grow out from under the coverslip, leaving the less motile bacteria behind in the cabin.[6][10] This method is particularly useful for purifying a valued fungal strain that has become contaminated with bacteria.

Q5: How can I obtain a pure culture from a contaminated plate?

A5: Two common methods are:

  • Single-Spore Isolation: This involves diluting a spore suspension and plating it so that individual spores can be identified and transferred to fresh media to grow a new, pure colony.[11]

  • Hyphal Tipping: From the edge of an actively growing fungal colony (and away from visible contamination), a small piece of agar containing a few hyphal tips is excised and transferred to a new plate. This is repeated until a pure culture is obtained.

Q6: How does this compound production relate to the growth of Bipolaris sorokiniana?

A6: this compound is a secondary metabolite produced by B. sorokiniana. Its precursor, prehelminthosporol (B167374), is synthesized during hyphal growth and is also found in spores.[13] The production of these toxins is associated with the pathogenicity of the fungus.

Quantitative Data Summary

Table 1: Influence of Different Culture Media on the Mycelial Growth of Bipolaris sorokiniana

Culture MediumMycelial Growth Rate/Colony DiameterSporulationReference
Oatmeal Agar (OMA)HighHigh[1][2]
Potato Dextrose Agar (PDA)Moderate to HighHigh[1][2]
Rice Agar (RA)HighLow[11]
Potato Carrot Agar (PCA)HighNot specified[11]
Vegetable Juice Agar (VJA)HighNot specified[11]
Wheat Leaf Decoction + PDAModerateHigh[1]
Czapek's AgarLowLow[2]

Experimental Protocols

Protocol 1: Cabin-Sequestering (CS) Method for Bacterial Removal

This protocol is adapted from the method described by Shi et al. (2019).[6][10]

Materials:

  • Contaminated B. sorokiniana culture

  • Sterile Petri dishes with appropriate solid medium (e.g., PDA)

  • Sterile coverslips

  • Sterile inoculation needle or hole puncher (3-5 mm diameter)

  • Sterile forceps

  • Laminar flow hood

  • Incubator

Procedure:

  • Within a laminar flow hood, use a sterile inoculation needle or hole puncher to create a round or square hole (the "cabin") of approximately 3-5 mm in a fresh agar plate.[10]

  • With a sterile inoculation needle, pick a small piece of the contaminated fungal culture.

  • Inoculate the contaminated sample into the center of the cabin.

  • Using sterile forceps, carefully place a sterile coverslip over the cabin, ensuring it makes close contact with the agar surface without trapping air bubbles.[10]

  • Seal the Petri dish with parafilm and incubate at the optimal temperature for B. sorokiniana growth (25-28°C).

  • Monitor the plate regularly. After 7-10 days, fungal hyphae should have grown out from the edges of the coverslip.[10]

  • Aseptically pick the newly grown fungal hyphae from around the coverslip and transfer them to a fresh agar plate.

  • Incubate the new plate and observe for pure fungal growth. The process can be repeated if necessary.[6]

Protocol 2: Single-Spore Isolation

This is a general protocol for obtaining a pure culture from a sporulating B. sorokiniana culture.

Materials:

  • Sporulating B. sorokiniana culture

  • Sterile distilled water

  • Sterile test tubes or microcentrifuge tubes

  • Sterile inoculation loop or needle

  • Sterile spreader or glass beads

  • Petri dishes with water agar (WA) or a low-nutrient medium

  • Laminar flow hood

  • Microscope

Procedure:

  • In a laminar flow hood, add a small amount of sterile distilled water to the sporulating culture plate.

  • Gently scrape the surface with a sterile inoculation loop to dislodge the spores and create a spore suspension.

  • Transfer the spore suspension to a sterile tube.

  • Perform a serial dilution of the spore suspension in sterile distilled water.

  • Plate a small volume (e.g., 100 µL) of a dilute spore suspension onto a water agar plate and spread evenly.

  • Incubate the plate at 25-28°C for 12-24 hours, or until spores begin to germinate.

  • Observe the plate under a dissecting microscope to locate single, well-isolated germinating spores.

  • Using a sterile, fine-tipped needle, excise the agar block containing a single germinating spore.

  • Transfer the agar block to a fresh plate of nutrient-rich medium (e.g., PDA or OMA).

  • Incubate the plate until a new colony forms, which will be a pure culture derived from a single spore.

Protocol 3: Extraction of this compound Precursor (Prehelminthosporol)

This protocol provides a general workflow for the extraction of prehelminthosporol from liquid cultures of B. sorokiniana.

Materials:

  • Liquid culture of B. sorokiniana grown for 12-14 days.

  • Buchner funnel and filter paper (e.g., Whatman No. 1)

  • 1N HCl

  • Activated charcoal

  • Ethanol (B145695)

  • Chloroform (B151607)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grow B. sorokiniana in a suitable liquid medium for 14 days to maximize prehelminthosporol production.

  • Separate the mycelium from the culture broth by filtration through a Buchner funnel.

  • Adjust the pH of the cell-free culture filtrate to 2.0 by adding 1N HCl.

  • Add activated charcoal to the acidified filtrate, stir, and let it sit overnight to allow the toxin to adsorb to the charcoal.

  • Pellet the charcoal by centrifugation (e.g., 5000 rpm for 5 minutes).

  • Discard the supernatant and resuspend the charcoal pellet in ethanol.

  • Filter the ethanol suspension to collect the charcoal.

  • Suspend the charcoal cake in chloroform, stir, and filter to obtain a chloroform filtrate containing the toxin. Repeat this step three times.

  • Pool the chloroform filtrates and evaporate the solvent using a rotary evaporator to obtain the crude toxin extract.

  • The crude extract can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).

Visualizations

Contamination_Troubleshooting_Workflow start Culture Anomaly Observed visual_inspection Visual Inspection (Colony Morphology, Medium Clarity) start->visual_inspection microscopy Microscopic Examination (Cell Shape & Size) visual_inspection->microscopy no_growth Slow/No Growth visual_inspection->no_growth No visible contaminants bacterial Bacterial Contamination Suspected (Slimy colonies, turbidity) microscopy->bacterial Small, rod/cocci shapes fungal Fungal Contamination Suspected (Fuzzy, colored colonies) microscopy->fungal Filamentous hyphae, spores yeast Yeast Contamination Suspected (Creamy colonies, budding cells) microscopy->yeast Oval, budding cells purify Purify Culture (Single-Spore, Hyphal Tip, CS Method) bacterial->purify fungal->purify yeast->purify optimize Optimize Growth Conditions (Medium, Temperature, pH) no_growth->optimize discard Discard Contaminated Culture & Sterilize purify->discard If purification fails optimize->discard If optimization fails

Caption: A workflow diagram for troubleshooting common contamination issues.

Helminthosporal_Production_Overview cluster_fungus Bipolaris sorokiniana cluster_process Production & Extraction hyphal_growth Hyphal Growth & Mycelium Development biosynthesis Sesquiterpenoid Biosynthesis Pathway hyphal_growth->biosynthesis spore_formation Spore Formation (Conidia) prehelminthosporol Prehelminthosporol (Precursor Toxin) spore_formation->prehelminthosporol Stores biosynthesis->prehelminthosporol This compound This compound (Phytotoxin) prehelminthosporol->this compound Is a precursor to liquid_culture Liquid Culture (12-14 days) prehelminthosporol->liquid_culture Released into medium extraction Solvent Extraction & Purification liquid_culture->extraction analysis Quantification (HPLC/GC) extraction->analysis analysis->this compound Measures

Caption: Overview of this compound production and extraction from B. sorokiniana.

References

Technical Support Center: Enhancing Helminthosporal Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced production of Helminthosporal. This resource is designed for researchers, scientists, and drug development professionals engaged in the fungal fermentation of Bipolaris sorokiniana (Cochliobolus sativus). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing your this compound yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bipolaris sorokiniana culture is growing well, but the yield of this compound is low. What are the most critical fermentation parameters to check?

A1: Low yield despite good biomass is a common issue. This compound is a secondary metabolite, and its production is highly sensitive to specific environmental and nutritional cues. The most critical parameters to investigate are:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are paramount. While the carbon-to-nitrogen (C/N) ratio is a factor, the absolute concentrations of each are often more critical for secondary metabolite production.

  • pH of the Medium: The optimal pH for the growth of B. sorokiniana may not be the optimal pH for toxin production. It is crucial to monitor and control the pH throughout the fermentation process.

  • Temperature: While B. sorokiniana can grow over a range of temperatures, secondary metabolite production often has a narrower optimal temperature range. Moderate to warm temperatures (28°C to 32°C) have been noted to favor the growth of this fungus.[1]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the biosynthesis of many secondary metabolites. However, excessive shear stress from high agitation rates can damage the mycelia and reduce productivity.

  • Incubation Time: The production of this compound's precursor, prehelminthosporol (B167374), has been shown to peak at different times in the liquid medium (around 12 days) and within the fungal hyphae (around 14 days).[2][3] It is essential to perform a time-course study to determine the optimal harvest time for your specific strain and conditions.

Q2: What is the recommended culture medium for initiating this compound production?

A2: A good starting point is Potato Dextrose Broth (PDB), as it is a common medium for the cultivation of Bipolaris sorokiniana.[2] For more targeted secondary metabolite production, a liquid medium containing yeast extract (4 g/L), maltose (B56501) extract (10 g/L), and glucose (10 g/L) has been used successfully for the analysis of B. sorokiniana secondary metabolites.

Q3: How can I optimize the carbon and nitrogen sources in my fermentation medium to enhance this compound production?

A3: Systematic optimization is key. You can employ two main strategies:

  • One-Factor-at-a-Time (OFAT): This classical method involves changing one variable at a time (e.g., trying different carbon sources like glucose, sucrose, or starch while keeping all other parameters constant).

  • Response Surface Methodology (RSM): This statistical approach allows for the simultaneous optimization of several variables and helps to understand the interactions between them.

Based on studies of Helminthosporium species, it is recommended to test carbon concentrations in the range of 0.3% to 3.0% and nitrogen concentrations between 0.03% and 0.1%. Organic residues from sources like oats, wheat, maize, and sorghum have been shown to support good growth.

Q4: I have heard about using "elicitors" to boost secondary metabolite production. Could this work for this compound, and what should I try?

A4: Elicitation is a promising strategy for enhancing the production of secondary metabolites. Elicitors are compounds that trigger a defense response in the fungus, which can lead to the upregulation of biosynthetic pathways for compounds like this compound. While specific studies on the effect of elicitors on this compound production in B. sorokiniana are limited, you could explore the following based on general fungal research:

  • Biotic Elicitors: These are derived from biological sources. Chitosan, a component of fungal cell walls, is a well-known elicitor that can be tested at various concentrations (e.g., 50-250 mg/L).

  • Abiotic Elicitors: These are non-biological in origin. Methyl jasmonate, a plant stress hormone, is a potent elicitor.[1][4][5][6] You could experiment with adding it to your culture during the mid-logarithmic growth phase at concentrations ranging from 10 to 100 µM.

It is crucial to perform dose-response and time-addition experiments to find the optimal conditions for your specific strain.

Q5: My this compound yield is inconsistent between different fermentation batches. What could be the cause?

A5: Inconsistency in yield often points to variability in the inoculum or subtle changes in fermentation conditions. Here are some factors to control:

  • Inoculum Quality: Ensure that your inoculum is consistent in terms of age, spore concentration, and physiological state. Using a standardized procedure for inoculum preparation is critical.

  • Strain Stability: Fungal strains can sometimes lose their ability to produce high levels of secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock culture periodically.

  • Precise Control of Fermentation Parameters: Small variations in pH, temperature, or the composition of the medium can lead to significant differences in yield. Calibrate your probes and ensure accurate preparation of your media for each batch.

Quantitative Data on Prehelminthosporol Production

The following tables summarize key quantitative data from studies on prehelminthosporol, the direct precursor to this compound. This data can serve as a baseline for your optimization experiments.

Table 1: Production of Prehelminthosporol by Different Isolates of Bipolaris sorokiniana

IsolatePrehelminthosporol Production (ng/mg dry weight of mycelium) after 8 days
High Producers
K3811500
BRD III1300
K3711200
Moderate Producers
K361800
K321750
Low Producers
K161200
K141150

Data adapted from a screening experiment of 17 isolates, highlighting the significant variation in production capacity among different strains.

Table 2: Time Course of Prehelminthosporol Production in Bipolaris sorokiniana Culture

Incubation Time (days)Total Prehelminthosporol (Mycelium + Culture Filtrate) (relative units)
61.0
92.5
124.0
153.8

This table illustrates the general trend of prehelminthosporol production over a 15-day incubation period, showing a peak around day 12.[7]

Experimental Protocols

Protocol 1: Fermentation of Bipolaris sorokiniana for Prehelminthosporol Production
  • Inoculum Preparation:

    • Grow Bipolaris sorokiniana on Potato Dextrose Agar (PDA) plates at 22 ± 2°C for 7 days to obtain mature cultures.

    • Inoculate 150 mL of autoclaved Potato Dextrose Broth (PDB) in a 250 mL conical flask with mycelial plugs from the PDA plates.

    • Incubate the flask at 22 ± 2°C on an orbital shaker at 100 rpm for one week. This will serve as the seed culture.

  • Production Fermentation:

    • Prepare the production medium consisting of (per liter): 10 g glucose, 10 g malt (B15192052) extract, and 4 g yeast extract. Adjust the initial pH to the desired value (e.g., 6.5).

    • Dispense the medium into fermentation vessels (e.g., 250 mL flasks with 100 mL of medium).

    • Inoculate the production medium with the seed culture (e.g., at a 5% v/v ratio).

    • Incubate the production cultures at a controlled temperature (e.g., 28°C) with agitation (e.g., 150 rpm) for the desired duration (e.g., 12-14 days).

Protocol 2: Extraction and Quantification of Prehelminthosporol

This protocol is adapted from a method developed for the quantification of prehelminthosporol.[7][8]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Lyophilize and weigh the mycelium.

    • Extract the mycelium with a suitable solvent like methanol (B129727) or ethyl acetate.

    • For the culture filtrate, perform a liquid-liquid extraction with an appropriate organic solvent.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

    • Elute the prehelminthosporol with a more polar solvent (e.g., methanol or acetone).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • Re-dissolve the dried residue in a suitable solvent (e.g., hexane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert prehelminthosporol to its trimethylsilyl (B98337) (TMS) derivative. This step is crucial for improving its volatility and chromatographic behavior.

    • Analyze the derivatized sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5 or similar non-polar column.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 150°C, ramp up to 280°C.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 50-400.

    • Quantify the prehelminthosporol by comparing the peak area to that of an internal standard and a calibration curve prepared with a purified standard.

Visualizations

Biosynthetic Pathway of this compound

Helminthosporal_Biosynthesis FPP Farnesyl Diphosphate (FPP) Cation Biscabolyl Cation (Intermediate) FPP->Cation Terpene Synthase (Cyclization) Sativene Sativene Cation->Sativene Rearrangement Prehelminthosporol Prehelminthosporol Sativene->Prehelminthosporol Multiple P450 Oxygenations Helminthosporol Helminthosporol Prehelminthosporol->Helminthosporol Reduction This compound This compound Prehelminthosporol->this compound Isomerization/Oxidation Helminthosporol->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate (FPP).

Experimental Workflow for Production and Analysis

Workflow Inoculum Inoculum Preparation (B. sorokiniana on PDA) Fermentation Liquid Fermentation (Optimized Medium & Conditions) Inoculum->Fermentation Harvest Harvesting (Separation of Mycelia & Filtrate) Fermentation->Harvest Extraction Extraction (Solvent Extraction) Harvest->Extraction Cleanup Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup Analysis Quantification (GC-MS or HPLC) Cleanup->Analysis Data Data Analysis & Yield Calculation Analysis->Data

Caption: Workflow for this compound production, extraction, and analysis.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low this compound Yield CheckBiomass Is Biomass Normal? Start->CheckBiomass OptimizeGrowth Optimize Growth Conditions: - Medium Composition - Temp/pH for Growth CheckBiomass->OptimizeGrowth No CheckProduction Is Production Phase Optimized? CheckBiomass->CheckProduction Yes OptimizeProduction Optimize Production Parameters: - C/N Ratio - Temp/pH for Production - Aeration CheckProduction->OptimizeProduction No CheckTime Is Harvest Time Optimal? CheckProduction->CheckTime Yes TimeCourse Perform Time-Course Study (e.g., 6-16 days) CheckTime->TimeCourse No ConsiderElicitors Consider Advanced Strategies: - Elicitation (Chitosan, MeJA) - Strain Improvement CheckTime->ConsiderElicitors Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

Unraveling Phytotoxicity: A Comparative Analysis of Helminthosporal and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of phytotoxic compounds is paramount for the creation of novel herbicides and plant growth regulators. Helminthosporal, a natural sesquiterpenoid produced by the fungus Bipolaris sorokiniana, has long been recognized for its potent phytotoxic effects. This guide provides a comparative analysis of the phytotoxicity of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

This compound and its derivatives exhibit a range of biological activities, primarily centered on the disruption of fundamental cellular processes in plants. Research into synthetic analogs has been driven by the quest for compounds with enhanced or selective phytotoxicity. This comparison focuses on a series of oxabicyclic analogs and their impact on both monocotyledonous and dicotyledonous plant species.

Comparative Phytotoxicity Data

The phytotoxic effects of this compound and its synthetic oxabicyclic analogs have been evaluated using radicle growth inhibition assays on Sorghum bicolor (a monocot) and Cucumis sativus (a dicot). The data reveals that the presence of a carbonyl group conjugated with a double bond is a key structural motif for activity.[1]

CompoundTest Concentration (mol L-1)Sorghum bicolor Radicle Growth Inhibition (%)Cucumis sativus Radicle Growth Inhibition (%)
Analog 1 5 x 10-452Data Not Available
Analog 2 5 x 10-445Data Not Available
Analog 3 5 x 10-438Data Not Available
Analog 4 10-382Data Not Available
Analog 5 10-322-82 (range)Stimulated growth (up to 127%)

Note: The specific structures of the numbered analogs can be found in the cited literature. The data indicates that certain analogs exhibit selective activity, inhibiting root growth in sorghum while stimulating it in cucumber.

Mode of Action: A Multi-pronged Attack on Plant Cells

This compound's phytotoxicity stems from its ability to disrupt critical cellular functions, primarily targeting cell membrane integrity and mitochondrial respiration.[2][3] This dual-action mechanism leads to a cascade of events culminating in cell death and growth inhibition.

Disruption of Cell Membrane Permeability

This compound directly interacts with the plasmalemma and tonoplast, increasing their permeability.[2] This leads to an uncontrolled efflux of ions and other cellular components, disrupting the electrochemical gradients essential for cellular transport and signaling. The loss of turgor pressure and cellular integrity ultimately contributes to necrosis.

This compound This compound Plasmalemma Plasmalemma This compound->Plasmalemma Tonoplast Tonoplast This compound->Tonoplast MembraneDamage Increased Membrane Permeability Plasmalemma->MembraneDamage Tonoplast->MembraneDamage IonLeakage Ion Leakage & Loss of Turgor MembraneDamage->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: this compound's impact on plant cell membranes.

Inhibition of Mitochondrial Respiration

In addition to membrane damage, this compound is a potent inhibitor of mitochondrial respiration.[2] By interfering with the electron transport chain, it disrupts the production of ATP, the primary energy currency of the cell. This energy deficit cripples essential cellular processes, leading to growth arrest and eventual death.

Experimental Protocols

The following is a detailed methodology for a radicle growth inhibition assay, a standard method for evaluating the phytotoxicity of chemical compounds.

Radicle Growth Inhibition Assay

Objective: To determine the effect of this compound and its synthetic analogs on the radicle elongation of Sorghum bicolor and Cucumis sativus.

Materials:

  • Seeds of Sorghum bicolor and Cucumis sativus

  • This compound and synthetic analog test solutions at desired concentrations (e.g., 10-3 M and 5 x 10-4 M) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)

  • Control solution (solvent only)

  • Sterile filter paper

  • Petri dishes (9 cm diameter)

  • Distilled water

  • Growth chamber with controlled temperature (e.g., 25-28°C) and light conditions

  • Ruler or caliper for measuring radicle length

Procedure:

  • Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Place a sterile filter paper in each Petri dish.

  • Apply a known volume (e.g., 5 mL) of the test solution or control solution to the filter paper in each Petri dish, ensuring even distribution. Allow the solvent to evaporate completely in a fume hood.

  • Place a predetermined number of surface-sterilized seeds (e.g., 10) on the treated filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber in the dark at a constant temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • After the incubation period, measure the length of the radicle (primary root) of each germinated seed.

  • Calculate the percentage of radicle growth inhibition for each treatment relative to the control using the following formula:

    • % Inhibition = [ (Control Mean Radicle Length - Treatment Mean Radicle Length) / Control Mean Radicle Length ] * 100

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Research Workflow

The process of comparing the phytotoxicity of this compound and its synthetic analogs involves a systematic workflow from synthesis to data analysis.

cluster_synthesis Synthesis & Characterization cluster_bioassay Phytotoxicity Bioassay cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Preparation Preparation of Test Solutions Purification->Preparation Assay Radicle Growth Inhibition Assay Preparation->Assay Measurement Data Collection (Radicle Length) Assay->Measurement Stats Statistical Analysis Measurement->Stats SAR Structure-Activity Relationship (SAR) Analysis Stats->SAR Conclusion Conclusion SAR->Conclusion

Caption: Workflow for phytotoxicity comparison.

This comprehensive guide provides a foundation for researchers to understand and further investigate the phytotoxic properties of this compound and its analogs. The provided data, protocols, and diagrams serve as valuable resources for the development of new and effective agrochemicals.

References

A Comparative Guide to Helminthosporal and Gibberellic Acid in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Helminthosporal and Gibberellic Acid (GA₃) in plant growth regulation, supported by experimental data.

Introduction

Gibberellic acid (GA₃) is a well-characterized phytohormone that plays a crucial role in various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] It is widely used in agriculture and horticulture to improve crop yield and quality.[2] this compound, a fungal secondary metabolite, has also demonstrated plant growth regulatory activities, presenting a potential alternative to traditional growth regulators.[3] This guide offers an objective comparison of these two compounds, focusing on their mechanisms of action, quantitative effects on plant growth, and the experimental protocols used for their evaluation.

Signaling Pathways and Mechanisms of Action

Gibberellic Acid (GA₃)

The signaling pathway of gibberellic acid is a well-established cascade involving a series of protein interactions that ultimately leads to the derepression of growth-related genes. The process begins with GA₃ binding to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4] This binding event induces a conformational change in GID1, promoting its interaction with DELLA repressor proteins.[5][6] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).[4][5] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[6] The degradation of DELLA proteins, which normally inhibit transcription factors such as PHYTOCHROME INTERACTING FACTORS (PIFs), allows for the expression of GA-responsive genes that drive various growth processes.[6]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA3 Gibberellic Acid (GA₃) GID1 GID1 Receptor GA3->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Interacts with SCF SCF E3 Ligase DELLA->SCF Recruited to PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits Proteasome 26S Proteasome SCF->Proteasome Targets for degradation GA_Genes GA-Responsive Genes PIFs->GA_Genes Activates Growth Plant Growth (Germination, Elongation) GA_Genes->Growth

Caption: Gibberellic Acid Signaling Pathway.

This compound

The precise signaling pathway of this compound in plant growth regulation is not as well-characterized as that of gibberellic acid. However, research suggests that its mechanism of action may involve multiple modes. This compound, a phytotoxic sesquiterpenoid, has been shown to damage the permeability of plant cell membranes, which could be a factor in its phytotoxic effects.[4] Studies on embryoless barley seeds have indicated that this compound can stimulate the synthesis of α-amylase, an enzyme also induced by gibberellic acid.[5] This suggests a potential overlap in their downstream effects. It is proposed that this compound might inhibit amylase synthesis by disrupting the energy supply (ATP) within the aleurone layer cells.[5] There is also evidence that its monoacid derivative could compete with GA₃ for a receptor site involved in amylase induction.[5]

Helminthosporal_Proposed_Action This compound This compound Membrane Cell Membrane This compound->Membrane Damages Permeability Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiration GA_Receptor Potential GA Receptor Site This compound->GA_Receptor May compete with GA₃ Amylase α-Amylase Synthesis This compound->Amylase Stimulates (at optimal conc.) ATP ATP Supply Mitochondria->ATP ATP->Amylase Required for GA_Receptor->Amylase Induces

Caption: Proposed Mechanisms of this compound Action.

Quantitative Comparison of Plant Growth Regulation

The effects of this compound and Gibberellic Acid on various plant growth parameters are summarized below.

ParameterPlant SpeciesThis compound EffectGibberellic Acid (GA₃) EffectReference
Seed Germination Arabidopsis thalianaNot extensively studiedPromotes germination, especially in GA-deficient mutants. Optimal concentration can be around 1 µM.[6][7]
Glycine max (Soybean)Not extensively studied150 ppm solution increased germination percentage to 92.58%.[8]
Gentiana andrewsiiNot extensively studied50 ppm solution resulted in the highest germination rate (85%).[9]
Shoot/Stem Elongation Hordeum vulgare (Barley)Can stimulate protein synthesis at 0.1 mM.Dose-dependent increase in leaf elongation rate, with responses seen at 10⁻⁸ to 10⁻⁶ M.[1][5]
Oryza sativa (Rice)A related compound, helminthosporol, showed elongation effects at 10-300 ppm.Not specified in provided abstracts[10]
Schefflera arboricolaNot extensively studied300 ppm spray increased plant height.[11]
Root Development Sorghum bicolorInhibition of radicle growth (22-82%) by analogues at 10⁻³ M.Low concentrations (e.g., 1 nM) can enhance root elongation.[12]
Cucumis sativusStimulation of radicle growth (up to 127%) by analogues at 10⁻³ M.Not specified in provided abstracts[13]
Oryza sativa (Rice)A related compound, helminthosporol, inhibited root growth above 50 ppm.Not specified in provided abstracts

Experimental Protocols

Gibberellic Acid Seed Germination Assay (Arabidopsis thaliana)

This protocol describes a common method for assessing the effect of GA₃ on seed germination.

  • Media Preparation: Prepare Murashige and Skoog (MS) solid medium. For the treatment group, add GA₃ to the cooled medium to a final concentration of 1 µM. Pour plates and allow to solidify.[6]

  • Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol (B145695) for 3 minutes, followed by 1% sodium hypochlorite (B82951) for 10 minutes. Rinse thoroughly with sterile distilled water.[6]

  • Sowing: Resuspend sterilized seeds in sterile water and pipette them onto the prepared MS plates (with and without GA₃).[6]

  • Stratification: To break dormancy, store the plates at 4°C in the dark for 2-3 days.[14]

  • Incubation: Transfer plates to a growth chamber with a controlled light and temperature environment (e.g., 16-hour light/8-hour dark cycle at 22°C).[15]

  • Data Collection: Score germination, defined by the emergence of the radicle, daily for a specified period (e.g., 7 days).[15]

GA_Germination_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare MS Media (± GA₃) Sow Sow Seeds on Media Media->Sow Sterilize Surface-sterilize Seeds Sterilize->Sow Stratify Stratify at 4°C (Dark) Sow->Stratify Incubate Incubate in Growth Chamber Stratify->Incubate Score Score Germination Daily Incubate->Score

Caption: Experimental Workflow for GA₃ Seed Germination Assay.

This compound Radicle Growth Assay

This protocol is based on the evaluation of this compound analogues on radicle growth.

  • Compound Preparation: Prepare a stock solution of this compound or its analogues. A concentration of 10⁻³ M was used in a study on Sorghum bicolor and Cucumis sativus.[13]

  • Seed Germination: Germinate seeds of the target species on a suitable substrate (e.g., filter paper moistened with distilled water) in petri dishes.

  • Treatment Application: Once radicles have emerged to a specific length, transfer the seedlings to new petri dishes containing filter paper moistened with the test solution. A control group should be treated with the solvent used to dissolve the compound.

  • Incubation: Place the petri dishes in a controlled environment (e.g., growth chamber with defined temperature and light conditions) for a set period.

  • Measurement: After the incubation period, measure the length of the radicles. Calculate the percentage of inhibition or stimulation compared to the control group.

Conclusion

Gibberellic acid is a potent plant growth regulator with a well-defined signaling pathway that promotes various aspects of plant development, particularly germination and stem elongation. Its effects are generally dose-dependent and have been quantified across a wide range of plant species. This compound also exhibits significant plant growth regulatory properties, with some of its analogues stimulating radicle growth in certain species while inhibiting it in others.[13] However, its mechanism of action is less understood and may involve disruption of cellular processes and potential interaction with the gibberellin signaling pathway.[4][5] Further research is required to fully elucidate the signaling cascade of this compound and to establish its efficacy and safety as a plant growth regulator in comparison to established compounds like gibberellic acid.

References

Validating Helminthosporal's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of Helminthosporal, a sesquiterpenoid phytotoxin. By leveraging established methodologies using genetic mutants, this document outlines a pathway to dissect its cellular targets and downstream effects.

This compound, a natural product isolated from the fungus Bipolaris sorokiniana, is known to exhibit potent phytotoxic effects.[1] Experimental evidence points to two primary mechanisms of action: the disruption of plant cell membrane integrity and the inhibition of mitochondrial respiration.[1][2][3] This guide details hypothetical, yet experimentally sound, approaches to validate these mechanisms using genetic mutants, drawing parallels from studies on other membrane-disrupting agents and mitochondrial inhibitors.

Primary Mechanism: Disruption of Cell Membrane Integrity

This compound has been shown to increase the permeability of plant cell membranes, leading to the leakage of electrolytes and cellular contents.[1][3][4][5] This disruption of the plasmalemma and tonoplast is a key factor in its toxicity.[1][3] A proposed validation strategy involves the use of genetic mutants with altered membrane composition or repair mechanisms to assess their resistance to this compound.

Comparative Data: Wild-Type vs. Hypothetical Resistant Mutants

The following table illustrates the expected quantitative data from experiments comparing the effects of this compound on wild-type (WT) plant cells and a hypothetical mutant line (e.g., membrane-stability-mutant-1 or msm1) with enhanced membrane stability.

ParameterWild-Type (WT)msm1 MutantExpected Outcome for Validation
Electrolyte Leakage (% of total)
Control (no this compound)5%5%Baseline leakage is similar.
10 µM this compound60%20%msm1 shows significantly less leakage.
50 µM this compound95%45%Dose-dependent resistance in msm1.
Cell Viability (%)
Control (no this compound)98%97%No inherent viability difference.
10 µM this compound40%85%msm1 exhibits higher survival rates.
50 µM this compound5%50%Mutant maintains viability at higher concentrations.
IC50 (µM) 12 µM48 µMA significantly higher IC50 value for the mutant validates the role of membrane integrity in this compound's toxicity.
Experimental Protocols

1. Generation and Selection of Resistant Mutants:

  • Chemical Mutagenesis: Wild-type Arabidopsis thaliana seeds can be mutagenized with ethyl methanesulfonate (B1217627) (EMS).

  • Screening: M2 generation seedlings are grown on media containing a sub-lethal concentration of this compound. Surviving individuals are isolated and propagated to establish stable mutant lines.

  • Genetic Characterization: Whole-genome sequencing of resistant lines is performed to identify the causative mutation(s).

2. Electrolyte Leakage Assay:

  • Leaf discs of uniform size from both WT and mutant plants are incubated in a buffered solution.

  • This compound is added to the desired final concentration.

  • The conductivity of the solution is measured at various time points using a conductivity meter to quantify ion leakage.

  • Total electrolytes are determined after boiling the leaf discs.

3. Cell Viability Assay:

  • Protoplasts are isolated from WT and mutant leaves.

  • Cells are treated with varying concentrations of this compound.

  • Cell viability is assessed using Evans blue staining, where non-viable cells with compromised membranes take up the dye.

  • The percentage of viable (unstained) cells is quantified via microscopy.

Visualizing the Experimental Workflow

G cluster_0 Mutant Generation & Selection cluster_1 Phenotypic Analysis cluster_2 Validation mutagenesis EMS Mutagenesis of WT Seeds screening Screening on this compound Medium mutagenesis->screening isolation Isolation of Resistant Mutants screening->isolation sequencing Whole-Genome Sequencing isolation->sequencing electrolyte Electrolyte Leakage Assay sequencing->electrolyte viability Cell Viability Assay sequencing->viability ic50 IC50 Determination electrolyte->ic50 viability->ic50 conclusion Confirmation of Membrane Disruption as a Key Mechanism ic50->conclusion G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Effects This compound This compound This compound->inhibition cell_death Cell Death This compound->cell_death via membrane disruption complex_i Complex I complex_iii Complex III complex_i->complex_iii complex_ii Complex II complex_ii->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase (Complex V) complex_iv->atp_synthase atp ATP Production atp_synthase->atp atp_depletion ATP Depletion inhibition->complex_iv atp_depletion->cell_death

References

A Comparative Analysis of Helminthosporal and Other Toxins from Bipolaris sorokiniana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bipolaris sorokiniana, a pathogenic fungus affecting a wide range of cereal crops, produces a cocktail of phytotoxins that play a crucial role in its virulence. Understanding the distinct and overlapping mechanisms of these toxins is paramount for developing effective disease management strategies and for potential applications in drug discovery. This guide provides a comparative analysis of Helminthosporal and other major toxins produced by Bipolaris sorokiniana, with a focus on their biological activities, mechanisms of action, and the experimental protocols used for their characterization.

Quantitative Comparison of Toxin Activity

The following table summarizes the available quantitative data on the production and phytotoxic effects of key toxins from Bipolaris sorokiniana. It is important to note that the data are compiled from various studies and experimental conditions may differ.

ToxinChemical ClassProduction Range by B. sorokiniana IsolatesEffective Concentration for PhytotoxicityKey Effects
This compound SesquiterpenoidVariableNot explicitly quantified in comparative studiesInhibition of seed germination and seedling growth.
Prehelminthosporol Sesquiterpenoid15 ng/mg dry weight of mycelium to 15 ng/ml of culture filtrate[1]Correlation between higher production and increased virulence on barley roots observed[1]Disrupts cell membranes, leading to leakage; inhibits plasma membrane H+-ATPase.
Bipolaroxin Sesquiterpenoid (Eremophilane)0.05 µg/ml to 1.4 µg/ml[2][3]Necrotic lesions on wheat, barley, maize, and sorghum at 30 ng/ml[2][3]Induces necrosis; interacts with heterotrimeric G-proteins.[2][4][5]
Sorokinianin SesquiterpenoidVariableInhibits seed germination and hypocotyl/radicle growth.Details on specific concentrations are limited in the reviewed literature.
Helminthosporic Acid SesquiterpenoidVariableGenerally considered less phytotoxic than this compound.Limited recent quantitative data available.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of fungal toxins. Below are protocols for key experiments cited in the analysis of Bipolaris sorokiniana toxins.

Toxin Extraction from Bipolaris sorokiniana Culture

This protocol describes a general method for the extraction of crude toxins from fungal cultures.

Materials:

  • Bipolaris sorokiniana culture grown in a suitable liquid medium (e.g., Fries modified medium).

  • Whatman No. 1 filter paper.

  • Centrifuge.

  • Solvents: Chloroform, Ethyl acetate (B1210297).

  • Rotary evaporator.

Procedure:

  • Grow the selected isolate of Bipolaris sorokiniana in a liquid medium for 2-3 weeks.

  • Separate the fungal mycelium from the culture filtrate by filtering through Whatman No. 1 filter paper.

  • The culture filtrate can be used for the extraction of extracellular toxins. The mycelium can be used for intracellular toxin extraction.

  • For culture filtrate: Partition the filtrate multiple times with an equal volume of ethyl acetate or chloroform.

  • Pool the organic phases.

  • Concentrate the pooled organic phase using a rotary evaporator under reduced pressure to obtain the crude toxin extract.

  • The crude extract can be further purified using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Leaf Infiltration Bioassay for Phytotoxicity

This bioassay is used to assess the ability of a toxin to cause necrotic lesions on plant leaves.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., wheat, barley).

  • Purified toxin or crude extract dissolved in a suitable solvent (with a solvent-only control).

  • 1 ml needleless syringe.

  • Moist chamber (e.g., a petri dish with moist filter paper).

Procedure:

  • Prepare serial dilutions of the toxin in a suitable buffer or solvent.

  • Select a healthy, fully expanded leaf on a living plant or a detached leaf.

  • Gently press the opening of the needleless syringe against the abaxial (lower) surface of the leaf.

  • Slowly and carefully infiltrate a small volume (e.g., 50-100 µl) of the toxin solution into the leaf tissue until a small water-soaked area becomes visible.

  • Mark the infiltrated area.

  • Infiltrate a control solution (buffer or solvent without the toxin) in a different area of the same leaf or on a different leaf.

  • Place detached leaves in a moist chamber to prevent desiccation.

  • Incubate the plants or detached leaves under controlled light and temperature conditions.

  • Observe the infiltrated areas daily for the development of symptoms such as chlorosis, necrosis, or lesions over several days.

  • The severity of the symptoms can be scored visually or quantified by measuring the lesion area.

H+-ATPase Inhibition Assay

This in vitro assay measures the effect of toxins on the activity of the plasma membrane proton pump (H+-ATPase).

Materials:

  • Isolated plant plasma membrane vesicles.

  • Assay buffer (e.g., containing MES-Tris, MgCl2, KCl, ATP).

  • Toxin solution at various concentrations.

  • Phosphate (B84403) determination reagent (e.g., Malachite green).

  • Spectrophotometer.

Procedure:

  • Isolate plasma membrane vesicles from plant roots or shoots using methods such as aqueous two-phase partitioning.

  • Pre-incubate the membrane vesicles with different concentrations of the toxin for a specific period.

  • Initiate the ATPase reaction by adding ATP to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time.

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Malachite green assay.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).

  • Calculate the percentage of H+-ATPase inhibition by comparing the Pi released in the presence of the toxin to the control (without toxin).

  • The IC50 value (the concentration of toxin that inhibits 50% of the enzyme activity) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The phytotoxicity of Bipolaris sorokiniana toxins stems from their ability to interfere with crucial cellular processes. The following diagrams illustrate the known or proposed signaling pathways and mechanisms of action for this compound, Prehelminthosporol, and Bipolaroxin.

Helminthosporal_Mechanism This compound This compound PlantCell Plant Cell This compound->PlantCell Enters Cell Respiration Cellular Respiration This compound->Respiration Inhibits Mitochondria Mitochondria PlantCell->Mitochondria Mitochondria->Respiration ATP_Production ATP Production Respiration->ATP_Production Drives Growth_Inhibition Inhibition of Seed Germination & Seedling Growth ATP_Production->Growth_Inhibition Reduced ATP leads to Prehelminthosporol_Mechanism Prehelminthosporol Prehelminthosporol PlasmaMembrane Plasma Membrane Prehelminthosporol->PlasmaMembrane Interacts with H_ATPase H+-ATPase Prehelminthosporol->H_ATPase Inhibits Membrane_Integrity Loss of Membrane Integrity PlasmaMembrane->Membrane_Integrity Disrupts Ion_Leakage Ion Leakage (K+, Ca2+) Membrane_Integrity->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Proton_Gradient Proton Gradient Dissipation H_ATPase->Proton_Gradient Maintains Proton_Gradient->Cell_Death Loss leads to Bipolaroxin_Signaling Bipolaroxin Bipolaroxin GPCR G-Protein Coupled Receptor (GPCR) Bipolaroxin->GPCR Binds to/near G_Protein Heterotrimeric G-Protein (Gα, Gβ, Gγ) Bipolaroxin->G_Protein Directly Interacts with Gα and Gβ subunits GPCR->G_Protein Activates G_alpha Gα-GTP (Active) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Downstream_Effectors Downstream Effectors (e.g., MAPK Cascades) G_alpha->Downstream_Effectors Modulates G_betagamma->Downstream_Effectors Modulates Defense_Response Altered Defense Response Downstream_Effectors->Defense_Response Necrosis Necrosis Defense_Response->Necrosis

References

Unveiling the Structure-Activity Relationship of Helminthosporal Derivatives: A Comparative Guide on Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives of Helminthosporal, a natural sesquiterpenoid known for its phytotoxic properties. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel agrochemicals. The data presented is sourced from peer-reviewed scientific literature, offering a foundation for further research and development in this area.

Quantitative Phytotoxicity Data

The phytotoxic effects of a series of oxabicyclic analogues of this compound were evaluated based on their ability to inhibit the radicle growth of Sorghum bicolor (a monocot) and Cucumis sativus (a dicot). The following table summarizes the percentage of radicle growth inhibition observed at a concentration of 5 x 10⁻⁴ mol L⁻¹.

Compound IDStructureRadicle Growth Inhibition on Sorghum bicolor (%)Radicle Growth Inhibition on Cucumis sativus (%)
6 R = CO₂Et13.3337.61
7 R = CH₂OH27.782.78
8 R = CH₂OAc29.111.28
9 R = CH₂OBz25.118.89
10 R = CHO52.0036.54
11 R = CO₂H11.5529.06
12 R = CONH₂38.8923.08
13 R = CONHPh27.5626.28
14 R = CN-1.92
15 R = CH₃--2.14 (Stimulation)
16 R = CH(OH)CH₃22.65-
17 R = CH₂CH₂OH2.00-7.90 (Stimulation)
18 R = CH₂CH₂OAc-15.60

Experimental Protocols

Radicle Growth Inhibition Assay

This bioassay is a standard method for evaluating the phytotoxicity of chemical compounds on seed germination and early seedling growth.

Objective: To determine the inhibitory effect of this compound derivatives on the radicle (primary root) elongation of monocotyledonous (Sorghum bicolor) and dicotyledonous (Cucumis sativus) plants.

Materials:

  • Seeds of Sorghum bicolor and Cucumis sativus

  • This compound derivatives to be tested

  • Solvent (e.g., acetone (B3395972) or DMSO) for dissolving the compounds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Distilled water

  • Incubator or growth chamber with controlled temperature and light conditions

  • Ruler or caliper for measuring radicle length

Procedure:

  • Preparation of Test Solutions: Dissolve the this compound derivatives in a minimal amount of a suitable solvent to prepare stock solutions. Further dilute the stock solutions with distilled water to achieve the final desired concentration (e.g., 5 x 10⁻⁴ mol L⁻¹). A solvent control is prepared with the same concentration of the solvent used for the test compounds. A negative control with distilled water only is also included.

  • Seed Sterilization and Plating: Surface sterilize the seeds by rinsing them with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution. Rinse the seeds thoroughly with sterile distilled water. Place a sheet of filter paper in each Petri dish and moisten it with 5 mL of the respective test solution, solvent control, or distilled water. Arrange a specific number of seeds (e.g., 10-20) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber. Maintain a constant temperature (e.g., 25 ± 2°C) and a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Data Collection: After a specific incubation period (e.g., 5-7 days), measure the length of the radicle of each germinated seed using a ruler or caliper.

  • Data Analysis: Calculate the mean radicle length for each treatment group. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Mean radicle length of control - Mean radicle length of treatment) / Mean radicle length of control ] x 100

Visualizations

SAR_Helminthosporal_Derivatives cluster_structure Structural Modifications cluster_activity Phytotoxic Activity cluster_sar Structure-Activity Relationship s1 Core Oxabicyclic Structure r_group R Group Modification s1->r_group Substitution at C-3 high_activity High Activity (S. bicolor) CHO (10) CONH₂ (12) r_group->high_activity Leads to moderate_activity Moderate Activity (S. bicolor) CH₂OH (7) CH₂OAc (8) CH₂OBz (9) CONHPh (13) r_group->moderate_activity Leads to low_activity Low/No Activity (S. bicolor) CO₂Et (6) CO₂H (11) CH₂CH₂OH (17) r_group->low_activity Leads to sar1 - Aldehyde (CHO) and amide (CONH₂) groups at R position  significantly increase phytotoxicity against S. bicolor. sar2 - Ester (CO₂Et) and carboxylic acid (CO₂H) groups  show lower to moderate activity. sar3 - Increasing the steric bulk of the ester (e.g., OAc, OBz)  does not significantly improve activity. sar4 - Elongation of the alcohol side chain (CH₂CH₂OH)  drastically reduces activity.

Caption: Structure-Activity Relationship of this compound Derivatives.

Radicle_Growth_Inhibition_Assay_Workflow start Start prep_solutions Prepare Test Solutions (this compound Derivatives, Controls) start->prep_solutions add_solutions Moisten Filter Paper with Test/Control Solutions prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds (S. bicolor & C. sativus) plate_seeds Plate Seeds on Filter Paper in Petri Dishes sterilize_seeds->plate_seeds plate_seeds->add_solutions incubate Incubate under Controlled Conditions (Temperature, Light) add_solutions->incubate measure Measure Radicle Length after Incubation Period incubate->measure analyze Calculate Mean Radicle Length and % Inhibition measure->analyze end End analyze->end

Caption: Experimental Workflow for Radicle Growth Inhibition Assay.

Helminthosporal_MoA cluster_cell Plant Cell cell_wall Cell Wall plasma_membrane Plasma Membrane disruption Membrane Disruption plasma_membrane->disruption cytoplasm Cytoplasm This compound This compound Derivative This compound->plasma_membrane Interacts with ion_leakage Ion Leakage disruption->ion_leakage cell_death Cell Death / Growth Inhibition ion_leakage->cell_death

Caption: Proposed Mechanism of Action of this compound.

Helminthosporal: A Potential Bioherbicide in Head-to-Head Comparison with Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for sustainable and effective weed management solutions, the natural fungal metabolite Helminthosporal has emerged as a candidate with potential herbicidal properties. This guide provides a comparative analysis of this compound's efficacy relative to two widely used commercial herbicides, Glyphosate and 2,4-Dichlorophenoxyacetic acid (2,4-D). This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel herbicidal compounds.

Executive Summary

This compound, a sesquiterpenoid produced by the fungus Bipolaris sorokiniana, exhibits phytotoxic activity by disrupting plant cell membranes and inhibiting mitochondrial respiration. While these mechanisms suggest its potential as a broad-spectrum herbicide, a significant knowledge gap exists in the form of direct, quantitative comparisons with commercial herbicides. This guide synthesizes the current understanding of this compound's mode of action and qualitative herbicidal effects, juxtaposed with the well-documented efficacy and mechanisms of Glyphosate and 2,4-D. Furthermore, a standardized experimental protocol is proposed to facilitate future research aimed at quantifying the herbicidal efficacy of this compound.

Data Presentation: A Noteworthy Gap

A thorough review of existing scientific literature reveals a conspicuous absence of studies presenting quantitative, dose-response data for the herbicidal activity of this compound on common weed species. Metrics such as the effective dose for 50% growth inhibition (ED50) or the half-maximal inhibitory concentration (IC50) are crucial for a direct and meaningful comparison with commercial herbicides. The following table underscores this data gap, which represents a critical area for future research.

HerbicideTarget Weed SpeciesEfficacy Data (ED50/IC50)Source
This compound VariousNot available in public literature-
Glyphosate VariousWidely available[Published literature]
2,4-D Broadleaf WeedsWidely available[Published literature]

Mechanisms of Action: A Tale of Three Herbicides

The herbicidal activity of this compound, Glyphosate, and 2,4-D stems from their distinct interactions with plant physiology.

This compound: This natural compound appears to have a multi-pronged attack. It is known to damage the permeability of plant cell membranes, leading to leakage of cellular contents.[1] Additionally, it inhibits mitochondrial electron transport and oxidative phosphorylation, thereby depriving the plant cells of energy in the form of ATP.[2]

Glyphosate: The primary mode of action for this widely used herbicide is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. Without these vital amino acids, protein synthesis and other critical cellular functions cease, leading to plant death.

2,4-D: As a synthetic auxin, 2,4-D mimics the natural plant growth hormone indole-3-acetic acid (IAA). It induces uncontrolled and disorganized cell growth and division, particularly in the vascular tissues of broadleaf plants. This abnormal growth leads to twisting of stems and leaves, and ultimately, plant death.

Signaling Pathway Diagrams

Helminthosporal_Mechanism This compound This compound CellMembrane Plant Cell Membrane This compound->CellMembrane disrupts Mitochondrion Mitochondrion This compound->Mitochondrion penetrates MembraneDamage Increased Permeability & Leakage CellMembrane->MembraneDamage RespirationInhibition Inhibition of Electron Transport Chain Mitochondrion->RespirationInhibition CellDeath Cell Death MembraneDamage->CellDeath ATPSynthesis Reduced ATP Production RespirationInhibition->ATPSynthesis ATPSynthesis->CellDeath

Caption: Proposed mechanism of action for this compound.

Glyphosate_Mechanism Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS inhibits ShikimatePathway Shikimate Pathway ShikimatePathway->EPSPS AromaticAminoAcids Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->AromaticAminoAcids synthesis blocked PlantDeath Plant Death EPSPS->PlantDeath ProteinSynthesis Protein Synthesis AromaticAminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth

Caption: Mechanism of action for Glyphosate.

Two4D_Mechanism Two4D 2,4-D (Synthetic Auxin) AuxinReceptors Auxin Receptors Two4D->AuxinReceptors binds to GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth VascularDisruption Vascular Tissue Disruption UncontrolledGrowth->VascularDisruption PlantDeath Plant Death VascularDisruption->PlantDeath

Caption: Mechanism of action for 2,4-D.

Experimental Protocols: A Framework for Future Comparison

To address the current data gap, a standardized experimental protocol is essential for the direct comparison of this compound with commercial herbicides.

Objective: To determine and compare the herbicidal efficacy (ED50) of this compound, Glyphosate, and 2,4-D on selected broadleaf and grass weed species.

Materials:

  • Certified seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass).

  • This compound (purified compound).

  • Commercial formulations of Glyphosate and 2,4-D.

  • Appropriate solvents and surfactants.

  • Potting medium and pots.

  • Controlled environment growth chamber.

  • Spray chamber for uniform herbicide application.

  • Analytical balance and other standard laboratory equipment.

Methods:

  • Plant Propagation:

    • Sow weed seeds in pots containing a sterile potting mix.

    • Grow seedlings in a controlled environment chamber with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, adequate watering).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they reach the 2-3 leaf stage.

  • Herbicide Preparation and Application:

    • Prepare a series of dilutions for each herbicide (this compound, Glyphosate, 2,4-D) to create a dose-response range. A logarithmic series of concentrations is recommended.

    • Include a control group treated with solvent and surfactant only.

    • Apply herbicides to the seedlings at the 3-4 leaf stage using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), visually assess plant injury using a rating scale (0% = no effect, 100% = complete death).

    • Harvest the above-ground biomass of the treated plants and determine the fresh and dry weights.

    • Calculate the percent reduction in growth compared to the control group for each herbicide concentration.

    • Use statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED50 value for each herbicide on each weed species.

  • Statistical Analysis:

    • Compare the ED50 values of this compound with those of Glyphosate and 2,4-D using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences in efficacy.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis SeedGermination Seed Germination & Seedling Growth Application Herbicide Application (Spray Chamber) SeedGermination->Application HerbicidePrep Herbicide Dilution Series Preparation HerbicidePrep->Application Incubation Incubation in Growth Chamber Application->Incubation DataCollection Data Collection (Visual Assessment, Biomass) Incubation->DataCollection StatAnalysis Statistical Analysis (Dose-Response Curves, ED50) DataCollection->StatAnalysis Result Comparative Efficacy Determination StatAnalysis->Result

Caption: General workflow for comparative herbicide efficacy testing.

Conclusion and Future Directions

This compound demonstrates a promising herbicidal mode of action that differs from many synthetic herbicides, suggesting it could be a valuable tool in integrated weed management strategies, potentially mitigating the evolution of herbicide resistance. However, the current lack of quantitative comparative data is a significant hurdle to its development as a commercial bioherbicide.

The proposed experimental protocol provides a clear and robust framework for future research to directly compare the efficacy of this compound with industry-standard herbicides. The generation of such data is imperative for a comprehensive evaluation of its potential and for guiding future research into formulation optimization and field-level performance. Further investigation into the full spectrum of its activity, crop selectivity, and environmental fate is also warranted.

References

Unveiling the Target: A Comparative Guide to the Validation of Helminthosporal's Plant Target Site

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Helminthosporal's validated target site in plants with alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows.

This compound, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, has long been known for its phytotoxic and growth-regulating effects on plants. Early research pointed towards general physiological consequences such as damage to cell membranes and disruption of mitochondrial respiration. However, recent studies have pinpointed a more specific molecular target for a closely related derivative, helminthosporic acid, shedding light on its mechanism of action. This guide delves into the validation of this target and compares its activity with other compounds affecting plant growth and signaling.

This compound and its Analogs: Targeting the Gibberellin Receptor

While initial studies on this compound described broad effects like altered membrane permeability, a significant breakthrough identified the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), as the direct target of helminthosporic acid, a stable derivative of this compound. This interaction positions helminthosporic acid as an agonist of the gibberellin signaling pathway, effectively mimicking the natural plant hormone.

The validation of GID1 as the target for helminthosporic acid was achieved through a series of rigorous biochemical and in vivo experiments. These studies demonstrated that helminthosporic acid binds to GID1, which in turn promotes the degradation of DELLA proteins, the key repressors of gibberellin signaling. This derepression of the signaling pathway leads to the observed gibberellin-like effects on plant growth. A subsequent study on a synthetic analog of helminthosporic acid further solidified the role of GID1 as the specific receptor.

Comparative Analysis of this compound Analogs and Alternative Compounds

To provide a comprehensive understanding of this compound's validated target, this guide compares the activity of its analog, helminthosporic acid, with two alternative compounds that modulate plant physiology through distinct mechanisms: Paclobutrazol, a gibberellin biosynthesis inhibitor, and Fusicoccin, an activator of the plasma membrane H+-ATPase.

CompoundValidated Target SiteMechanism of ActionKey Quantitative Data
Helminthosporic Acid Gibberellin Receptor (GID1)Agonist: Binds to GID1, promoting the degradation of DELLA proteins and activating gibberellin signaling.Effective concentration for GID1-DELLA interaction in yeast two-hybrid assay: > 0.1 µM
Paclobutrazol ent-Kaurene oxidaseInhibitor: Blocks a key enzyme in the gibberellin biosynthesis pathway, leading to reduced gibberellin levels.-
Fusicoccin Plasma Membrane H+-ATPaseActivator: Binds to a receptor that activates the H+-ATPase, leading to hyperpolarization of the cell membrane and stimulation of ion uptake and cell expansion.Twofold increase in ATP hydrolytic activity and threefold increase in H+ pumping in isolated plasma membrane vesicles.

Experimental Protocols for Target Validation

The following are detailed methodologies for the key experiments used to validate the interaction between helminthosporic acid and the GID1 receptor.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to investigate protein-protein interactions in vivo. In the context of this compound, it validates the interaction between the GID1 receptor and DELLA proteins in the presence of helminthosporic acid.

Protocol:

  • Vector Construction: The coding sequences for the GID1 receptor and a DELLA protein are cloned into separate yeast expression vectors. One is fused to the GAL4 DNA-binding domain (BD) to create the "bait" plasmid, and the other is fused to the GAL4 activation domain (AD) to create the "prey" plasmid.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Selection and Interaction Assay: Transformed yeast cells are plated on a synthetic defined (SD) medium lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for cells containing both plasmids. To test for interaction, cells are then plated on a selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain a chromogenic substrate (e.g., X-α-Gal).

  • Compound Treatment: The selective medium is supplemented with different concentrations of helminthosporic acid or a control solvent (e.g., DMSO).

  • Analysis: Growth of yeast colonies on the selective medium and the development of a colored product indicate a positive interaction between the bait and prey proteins, mediated by the presence of helminthosporic acid.

In Vitro Pull-Down Assay

This biochemical assay confirms a direct physical interaction between proteins. It was used to show that GID1 and DELLA proteins interact in a gibberellin-dependent manner, a mechanism mimicked by helminthosporic acid.

Protocol:

  • Protein Expression and Purification: Recombinant GID1 protein (e.g., as a GST-fusion protein) and a tagged DELLA protein (e.g., with a His-tag) are expressed in and purified from E. coli.

  • Binding Reaction: The purified GST-GID1 is immobilized on glutathione-sepharose beads. The immobilized GID1 is then incubated with the purified His-DELLA protein in a binding buffer.

  • Compound Treatment: The binding reaction is carried out in the presence of various concentrations of helminthosporic acid, gibberellin (as a positive control), or a solvent control.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

  • Detection: The eluted proteins are separated by SDS-PAGE and the presence of the His-DELLA protein is detected by immunoblotting using an anti-His antibody. The detection of the DELLA protein in the eluate indicates a direct interaction with GID1.

Cell-Free DELLA Degradation Assay

This assay demonstrates that the interaction between GID1 and DELLA proteins, induced by a ligand, leads to the degradation of the DELLA protein.

Protocol:

  • Protein Extraction: Total protein extracts are prepared from plant tissues (e.g., Nicotiana benthamiana leaves) that express a tagged version of a DELLA protein.

  • Degradation Reaction: The protein extract is incubated in a reaction buffer at room temperature.

  • Compound Treatment: The reaction is supplemented with helminthosporic acid, gibberellin, or a solvent control. A proteasome inhibitor (e.g., MG132) can be used as a negative control to confirm that the degradation is proteasome-dependent.

  • Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points.

  • Detection: The levels of the tagged DELLA protein in the aliquots are analyzed by immunoblotting. A decrease in the amount of the DELLA protein over time in the presence of helminthosporic acid indicates that it induces DELLA degradation.

Visualizing the Molecular Interactions and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound's analog and the workflow for its target validation.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus Helminthosporic_Acid Helminthosporic Acid GID1 GID1 Receptor Helminthosporic_Acid->GID1 Binds to GA Gibberellin (GA) GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF SCF E3 Ligase GID1->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA Responsive Genes DELLA->GA_Responsive_Genes Represses SCF->DELLA Ubiquitinates Growth_Responses Growth Responses GA_Responsive_Genes->Growth_Responses

Caption: Gibberellin signaling pathway activated by Helminthosporic Acid.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid Assay cluster_PullDown In Vitro Pull-Down Assay cluster_Degradation Cell-Free DELLA Degradation Assay Y2H_constructs Construct Bait (GID1) and Prey (DELLA) Plasmids Y2H_transform Co-transform Yeast Y2H_constructs->Y2H_transform Y2H_plate Plate on Selective Media + Helminthosporic Acid Y2H_transform->Y2H_plate Y2H_result Observe Growth (Interaction) Y2H_plate->Y2H_result PD_purify Purify Recombinant GID1 and DELLA PD_bind Incubate GID1 (beads) with DELLA + Helminthosporic Acid PD_purify->PD_bind PD_wash Wash and Elute PD_bind->PD_wash PD_detect Detect DELLA by Immunoblot PD_wash->PD_detect Deg_extract Prepare Plant Extract with Tagged DELLA Deg_incubate Incubate Extract + Helminthosporic Acid Deg_extract->Deg_incubate Deg_sample Take Time-course Samples Deg_incubate->Deg_sample Deg_detect Analyze DELLA Levels by Immunoblot Deg_sample->Deg_detect

A Comparative Analysis of Helminthosporal and Other Sesquiterpenoid Toxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Helminthosporal and other prominent sesquiterpenoid toxins, namely Ophiobolin A and the trichothecene (B1219388) T-2 toxin. This analysis is supported by quantitative data from cytotoxic assays and detailed experimental protocols, offering a comprehensive resource for understanding their mechanisms of action and potential therapeutic applications.

Sesquiterpenoids are a class of naturally occurring compounds characterized by a 15-carbon backbone, and many exhibit potent biological activities. Among these, toxins produced by various fungi have garnered significant interest due to their cytotoxic properties. This guide focuses on a comparative study of this compound, Ophiobolin A, and T-2 toxin, highlighting their effects on cellular processes and signaling pathways.

Comparative Cytotoxicity

The cytotoxic potential of these sesquiterpenoid toxins has been evaluated across various mammalian cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

ToxinCell LineIC50
This compound Data not available in the searched literature-
Ophiobolin A NCI-H1703 (Lung Cancer)0.17 µM
A549 (Lung Carcinoma)IC50 values ranging from 9.0 to 28.7 µM
HCT-116 (Colon Carcinoma)IC50 values ranging from 9.0 to 28.7 µM
HL-60 (Leukemia)IC50 values ranging from 9.0 to 28.7 µM
T-2 Toxin B16 (Mouse Melanoma)< 35 nM (after 11 days)
K562 (Human Myelogenous Leukemia)Inhibition observed at concentrations similar to B16 cells
HeLa (Human Cervix Carcinoma)Higher IC50 than B16 and K562 cells

Mechanisms of Action and Signaling Pathways

These sesquiterpenoid toxins exert their cytotoxic effects through distinct yet sometimes overlapping mechanisms, primarily targeting fundamental cellular processes and signaling cascades.

This compound

This compound primarily disrupts cellular membranes, affecting their permeability. This disruption extends to the membranes of organelles such as mitochondria, leading to the inhibition of oxidative phosphorylation. Its impact on specific signaling cascades in mammalian cells is an area requiring further investigation.

Ophiobolin A

Ophiobolin A has been shown to induce cell death through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Additionally, it targets mitochondria, leading to mitochondrial metabolic collapse.[1] The cytotoxic effects of Ophiobolin A have been attributed to its interaction with various biological molecules and its influence on several cell signaling nodes and cell death pathways.[1]

dot

Ophiobolin A induced cell death pathways.
T-2 Toxin

The T-2 toxin is a potent inhibitor of protein synthesis. Its primary mechanism of action involves binding to the ribosomal peptidyl transferase center, thereby halting protein production. This leads to the activation of the mitochondrial apoptotic pathway, characterized by the production of reactive oxygen species (ROS). The subsequent signaling cascade involves the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

dot

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan Formation cluster_2 Measurement A Seed cells in 96-well plate B Treat with toxins A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Viable cells convert MTT to formazan D->E F Solubilize formazan E->F G Read absorbance (570nm) F->G LDH_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 LDH Release and Sample Collection cluster_2 Measurement A Seed cells in 96-well plate B Treat with toxins A->B C Damaged cells release LDH B->C D Collect supernatant C->D E Add LDH reaction mix D->E F Incubate E->F G Read absorbance (490nm) F->G

References

Evaluating the Species-Specific Effects of Helminthosporal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Helminthosporal, a natural sesquiterpenoid toxin produced by the fungus Bipolaris sorokiniana. Its species-specific effects as a phytotoxin and its potential as an antifungal agent are evaluated in comparison to other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.

Phytotoxic Effects of this compound

This compound exhibits a range of phytotoxic effects that vary across different plant species. Its primary mechanism of action involves disrupting cell membrane permeability, leading to leakage of cellular contents and inhibition of essential physiological processes.

Comparative Phytotoxicity Data

The following table summarizes the known phytotoxic effects of this compound and its analogues on various plant species.

Plant SpeciesCompoundConcentrationObserved EffectReference
Red Beet (Beta vulgaris)This compound1.0 mM and 2.0 mMStrong inhibition of oxygen uptake and large efflux of betacyanin.[1]
Barley (Hordeum vulgare)This compoundNot specifiedIncrease in the apparent free space of roots, indicating cell membrane disruption.[1]
Sorghum (Sorghum bicolor)This compound Analogues10⁻³ M22-82% inhibition of root growth.
Cucumber (Cucumis sativus)This compound Analogues10⁻³ MUp to 127% stimulation of radicle growth.
Comparison with Alternative Herbicides

This compound's mode of action as a natural herbicide can be compared to other natural and synthetic herbicides.

HerbicideMechanism of ActionTarget WeedsEfficacy
This compound Disrupts cell membrane permeability, inhibits mitochondrial respiration.Broadleaf and grassy weeds (species-dependent).Variable, with both inhibitory and stimulatory effects observed.
Pelargonic Acid Destroys leaf cuticle, causing cell leakage ("burn-down" effect).Annual weeds and seedlings.Partial, with sensitivity varying significantly between weed species.
Clove Oil Disrupts cell membranes.Broadleaf weeds.Contact herbicide with rapid action.
Glyphosate Inhibits the EPSPS enzyme, crucial for amino acid synthesis.Broad-spectrum, non-selective.Highly effective systemic herbicide.

Antifungal Effects of this compound

Derivatives of this compound have demonstrated promising antifungal activity against a range of pathogenic fungi. The exact mechanism of its antifungal action is still under investigation but is thought to be related to its ability to disrupt cell membranes.

Comparative Antifungal Activity Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound and its direct derivatives against key fungal pathogens are not extensively available in the public domain. However, the following table provides a general comparison with common antifungal agents. Researchers are encouraged to perform sensitivity testing for specific applications.

Fungal SpeciesThis compound & Analogues (MIC)Fluconazole (MIC Range)Amphotericin B (MIC Range)
Candida albicansData not readily available0.25 - >64 µg/mL0.03 - 2 µg/mL
Aspergillus fumigatusData not readily available>64 µg/mL (often resistant)0.12 - 4 µg/mL

Experimental Protocols

Phytotoxicity Testing (Adapted from OECD Guideline 208)

This protocol outlines a method for assessing the phytotoxic effects of a substance on terrestrial plants.[2][3][4]

1. Test Species: A minimum of three plant species, including both monocots and dicots, should be selected (e.g., barley, radish, lettuce).

2. Preparation of Test Substance: this compound is dissolved in a suitable solvent (e.g., ethanol) and then diluted with distilled water to the desired test concentrations. A solvent control group should be included.

3. Experimental Setup:

  • Seeds are sown in pots containing a standardized soil or substrate.
  • The test substance is applied to the soil or as a foliar spray at various concentrations.
  • Control groups are treated with water and/or the solvent carrier.
  • Plants are grown in a controlled environment (temperature, light, humidity) for a period of 14 to 21 days.

4. Data Collection:

  • Germination Rate: The number of emerged seedlings is counted daily.
  • Growth Inhibition: At the end of the test period, shoot and root length are measured.
  • Biomass: The fresh and dry weight of the shoots and roots are determined.
  • Visual Phytotoxicity: Observations for any visible signs of damage such as chlorosis, necrosis, or malformation are recorded.

5. Data Analysis: The percentage of germination inhibition and growth inhibition relative to the control is calculated for each concentration. Dose-response curves can be generated to determine the IC50 (the concentration causing 50% inhibition).

Antifungal Susceptibility Testing (Adapted from CLSI M27-A4 Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.[5]

1. Fungal Inoculum Preparation:

  • The fungal isolate (e.g., Candida albicans) is grown on an appropriate agar (B569324) medium.
  • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.
  • A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
  • The microtiter plate is incubated at a specified temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure absorbance.

Signaling Pathways and Mechanisms of Action

Interaction with Gibberellin Signaling

Helminthosporic acid, a derivative of this compound, has been shown to act as an agonist of the gibberellin (GA) receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This interaction triggers the degradation of DELLA proteins, which are negative regulators of GA signaling, thereby promoting GA-responsive growth in some plant species.

Gibberellin_Signaling cluster_nucleus Nucleus Helminthosporic_Acid Helminthosporic Acid GID1 GID1 Receptor Helminthosporic_Acid->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA Binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response_Genes GA Response Genes DELLA->GA_Response_Genes Represses SCF->DELLA Ubiquitination Growth_Promotion Growth Promotion GA_Response_Genes->Growth_Promotion

Caption: Helminthosporic acid mimics gibberellin, promoting DELLA protein degradation and plant growth.

Inhibition of Mitochondrial Respiration

This compound is known to inhibit mitochondrial respiration, a key process for energy production in both plant and fungal cells. It is believed to interfere with the electron transport chain, although the precise molecular target within the chain requires further investigation. This disruption of energy metabolism contributes significantly to its toxic effects.

Mitochondrial_Respiration_Inhibition cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I, II, III, IV) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons This compound This compound This compound->ETC Inhibits ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Cellular Energy) ATP_Synthase->ATP Produces

References

Unraveling the Helminthosporal Biosynthetic Pathway: A Comparative Guide to Isotopic Labeling Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the experimental evidence, primarily from isotopic labeling studies, that has been instrumental in confirming the biosynthetic pathway of helminthosporal, a sesquiterpenoid toxin produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum).

This compound's journey from simple precursors to its complex final structure is a testament to the elegant efficiency of fungal secondary metabolism. Early investigations laid the groundwork for its biosynthetic origins, with more recent genomic and enzymatic studies providing a detailed molecular picture. This guide will objectively compare the foundational isotopic labeling experiments with our modern understanding of the pathway, offering detailed experimental protocols and supporting data.

The Confirmed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). A series of enzymatic transformations, including a key cyclization and subsequent oxidative cleavage, lead to the formation of this intricate molecule. Recent genome mining has identified a three-enzyme cassette responsible for the conversion of FPP to prehelminthosporol (B167374), the immediate precursor to this compound.[1][2]

The key steps, confirmed through a combination of isotopic labeling and modern enzymatic studies, are:

  • Cyclization of Farnesyl Pyrophosphate (FPP): The enzyme sativene (B1246779) synthase (SatA) catalyzes the cyclization of the linear FPP molecule to form the tricyclic sesquiterpene, (+)-sativene.[1][2]

  • Oxidative Cleavage: A cytochrome P450 enzyme, SatB, then hydroxylates sativene at two positions, leading to a bond cleavage that transforms the tricyclic skeleton into the bicyclo[3.2.1]octane core characteristic of the seco-sativene family.[1][2]

  • Reduction and Hemiacetal Formation: Finally, a reductase, SatC, acts on the product of the oxidative cleavage to yield prehelminthosporol.[1][2] Prehelminthosporol is a stable hemiacetal that is considered the direct precursor to this compound. Foundational studies in the 1960s demonstrated that this compound is readily formed from prehelminthosporol under mild acidic or basic conditions, or upon heating, suggesting the final conversion may not be strictly enzymatic.

Below is a diagram illustrating this confirmed biosynthetic pathway.

This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Sativene (+)-Sativene FPP->Sativene SatA (Sativene Synthase) Oxidized_Intermediate Oxidized Intermediate Sativene->Oxidized_Intermediate SatB (Cytochrome P450) Prehelminthosporol Prehelminthosporol Oxidized_Intermediate->Prehelminthosporol SatC (Reductase) This compound This compound Prehelminthosporol->this compound Non-enzymatic conversion (mild acid/base/heat) Isotopic Labeling Workflow Start Start: Fungal Culture (Bipolaris sorokiniana) Add_Precursor Administer Isotopically Labeled Precursor Start->Add_Precursor Incubate Incubate for Metabolic Incorporation Add_Precursor->Incubate Extract Extract Secondary Metabolites Incubate->Extract Purify Purify this compound (Chromatography) Extract->Purify Analyze Analyze for Isotopic Label (Scintillation Counting / NMR) Purify->Analyze Result Determine Labeling Pattern and Confirm Pathway Analyze->Result

References

Comparative Metabolomics of Plants Treated with Helminthosporal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic changes induced by the fungal toxin Helminthosporal in plants. This document summarizes expected quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further investigation into this potent secondary metabolite.

This compound, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), is a recognized phytotoxin with significant effects on plant physiology.[1] It is known to disrupt cell membrane permeability, which can lead to a cascade of metabolic responses as the plant attempts to defend itself and manage the resulting stress.[1] Understanding these metabolic shifts is crucial for developing resistant crop varieties and for exploring the potential of this compound and its analogues as bioregulators or herbicides.[2]

This guide offers a comparative overview of the metabolomic profile of plants treated with this compound against a control group and plants treated with a common fungal elicitor, methyl jasmonate (MeJA). While direct comparative metabolomics studies on this compound are not extensively available, this guide synthesizes data from studies on related fungal toxins and elicitors to provide a representative analysis.

Quantitative Metabolomic Data

The following table summarizes the expected quantitative changes in key primary and secondary metabolites in a model plant species (e.g., barley, Hordeum vulgare) following treatment with this compound compared to a control and MeJA treatment. The data is presented as hypothetical fold changes based on typical plant responses to phytotoxins and elicitors.

Metabolite ClassMetaboliteTreatmentFold Change vs. Control
Primary Metabolites
GlucoseThis compound↓ 1.5
MeJA↓ 1.2
FructoseThis compound↓ 1.6
MeJA↓ 1.3
SucroseThis compound↓ 2.0
MeJA↓ 1.8
ProlineThis compound↑ 3.5
MeJA↑ 2.8
ValineThis compound↑ 2.1
MeJA↑ 1.9
Aspartic AcidThis compound↑ 2.5
MeJA↑ 2.2
Secondary Metabolites
Caffeic AcidThis compound↑ 4.0
MeJA↑ 5.5
Ferulic AcidThis compound↑ 3.8
MeJA↑ 4.9
QuercetinThis compound↑ 3.2
MeJA↑ 4.5
KaempferolThis compound↑ 3.0
MeJA↑ 4.1
Jasmonic AcidThis compound↑ 10.0
MeJA↑ 25.0
Salicylic AcidThis compound↑ 2.0
MeJA↑ 1.5

Note: This table represents a hypothetical scenario based on the known effects of phytotoxins and elicitors on plant metabolism. Actual fold changes will vary depending on the plant species, concentration of the treatment, and experimental conditions.

Experimental Protocols

A robust comparative metabolomics study requires carefully controlled experiments. The following protocols provide a general framework for investigating the effects of this compound on the plant metabolome.

Plant Growth and Treatment
  • Plant Material: Use a genetically uniform line of a susceptible plant species (e.g., Hordeum vulgare).

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with a defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 22°C), and humidity (e.g., 60%).

  • Treatment Application: At a specific developmental stage (e.g., three-leaf stage), treat the plants with:

    • Control: A solution lacking the elicitor (e.g., sterile water with a surfactant).

    • This compound: A solution of purified this compound at a concentration known to elicit a response without causing rapid cell death (e.g., 100 µM).

    • Methyl Jasmonate (MeJA): A solution of MeJA as a comparative elicitor (e.g., 100 µM).

  • Sampling: Harvest leaf or root tissue at various time points post-treatment (e.g., 6, 12, 24, 48 hours) by flash-freezing in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Use a pre-chilled extraction solvent suitable for a broad range of metabolites, such as 80% methanol (B129727) in water.

  • Extraction Procedure: Add the extraction solvent to the powdered tissue, vortex thoroughly, and sonicate on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.

Metabolomic Analysis (GC-MS and LC-MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for the analysis of volatile and semi-volatile compounds, including primary metabolites like sugars, amino acids, and organic acids. Samples require derivatization prior to analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for the analysis of a wide range of secondary metabolites, including phenolics, flavonoids, and phytohormones. Different column chemistries (e.g., C18, HILIC) can be used to separate different classes of compounds.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify metabolites. Statistical analysis (e.g., ANOVA, PCA) is then used to identify significant differences in the metabolomic profiles between the different treatment groups.

Visualizing the Impact of this compound

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative metabolomics study of plants treated with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Metabolomic Analysis cluster_data Data Interpretation PlantGrowth Plant Growth (Controlled Environment) Treatment Treatment Application (Control, this compound, MeJA) PlantGrowth->Treatment Sampling Time-Course Sampling (Flash Freezing) Treatment->Sampling Extraction Metabolite Extraction (80% Methanol) Sampling->Extraction GCMS GC-MS Analysis (Primary Metabolites) Extraction->GCMS LCMS LC-MS Analysis (Secondary Metabolites) Extraction->LCMS DataProcessing Data Processing & Normalization GCMS->DataProcessing LCMS->DataProcessing StatAnalysis Statistical Analysis (ANOVA, PCA) DataProcessing->StatAnalysis BioInterpretation Biological Interpretation StatAnalysis->BioInterpretation

Figure 1. A typical experimental workflow for plant metabolomics.
Putative Signaling Pathway

This compound's primary mode of action is the disruption of the plasma membrane. This initial damage is perceived by the plant as a danger signal, which can trigger a downstream signaling cascade leading to the activation of defense responses and the production of secondary metabolites. The following diagram illustrates a generalized plant defense signaling pathway and the putative point of interference by this compound.

Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound Membrane Plasma Membrane Disruption This compound->Membrane ROS Reactive Oxygen Species (ROS) Burst Membrane->ROS Ca2 Ca2+ Influx Membrane->Ca2 MAPK MAPK Cascade Activation ROS->MAPK Ca2->MAPK Hormones Phytohormone Synthesis (JA, SA) MAPK->Hormones TFs Transcription Factor Activation Hormones->TFs DefenseGenes Defense Gene Expression TFs->DefenseGenes Metabolites Secondary Metabolite Production DefenseGenes->Metabolites

Figure 2. A putative signaling pathway activated by this compound.

References

Validating the role of the aldehyde group in Helminthosporal's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, has garnered significant interest for its diverse biological activities, including phytotoxicity, antifungal, and cytotoxic effects. This guide provides a comparative analysis of this compound and its analogs, focusing on the critical role of the aldehyde functional group in mediating its bioactivity. Through an examination of available experimental data, this document aims to provide a clear understanding of the structure-activity relationships that govern the potency of this natural product.

Comparative Bioactivity: this compound and Its Analogs

The bioactivity of this compound is significantly influenced by the presence and reactivity of its two aldehyde groups. Modification of these groups to the corresponding alcohol (Helminthosporol) or carboxylic acid (Helminthosporic acid) leads to a marked decrease in potency, highlighting the essential contribution of the aldehyde moieties.

CompoundFunctional GroupBioactivityQuantitative Data
This compound DialdehydePotent phytotoxin, antifungal, and cytotoxic agent.Stimulated amylase synthesis in embryoless barley seeds (optimum at 0.1 mM)[1].
Helminthosporol DihydroxyExhibits gibberellin-like plant growth regulatory effects and inhibits seed germination.No quantitative antifungal or cytotoxic data available in the reviewed literature.
Helminthosporic Acid Dicarboxylic AcidWeak necrotic activity on wheat leaves.Only one-fourth as active as this compound in stimulating amylase synthesis in barley half-seeds[1].

The Aldehyde's Role in the Mechanism of Action

The high electrophilicity of the aldehyde groups in this compound is central to its mechanism of action. These reactive groups can readily form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA, leading to cellular dysfunction and death.

Proposed Signaling Pathway: Vanilloid Receptor Agonism

Several studies on other sesquiterpene dialdehydes, such as polygodial and drimanial (B1216910), suggest a potential mechanism of action for this compound involving the activation of vanilloid receptors (TRPV1)[2][3][4]. Activation of these ion channels can lead to an influx of calcium ions, triggering a cascade of downstream signaling events that can culminate in apoptosis.

G This compound This compound TRPV1 Vanilloid Receptor (TRPV1) This compound->TRPV1 Binds and Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., Calcineurin, Caspases) Ca_influx->Downstream Apoptosis Apoptosis Downstream->Apoptosis G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis This compound This compound (Dialdehyde) Synthesis Chemical Synthesis/ Modification This compound->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) This compound->Cytotoxicity Antifungal Antifungal Assays (e.g., Broth Microdilution) This compound->Antifungal Analogs Analogs: - Helminthosporol (Diol) - Helminthosporic Acid (Diacid) Synthesis->Analogs Analogs->Cytotoxicity Analogs->Antifungal Comparison Comparative Analysis of IC50/MIC values Cytotoxicity->Comparison Antifungal->Comparison

References

How does Helminthosporal's activity compare to other natural phytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phytotoxic activity of Helminthosporal with other well-characterized natural phytotoxins: Fusicoccin, Coronatine, and Tentoxin (B1683006). The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytopathology, herbicide development, and plant biology, offering insights into the mechanisms of action and comparative efficacy of these potent biomolecules.

Quantitative Phytotoxicity Data

The following table summarizes the available quantitative and descriptive data on the phytotoxic effects of this compound, Fusicoccin, Coronatine, and Tentoxin. It is important to note that direct comparative studies with standardized IC50 values across all four toxins are limited in the available literature. The data presented is compiled from various studies and provides a contextual understanding of their relative potencies.

PhytotoxinTarget Organism(s)Assay TypeEffective ConcentrationObserved Effect
This compound Barley, Red BeetAmylase Synthesis Stimulation0.1 mMOptimal stimulation of amylase synthesis in embryoless barley seeds.[1]
Oxygen Uptake Inhibition1.0 - 2.0 mMStrong inhibition of oxygen uptake in red beet root tissue.[2][3][4]
Membrane PermeabilityNot specifiedIncreased apparent free space in barley roots, indicating cell membrane disruption.[2][3][4]
Fusicoccin Arabidopsis thalianaGrowth Assay3 µM, 10 µMEnhancement of plant growth.
Biomass Measurement30 µM~30% increase in fresh and dry weight.
Coronatine General (various plants)Visual Phytotoxicity> 10 µMInduction of chlorosis, anthocyanin accumulation, and other phytotoxic symptoms.
Tentoxin CucumberChlorophyll (B73375) Reduction0.2 µg/mLActive concentration in germinated cucumber seedlings.[5]
Chlorophyll ContentNot specified90% reduction in chlorophyll concentration in cucumber cotyledons.[6]
CabbageChlorophyll ContentNot specifiedSlight stimulation of chlorophyll synthesis.[6]

Mechanisms of Action and Signaling Pathways

The phytotoxicity of these natural compounds stems from their interference with distinct and vital cellular processes in plants.

This compound: This sesquiterpenoid dialdehyde (B1249045) primarily targets cellular membranes, leading to a loss of permeability.[2][3][4] This disruption of membrane integrity is a key factor in its phytotoxic effects. Additionally, this compound has been shown to inhibit mitochondrial functions, including electron transfer and oxidative phosphorylation, thereby affecting cellular energy supply.[1]

Helminthosporal_Signaling_Pathway This compound This compound Membrane Plasma Membrane & Tonoplast This compound->Membrane Mitochondria Mitochondria This compound->Mitochondria Permeability Increased Membrane Permeability Membrane->Permeability ET Electron Transport Chain Mitochondria->ET OxPhos Oxidative Phosphorylation Mitochondria->OxPhos IonLeakage Ion Leakage Permeability->IonLeakage CellDeath Cell Death IonLeakage->CellDeath ATP Reduced ATP Production ET->ATP OxPhos->ATP ATP->CellDeath

Mechanism of this compound Phytotoxicity.

Fusicoccin: This diterpenoid glucoside acts as a potent activator of the plasma membrane H+-ATPase. It achieves this by stabilizing the interaction between the H+-ATPase and 14-3-3 proteins. This leads to hyperpolarization of the plasma membrane, uncontrolled stomatal opening, and subsequent wilting.

Fusicoccin_Signaling_Pathway Fusicoccin Fusicoccin Complex 14-3-3 Protein & H+-ATPase Complex Fusicoccin->Complex Stabilizes H_ATPase H+-ATPase Activation Complex->H_ATPase Hyperpolarization Membrane Hyperpolarization H_ATPase->Hyperpolarization StomatalOpening Uncontrolled Stomatal Opening Hyperpolarization->StomatalOpening Wilting Wilting & Cell Death StomatalOpening->Wilting

Fusicoccin's signaling pathway leading to phytotoxicity.

Coronatine: This phytotoxin is a structural and functional mimic of the plant hormone jasmonoyl-isoleucine (JA-Ile). By binding to the COI1 receptor, Coronatine hijacks the jasmonate signaling pathway, leading to the degradation of JAZ repressor proteins and the activation of JA-responsive genes. This manipulation of the plant's hormonal balance results in various phytotoxic effects, including chlorosis and inhibition of growth.

Coronatine_Signaling_Pathway Coronatine Coronatine (JA-Ile mimic) COI1 COI1 Receptor Coronatine->COI1 JAZ JAZ Repressors COI1->JAZ Promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JAResponse JA-Responsive Gene Expression MYC2->JAResponse Phytotoxicity Chlorosis, Growth Inhibition JAResponse->Phytotoxicity

Coronatine's mimicry of JA-Ile to induce phytotoxicity.

Tentoxin: This cyclic tetrapeptide specifically targets the chloroplast F1-ATPase, a key enzyme in photosynthesis responsible for ATP synthesis. By inhibiting this enzyme, Tentoxin disrupts the energy production within the chloroplasts, leading to chlorosis (yellowing of leaves) and ultimately impairing the plant's ability to perform photosynthesis.

Tentoxin_Signaling_Pathway Tentoxin Tentoxin CF1 Chloroplast F1-ATPase (CF1) Tentoxin->CF1 ATPSynthesis ATP Synthesis Inhibition CF1->ATPSynthesis Photosynthesis Disruption of Photosynthesis ATPSynthesis->Photosynthesis Chlorosis Chlorosis Photosynthesis->Chlorosis

Tentoxin's inhibitory effect on chloroplast ATP synthase.

Experimental Protocols

Detailed methodologies for key phytotoxicity assays are provided below to facilitate reproducible experimental design.

Root Growth Inhibition Assay

This assay is used to determine the effect of a phytotoxin on the primary root elongation of seedlings.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Square Petri dishes (120 x 120 mm)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • MES buffer

  • Phytagel or agar (B569324)

  • Sterile water

  • Ethanol (B145695) (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Test phytotoxin stock solution

  • Scanner or digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS medium with 1% sucrose and 0.8% Phytagel. Adjust pH to 5.7.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the test phytotoxin to the medium to achieve the desired final concentrations. Include a solvent control.

    • Pour the medium into sterile square Petri dishes.

  • Seed Plating and Growth:

    • Using a sterile pipette tip, place individual seeds in a row on the surface of the agar, approximately 1 cm from the top of the plate.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a defined light/dark cycle and temperature.

  • Data Collection and Analysis:

    • After a set number of days (e.g., 7-10 days), scan the plates at a high resolution.

    • Measure the length of the primary root for each seedling using image analysis software.

    • Calculate the percentage of root growth inhibition for each treatment relative to the control.

    • Determine the IC50 value (the concentration of phytotoxin that causes 50% inhibition of root growth).

Workflow for the Root Growth Inhibition Assay.
Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by a phytotoxin by quantifying the leakage of electrolytes from plant tissues.[2][3]

Materials:

  • Leaf discs or other plant tissue from the target species

  • Cork borer

  • Deionized water

  • Test tubes or multi-well plates

  • Conductivity meter

  • Shaker

  • Autoclave

  • Test phytotoxin stock solution

Procedure:

  • Tissue Preparation:

    • Excise uniform leaf discs from healthy, fully expanded leaves using a cork borer, avoiding major veins.

    • Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes from cut cells.

  • Treatment:

    • Place a set number of leaf discs (e.g., 5-10) into test tubes or wells of a multi-well plate containing a known volume of deionized water with the desired concentration of the phytotoxin. Include a control with no phytotoxin.

    • Incubate the samples on a shaker at a constant temperature for a specified period.

  • Conductivity Measurement (Initial):

    • After incubation, measure the electrical conductivity of the solution in each tube (C1).

  • Total Electrolyte Measurement:

    • Autoclave the tubes containing the leaf discs to induce complete cell lysis and release of all electrolytes.

    • Allow the tubes to cool to room temperature.

    • Measure the final electrical conductivity of the solution (C2).[1]

  • Data Analysis:

    • Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) x 100

    • Compare the electrolyte leakage across different phytotoxin concentrations.

Workflow for the Electrolyte Leakage Assay.
Chlorophyll Content Assay

This assay quantifies the reduction in chlorophyll content, a common symptom of phytotoxicity, particularly for toxins that affect photosynthesis.

Materials:

  • Leaf tissue from treated and control plants

  • Acetone (80% or 100%) or ethanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Chlorophyll Extraction:

    • Weigh a known amount of fresh leaf tissue.

    • Grind the tissue in a mortar and pestle with a small amount of the extraction solvent (e.g., 80% acetone) until the tissue is completely macerated. A small amount of sand can be added to aid grinding.

    • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with the extraction solvent, adding the rinse to the tube.

    • Bring the final volume to a known amount.

    • Centrifuge the extract to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 645 nm and 663 nm using the extraction solvent as a blank.

  • Calculation of Chlorophyll Content:

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

      • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

      • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

    • Express the chlorophyll content per gram of fresh leaf weight.

Workflow for the Chlorophyll Content Assay.

References

Benchmarking synthetic Helminthosporal against the natural product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of natural Helminthosporal and its synthetic counterparts. While direct, head-to-head quantitative comparisons of identically structured natural and synthetic this compound are not extensively available in the public literature, this document synthesizes the existing data on the natural product and its synthetic analogs to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), is a molecule of significant interest due to its dual nature as both a potent phytotoxin and a plant growth regulator. The natural product exhibits a range of biological activities, including disruption of cell membrane permeability and gibberellin-like effects. Synthetic efforts have not only enabled access to this compound and its derivatives for further study but have also revealed that synthetic analogs can exhibit enhanced and more stable activities. This guide presents a summary of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of the pertinent signaling pathways and experimental workflows.

Data Presentation: Natural vs. Synthetic Analogs

The following table summarizes the comparative biological activities of natural this compound and its closely related synthetic analog, Helminthosporic acid. It is important to note that while this compound is a dialdehyde, Helminthosporic acid is a monoacid derivative, which has been shown to possess greater chemical stability and, in some cases, enhanced biological activity.

Biological ActivityNatural this compoundSynthetic Helminthosporic AcidKey Findings
Phytotoxicity (Cell Membrane Disruption) HighModerateNatural this compound is a potent disruptor of plant cell membranes, leading to increased permeability and leakage of cellular contents.[1][2]
Gibberellin-like Activity (Plant Growth Regulation) ModerateHighThe synthetic analog, Helminthosporic acid, demonstrates higher and more stable gibberellin-like activity compared to the natural product.[3][4]
Amylase Synthesis Induction in Barley Seeds Stimulatory at 0.1 mMLess active than this compoundThis compound can stimulate amylase synthesis, while its monoacid derivative is less effective.[5]
Inhibition of GA₃-induced Amylase Synthesis InhibitoryMore potent inhibitor than this compoundBoth compounds can inhibit gibberellic acid-induced amylase synthesis, with the synthetic analog being a more potent inhibitor.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Cell Permeability Assay (Betacyanin Efflux from Beet Root Tissue)

This assay quantifies the extent of cell membrane damage by measuring the leakage of betacyanin from beet root cells.

Materials:

  • Fresh, healthy red beetroots

  • This compound (natural or synthetic) stock solution

  • Control solution (e.g., buffer or water)

  • Spectrophotometer

  • Cuvettes

  • Scalpel, cork borer

  • Beakers, graduated cylinders

Protocol:

  • Wash and peel the beetroot. Use a cork borer to obtain uniform tissue discs.

  • Slice the discs to a uniform thickness (e.g., 1 mm).

  • Thoroughly wash the discs with deionized water to remove any betacyanin that has leaked from damaged surface cells. Continue washing until the wash water is clear.

  • Place a standardized number of discs into separate beakers containing either the control solution or different concentrations of the this compound test solutions.

  • Incubate at a controlled temperature for a defined period (e.g., 30 minutes).

  • At the end of the incubation period, remove the discs and measure the absorbance of the surrounding solution at a wavelength of 535 nm using a spectrophotometer. The absorbance is directly proportional to the amount of betacyanin that has leaked from the cells.

  • Express the results as a percentage of the total betacyanin released after complete membrane disruption (e.g., by freezing and thawing the tissue).

Root Growth Inhibition Assay (Barley Seedlings)

This bioassay assesses the phytotoxic effects of this compound by measuring the inhibition of root elongation in susceptible seedlings.

Materials:

  • Barley seeds (susceptible variety)

  • This compound (natural or synthetic) stock solution

  • Control solution (e.g., sterile water or nutrient solution)

  • Petri dishes or germination paper

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper

Protocol:

  • Surface sterilize the barley seeds to prevent microbial contamination.

  • Germinate the seeds in the dark on moist filter paper until the radicles are a few millimeters long.

  • Prepare a series of dilutions of the this compound test solutions and the control solution.

  • Transfer the germinated seedlings to Petri dishes containing filter paper moistened with the respective test or control solutions.

  • Incubate the seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 72 hours).

  • After the incubation period, carefully measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control group. The EC50 value (the concentration that causes 50% inhibition of root growth) can then be determined.

Gibberellin-like Activity Assay (Rice Seedling Growth)

This assay evaluates the ability of this compound and its analogs to promote shoot elongation in rice seedlings, a characteristic effect of gibberellins.

Materials:

  • Rice seeds (a dwarf variety is often used for enhanced sensitivity)

  • This compound or Helminthosporic acid test solutions

  • Control solution

  • Gibberellic acid (GA₃) as a positive control

  • Test tubes or small vials

  • Growth chamber

Protocol:

  • Sterilize and germinate rice seeds in the dark until the coleoptiles emerge.

  • Prepare a range of concentrations for the test compounds, GA₃, and a control solution.

  • Place a single germinated seed in each test tube containing a specific volume of the respective solution.

  • Incubate the seedlings in a growth chamber under controlled conditions for several days.

  • Measure the length of the second leaf sheath of each seedling.

  • Compare the shoot elongation in the presence of the test compounds to that of the control and the GA₃-treated seedlings to determine the gibberellin-like activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its comparative analysis.

G cluster_0 Phytotoxic Activity: Membrane Damage This compound This compound PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane interacts with Tonoplast Tonoplast This compound->Tonoplast interacts with MembraneDisruption Membrane Disruption (Increased Permeability) PlasmaMembrane->MembraneDisruption Tonoplast->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage BetacyaninEfflux Betacyanin Efflux MembraneDisruption->BetacyaninEfflux CellDeath Cell Death IonLeakage->CellDeath BetacyaninEfflux->CellDeath

Caption: Phytotoxic mechanism of this compound via membrane disruption.

G cluster_1 Gibberellin-like Activity HelminthosporicAcid Helminthosporic Acid (Synthetic Analog) GID1 GID1 Receptor HelminthosporicAcid->GID1 binds to GID1_DELLA_Complex GID1-DELLA Complex HelminthosporicAcid->GID1_DELLA_Complex forms DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds to GID1->GID1_DELLA_Complex forms DELLA->GID1_DELLA_Complex forms Proteasome 26S Proteasome GID1_DELLA_Complex->Proteasome targeted to DELLADegradation DELLA Degradation Proteasome->DELLADegradation GrowthGenes Growth-Promoting Genes DELLADegradation->GrowthGenes de-represses GeneExpression Gene Expression GrowthGenes->GeneExpression

Caption: Gibberellin signaling pathway activated by Helminthosporic acid.

G cluster_2 Experimental Workflow: Comparative Bioactivity Analysis Source Source Material (Natural: Fungal Culture Synthetic: Chemical Synthesis) Purification Purification & Characterization (HPLC, NMR, MS) Source->Purification Bioassays Biological Assays Purification->Bioassays Permeability Cell Permeability Assay Bioassays->Permeability RootGrowth Root Growth Inhibition Assay Bioassays->RootGrowth GA_Activity Gibberellin-like Activity Assay Bioassays->GA_Activity DataAnalysis Data Analysis (EC50, Statistical Comparison) Permeability->DataAnalysis RootGrowth->DataAnalysis GA_Activity->DataAnalysis Conclusion Comparative Efficacy Conclusion DataAnalysis->Conclusion

Caption: Workflow for comparative bioactivity analysis of this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Helminthosporal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Helminthosporal, a sesquiterpenoid toxin produced by several fungal species. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound.

I. Immediate Safety Considerations

This compound is a bioactive fungal metabolite and should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

All handling of pure this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

II. Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal. All materials contaminated with this compound must be collected as hazardous waste. Do not mix this compound waste with general laboratory trash.

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Labeled, leak-proof, and sealable solid waste container."Hazardous Waste," "this compound Solid Waste"
Liquid Waste Labeled, leak-proof, and sealable liquid waste container."Hazardous Waste," "this compound Liquid Waste"
Sharps Puncture-resistant sharps container."Hazardous Waste," "Sharps Contaminated with this compound"
Contaminated Labware Designated and labeled container for decontamination."Labware for this compound Decontamination"

III. Decontamination and Disposal Procedures

Two primary methods are recommended for the final disposal of this compound waste: chemical inactivation followed by disposal as hazardous chemical waste, or high-temperature incineration.

Chemical inactivation is a viable method for liquid waste and for the decontamination of labware and surfaces. This compound contains aldehyde functional groups which are susceptible to oxidation. A solution of sodium hypochlorite (B82951) (bleach) can be used for this purpose. This procedure should be performed in a chemical fume hood.

Experimental Protocol for Chemical Inactivation:

  • Prepare Inactivation Solution: Prepare a fresh solution of at least 1% sodium hypochlorite. For every 1 volume of this compound liquid waste, prepare 10 volumes of the bleach solution.

  • Inactivation: Slowly add the this compound waste to the bleach solution while stirring.

  • Reaction Time: Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (Optional but Recommended): After inactivation, neutralize any excess bleach by adding a reducing agent such as sodium thiosulfate (B1220275) until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Disposal: The resulting solution should be collected as hazardous chemical waste and disposed of through your institution's hazardous waste management program.

For solid waste, including contaminated consumables and PPE, high-temperature incineration is the preferred method of disposal.

Operational Plan for Incineration:

  • Packaging: All solid waste must be collected in designated, properly labeled hazardous waste bags or containers.

  • Storage: Store the waste in a secure, designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal vendor.

  • Transport and Incineration: The waste will be transported by a licensed hazardous waste hauler to a permitted incineration facility. Incineration should be carried out at temperatures exceeding 850°C to ensure complete destruction of the organic toxin.

IV. Spill Management

In the event of a spill of this compound, immediate action is required to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • PPE: Don appropriate PPE, including a respirator if dealing with a large quantity of powdered material.

  • Containment: For liquid spills, contain the spill using absorbent pads or granules. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Decontamination: Decontaminate the spill area using the chemical inactivation procedure described above (Section III.A). Work from the outside of the spill inwards.

  • Collection: Collect all contaminated materials (absorbents, paper towels, etc.) in a labeled hazardous waste container.

  • Final Cleaning: Clean the area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

V. Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Helminthosporal_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, media) waste_type->liquid_waste Liquid sharps Sharps (needles, blades) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps incinerate High-Temperature Incineration collect_solid->incinerate decontaminate_liquid Chemical Inactivation (e.g., with bleach) collect_liquid->decontaminate_liquid collect_sharps->incinerate dispose_haz Dispose as Hazardous Waste decontaminate_liquid->dispose_haz incinerate->dispose_haz

Caption: Workflow for this compound Waste Disposal.

By implementing these procedures, your laboratory can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with safety regulations. For further assistance, please consult your institution's Environmental Health and Safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.